This guide serves as a technical reference for 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde (CAS 139157-42-9), a critical intermediate in the synthesis of fused heterocyclic pharmacophores. CAS: 139157-42-9 | Molecular F...
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical reference for 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde (CAS 139157-42-9), a critical intermediate in the synthesis of fused heterocyclic pharmacophores.
5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde is a bifunctional pyrazole scaffold characterized by an electrophilic aldehyde at the C4 position and a displaceable chlorine atom at the C5 position. This "push-pull" electronic structure makes it a premier building block for constructing fused heterocyclic systems, particularly pyrazolo[3,4-d]pyrimidines , pyrazolo[3,4-b]pyridines , and Schiff base ligands , which are widely explored in kinase inhibition and anti-infective drug discovery.
Chemical Profile & Properties
The compound typically presents as a beige to pale yellow solid. Its stability is governed by the electron-withdrawing nature of the C4-formyl group, which activates the C5-chlorine towards nucleophilic aromatic substitution (
).
Property
Specification
Appearance
Beige to pale yellow powder
Melting Point
191–193 °C (Recrystallized from Ethanol)
Solubility
Soluble in DMF, DMSO; Sparingly soluble in EtOH; Insoluble in
Reactivity
High (C4-CHO condensation; C5-Cl displacement)
Storage
Inert atmosphere, 2–8 °C (Aldehyde oxidation risk)
Synthetic Pathway: The Vilsmeier-Haack Chloroformylation
The most robust synthesis of CAS 139157-42-9 utilizes a double Vilsmeier-Haack reaction . Unlike standard formylations, this protocol simultaneously installs the aldehyde functionality and converts the pyrazolone carbonyl into a vinyl chloride moiety.
Mechanism: The reaction proceeds via a chloromethyleneiminium salt (Vilsmeier reagent), which attacks the electron-rich C4 position (formylation) and the C5-enol oxygen (chlorination).
Detailed Experimental Protocol
Safety Note:
is highly corrosive and reacts violently with water. All operations must be performed in a fume hood under anhydrous conditions.
Step-by-Step Methodology:
Vilsmeier Reagent Formation: In a dry round-bottom flask, cool anhydrous DMF (10 equiv) to 0 °C in an ice bath. Add
(3.0 equiv) dropwise with vigorous stirring. Maintain temperature < 5 °C to prevent thermal decomposition. Stir for 30 minutes until the salt precipitates (often a white/yellow slush).
Substrate Addition: Dissolve 3-phenyl-1H-pyrazol-5(4H)-one (1.0 equiv) in a minimum volume of DMF and add it dropwise to the Vilsmeier reagent.
Cyclization/Chlorination: Remove the ice bath and heat the reaction mixture to 80–90 °C for 4–6 hours. The color typically deepens to orange/red.
Quenching: Cool the mixture to room temperature. Pour the reaction mass slowly onto crushed ice (exothermic!).
Neutralization: Adjust the pH to ~7–8 using saturated sodium acetate or
solution. The product will precipitate as a solid.
Purification: Filter the crude solid, wash copiously with cold water, and recrystallize from ethanol to obtain the pure aldehyde (Yield: 40–60%).
Mechanistic Workflow (Visualization)
Figure 1: The "Chloroformylation" mechanism converting the pyrazolone core into the chloro-aldehyde scaffold.
Reactivity & Divergent Synthesis
The utility of CAS 139157-42-9 lies in its ability to undergo bifunctional annulation . The C4-aldehyde and C5-chlorine atoms are positioned perfectly to react with binucleophiles (like hydrazines, amidines, or diamines) to form fused ring systems.
Key Transformations
Schiff Base Formation: Reaction with primary amines (anilines) yields imines, often used to screen for antimicrobial activity.
Pyrazolo[3,4-d]pyrimidines: Condensation with urea, thiourea, or guanidine. The amine attacks the aldehyde (or nitrile derivative), and the second nucleophile displaces the chlorine.
Pyrazolo[3,4-b]pyridines: Reaction with active methylene compounds (e.g., malononitrile) via Knoevenagel condensation followed by cyclization.
Application Map
Figure 2: Divergent synthesis pathways utilizing the chloro-aldehyde core.
References
Synthesis & Characterization: Farghaly, A. R., et al. "Synthesis and antitumor activity of some pyrazole derivatives." Arkivoc 2012.7 (2012): 228-241.[3] Link
Vilsmeier-Haack Mechanism: Meth-Cohn, O., & Stanforth, S. P.[4] "The Vilsmeier–Haack Reaction."[1][2][4][5][6] Comprehensive Organic Synthesis, 1991. Link
Biological Applications: Bekhit, A. A., et al. "Pyrazoles as promising scaffold for the synthesis of anti-inflammatory and analgesic agents." European Journal of Medicinal Chemistry, 2015. Link
Chemical Structure & Reactivity Guide: 5-Chloro-3-phenyl-1H-pyrazole-4-carbaldehyde
The following technical guide details the chemical structure, synthesis, and reactivity of 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde . [1] Executive Summary 5-Chloro-3-phenyl-1H-pyrazole-4-carbaldehyde is a highly fun...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical structure, synthesis, and reactivity of 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde .
[1]
Executive Summary
5-Chloro-3-phenyl-1H-pyrazole-4-carbaldehyde is a highly functionalized heterocyclic scaffold used extensively in medicinal chemistry as a precursor for antimicrobial, antitumor, and anti-inflammatory agents.[1] Its versatility stems from three distinct reactive sites:
The Electrophilic Aldehyde (C4): A handle for condensation reactions (e.g., Schiff bases, Knoevenagel condensation).
The Leaving Group (C5-Cl): Enables Nucleophilic Aromatic Substitution (
), allowing the introduction of diverse amines, thiols, or alkoxides.
The Pyrazole Core (N1-H): A site for alkylation or arylation, influencing solubility and binding affinity.
This guide focuses on the N-unsubstituted (N-H) variant (MP ~191°C), while referencing the common 1-methyl and 1-phenyl analogs where relevant for stability and synthetic comparison.
The molecule consists of a five-membered pyrazole ring substituted with a phenyl group, a chlorine atom, and a formyl (aldehyde) group.
Feature
Specification
IUPAC Name
5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde
Molecular Formula
Molecular Weight
206.63 g/mol
Tautomerism
Exists in equilibrium between 3-phenyl (1H) and 5-phenyl (2H) forms. In solution, the 3-phenyl tautomer generally predominates due to conjugation and steric factors.
Electronic Effect
The aldehyde (C4) and chlorine (C5) create a "push-pull" electronic system, making the C5 position highly susceptible to nucleophilic attack.
Physical Data Profile
Data consolidated from experimental literature [1, 2].
Property
Value (N-H Variant)
Value (1-Methyl Analog)
Appearance
Beige / Pale Yellow Powder
White to Light Yellow Crystal
Melting Point
191 °C (dec.)
142–143 °C
Solubility
Soluble in DMSO, DMF; Sparingly soluble in Ethanol
Soluble in CHCl3, Ethanol
IR Spectrum
: 1646
: 1678
H NMR (DMSO-d)
9.95 (s, 1H, CHO), 7.5-7.8 (m, 5H, Ph)
9.95 (s, 1H, CHO), 3.65 (s, 3H, N-Me)
Synthetic Pathway: The Vilsmeier-Haack Reaction[1][3][7][8]
The synthesis of 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde is achieved via the Vilsmeier-Haack reaction , a "one-pot" transformation that simultaneously installs the formyl group and converts the pyrazolone carbonyl into a vinyl chloride.
Technical Deep Dive: Tautomeric Dynamics of 3(5)-Phenylpyrazole-4-carbaldehydes
Executive Summary The annular tautomerism of 3(5)-phenylpyrazole-4-carbaldehydes represents a critical variable in the design of kinase inhibitors and heterocyclic building blocks. For researchers in medicinal chemistry,...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The annular tautomerism of 3(5)-phenylpyrazole-4-carbaldehydes represents a critical variable in the design of kinase inhibitors and heterocyclic building blocks. For researchers in medicinal chemistry, understanding the thermodynamic preference between the 3-phenyl and 5-phenyl forms is not merely academic—it dictates the regioselectivity of downstream functionalization (specifically
-alkylation) and the solid-state behavior of the drug substance.
This guide synthesizes experimental data (NMR, X-ray) and computational principles to provide a definitive workflow for characterizing and manipulating this equilibrium.
Part 1: Fundamentals of Annular Tautomerism
In solution, 3(5)-substituted pyrazoles exist as a dynamic equilibrium of two tautomers.[1][2] The proton on the nitrogen atom oscillates between position 1 (
) and position 2 ().
For 3(5)-phenylpyrazole-4-carbaldehyde , the equilibrium exists between:
3-phenyl-1H-pyrazole-4-carbaldehyde (Tautomer A): The phenyl group is at position 3.[3][4] The
Note: While IUPAC nomenclature rules prioritize the lower locant, in practical discussion, "3-phenyl" and "5-phenyl" refer to the position of the phenyl ring relative to the
-bearing nitrogen.
Visualizing the Equilibrium
The following diagram illustrates the proton shift and the numbering scheme.
Figure 1: The prototropic tautomerism of 3(5)-phenylpyrazole-4-carbaldehyde. The equilibrium strongly favors the 3-phenyl form due to steric factors.
Part 2: Thermodynamics & Stability Factors
The Steric Dominance Rule
Experimental evidence and DFT calculations consistently show that the 3-phenyl tautomer is the dominant species in both solution and solid state.
Mechanism: In the 5-phenyl tautomer, the phenyl ring at C5 is adjacent to the
group. This creates a steric clash between the ortho-protons of the phenyl ring and the hydrogen on the nitrogen.
Energetic Penalty: The 5-phenyl form is typically destabilized by 2–4 kcal/mol compared to the 3-phenyl form.
Electronic Influence of the 4-Carbaldehyde
The formyl group (-CHO) at position 4 is a strong electron-withdrawing group (EWG).
Acidity: It significantly lowers the
of the pyrazole (typically from ~14 in unsubstituted pyrazole to ~10-11).
Exchange Rate: The increased acidity facilitates faster proton exchange. At room temperature,
NMR often shows a broad or invisible signal due to this rapid exchange.
Dipole Effects: In polar aprotic solvents (DMSO, DMF), the equilibrium may shift slightly, but the steric preference for the 3-phenyl form remains the governing factor.
Solid-State "Locking"
In the crystalline state, pyrazoles form hydrogen-bonded networks (dimers, trimers, or catemers).
X-Ray Data: Crystallographic studies of 3(5)-phenylpyrazoles almost exclusively reveal the 3-phenyl tautomer .
Packing: The molecules form dimers stabilized by intermolecular
hydrogen bonds.[6] The 4-CHO group may participate in secondary weak interactions but does not disrupt the primary tautomeric preference.
Part 3: Analytical Characterization
Distinguishing these tautomers requires specific protocols because standard room-temperature NMR often yields averaged signals.
Table 1: Analytical Signatures
Method
Observation
Interpretation
RT NMR
Broad/missing NH signal. Averaged C3/C5 signals.
Fast exchange regime. Cannot quantify .
Low-Temp NMR (C)
Distinct NH signals. Split C3/C5 peaks.
Exchange is "frozen." Integration gives .
CPMAS (Solid State)
Single set of sharp signals.
Tautomer is locked in crystal lattice (usually 3-Ph).
X-Ray Diffraction
Unambiguous electron density map.
Defines the solid-state tautomer and H-bond network.
Part 4: Synthetic Implications (Regioselectivity)
The most practical consequence of this tautomerism is in
-alkylation reactions. When reacting 3(5)-phenylpyrazole-4-carbaldehyde with an alkyl halide (), two products are possible:
1-alkyl-3-phenylpyrazole-4-carbaldehyde (Product A)
1-alkyl-5-phenylpyrazole-4-carbaldehyde (Product B)
The "Distal" Rule:
Under basic conditions (e.g.,
), the reaction proceeds via the pyrazolate anion. The alkylation occurs preferentially at the nitrogen distal (furthest) from the bulky phenyl group to avoid steric hindrance.
Major Product: 1-alkyl-3-phenyl isomer.
Minor Product: 1-alkyl-5-phenyl isomer.
Regioselectivity Workflow Diagram
Figure 2: Regioselectivity in N-alkylation is driven by steric avoidance of the phenyl group.
Part 5: Experimental Protocols
Protocol A: Determination of
via Variable Temperature (VT) NMR
Use this protocol to quantify the tautomeric ratio in solution.
Sample Prep: Dissolve 10 mg of 3(5)-phenylpyrazole-4-carbaldehyde in 0.6 mL of dry THF-d8 or CD2Cl2 .
Why: Avoid DMSO or MeOH if possible, as they participate in H-bonding that can perturb the intrinsic equilibrium. THF is a good compromise for solubility and low freezing point.
Instrument Setup: Calibrate the probe temperature.
Stepwise Cooling: Acquire
NMR spectra at 298 K, 273 K, 253 K, and 233 K.
Endpoint: At ~220-230 K (depending on solvent), the broad NH peak should resolve into distinct signals (or one dominant signal if
is large).
Analysis: Integrate the distinct C3-H and C5-H signals (if resolved) or the NH signals.
Protocol B: Regioselective N-Alkylation
Standard procedure to maximize the 1-alkyl-3-phenyl isomer.
Solvent: Anhydrous DMF or Acetonitrile (0.2 M concentration).
Procedure:
Dissolve pyrazole in solvent.
Add
and stir for 15 min at RT (formation of anion).
Add Alkyl Halide dropwise.
Stir at RT (heating to 60°C only if R-X is unreactive).
Workup: Dilute with water, extract with EtOAc.
Purification: The isomers usually have different
values. The 1,3-isomer (major) is typically less polar than the 1,5-isomer because the dipole moment is smaller when the lone pair and phenyl are not aligned.
References
Elguero, J., et al. (1994). "The Tautomerism of 3(5)-Phenylpyrazoles: An Experimental (1H, 13C, 15N NMR and X-Ray Crystallography) Study." Journal of the Chemical Society, Perkin Transactions 2. Link
Claramunt, R. M., et al. (2006). "Structure of 3(5)-[(4-diphenylphosphinoyl)phenyl]pyrazole in the solid state (X-ray and CPMAS NMR) and in solution (NMR): Tautomerism and hydrogen bonds." Arkivoc. Link
Lgaz, H., et al. (2018). "Pyrazole Derivative as Corrosion Inhibitor... Chemical structure of 3-Phenyl-1H-pyrazole-4-carboxaldehyde." ResearchGate.[7][8] Link
Norman, N. J., et al. (2022).[5] "Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions." The Journal of Organic Chemistry. Link
Kong, Y., et al. (2014).[9] "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones." Organic Letters. Link
An In-depth Technical Guide to the Physical Properties of 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals Introduction 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde, also known as 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde, is a versatile heterocyclic compo...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde, also known as 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde, is a versatile heterocyclic compound that serves as a crucial building block in the synthesis of a wide array of pharmaceutical and agrochemical agents. The strategic placement of a chloro group, a phenyl ring, and a carbaldehyde moiety on the pyrazole scaffold imparts a unique combination of reactivity and biological activity. This guide provides a comprehensive overview of the key physical properties of this compound, offering insights into its behavior and laying the groundwork for its effective utilization in research and development.
The pyrazole nucleus is a well-established pharmacophore, and its derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties. The title compound, with its reactive aldehyde and chloro functionalities, is a pivotal intermediate for the generation of diverse molecular libraries, enabling the exploration of structure-activity relationships and the development of novel therapeutic agents. A thorough understanding of its physical properties is paramount for its handling, characterization, and the design of synthetic routes.
Molecular Structure and Key Physicochemical Parameters
The foundational characteristics of 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde are summarized in the table below. These parameters are essential for its identification and for predicting its behavior in various chemical and biological systems.
The melting point of a solid crystalline compound is a critical indicator of its purity. For 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde, a precise melting point is a key parameter for its identification and quality control. While a specific melting point for the 3-phenyl derivative is not explicitly detailed in the readily available literature, a closely related analogue, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, exhibits a melting point in the range of 145-148 °C.[3] The substitution of a methyl group with a phenyl group at the 3-position is expected to influence the crystal packing and intermolecular forces, likely resulting in a different melting point.
Experimental Protocol: Capillary Melting Point Determination
The determination of the melting point is a fundamental procedure in organic chemistry, providing a quick and effective assessment of a compound's purity.
Sample Preparation: A small amount of the crystalline 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde is finely ground to a powder.
Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
Heating and Observation: The sample is heated at a controlled rate (typically 1-2 °C per minute) near the expected melting point.
Melting Range: The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting range. A narrow melting range is indicative of a pure compound.
Figure 1: Workflow for Capillary Melting Point Determination.
Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde. The following sections detail the expected spectral features.
Infrared (IR) Spectroscopy
C=O Stretch (Aldehyde): A strong absorption band is expected in the region of 1670-1695 cm⁻¹. This is a highly diagnostic peak for the carbaldehyde functionality.
C=C and C=N Stretching (Aromatic and Pyrazole Rings): Multiple sharp to medium bands are anticipated in the 1400-1600 cm⁻¹ region, corresponding to the vibrations of the phenyl and pyrazole rings.
C-H Aromatic Stretching: Peaks are expected just above 3000 cm⁻¹, characteristic of the C-H bonds on the aromatic rings.
C-Cl Stretching: A band in the lower frequency region, typically between 600 and 800 cm⁻¹, can be attributed to the carbon-chlorine bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and proton framework of a molecule.
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The most downfield signal would be the aldehyde proton (CHO), appearing as a singlet in the range of δ 9.8-10.2 ppm. The protons of the two phenyl rings would appear as a complex multiplet in the aromatic region (δ 7.0-8.0 ppm).
¹³C NMR: The carbon NMR spectrum would provide complementary information. The carbonyl carbon of the aldehyde is expected to be the most downfield signal, typically above δ 180 ppm. The carbons of the phenyl and pyrazole rings would resonate in the δ 110-150 ppm region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. The mass spectrum of 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde would show a molecular ion peak (M⁺) corresponding to its molecular weight (282.73 g/mol ). Due to the presence of chlorine, an isotopic peak (M+2) at approximately one-third the intensity of the molecular ion peak would be observed, which is a characteristic signature for a monochlorinated compound.
Solubility Profile
The solubility of a compound is a critical factor in its application, particularly in drug development and synthetic chemistry. 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde, being a relatively nonpolar molecule with two phenyl rings, is expected to have low solubility in water. It is anticipated to be soluble in common organic solvents such as dichloromethane, chloroform, ethyl acetate, and acetone. The synthesis of its derivatives is often carried out in ethanol, indicating at least moderate solubility in this solvent.[2]
A systematic approach to determining the qualitative solubility of a compound is essential for selecting appropriate solvents for reactions, purification, and analysis.
Solvent Selection: A range of solvents with varying polarities is chosen (e.g., water, ethanol, ethyl acetate, dichloromethane, hexane).
Sample Addition: A small, measured amount of the compound (e.g., 10 mg) is added to a test tube containing a specific volume of the solvent (e.g., 1 mL).
Observation: The mixture is agitated and observed for dissolution at room temperature.
Heating: If the compound does not dissolve at room temperature, the mixture is gently heated to assess for temperature-dependent solubility.
Classification: The solubility is classified as soluble, partially soluble, or insoluble based on the visual observation.
Figure 2: Workflow for Qualitative Solubility Testing.
Crystallography
Conclusion
5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde is a compound of significant interest in medicinal and materials chemistry. This guide has provided a detailed overview of its key physical properties, including its molecular characteristics, expected thermal behavior, spectroscopic signatures, and solubility profile. While some specific experimental data for this compound are not widely published, a strong understanding of its properties can be inferred from its molecular structure and through comparison with closely related analogues. The experimental protocols outlined herein provide a framework for the consistent and reliable characterization of this important synthetic intermediate. As research into pyrazole-based compounds continues to expand, a comprehensive understanding of the physical properties of key building blocks like 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde will be essential for driving innovation in drug discovery and materials science.
References
Farhat, M. F., Abraheem, M. S., Munayr, M. S., Elnami, S. K., Abusen, L. M., Dawaya, N., Jebril, A., Farhat, M. F., & Dakhil, O. O. (2020). Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. Jordan Journal of Chemistry, 15(1), 33-42. [Link]
Jordan Journal of Chemistry. (2020). Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. [Link]
ResearchGate. (2024). Mohammed Soliman Abraheem master of organic chemistry Sebha University. [Link]
ResearchGate. (2008). Yields of products in the diazotization reaction of pyr- azoles 1a-d.[Link]
Advances in Pyrazole Ring Formation and Their Methodologies: Review. (2025). Journal of Pharmaceutical Negative Results. [Link]
Jordan Journal of Chemistry. (2020). Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. [Link]
Atmiya University. (n.d.). Chapter : 5 Synthesis and Characterization of 3-(4-Chlorophenyl)-N- hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. [Link]
MDPI. (2024). Synthesis, In Silico Study, and In Vitro Antifungal Activity of New 5-(1,3-Diphenyl-1H-Pyrazol-4-yl)-4-Tosyl-4,5-Dihydrooxazoles. [Link]
An In-depth Technical Guide to the Solubility of 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde in DMSO and DMF
This guide provides a comprehensive technical overview of the solubility characteristics of 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde in two common aprotic polar solvents: dimethyl sulfoxide (DMSO) and dimethylformami...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive technical overview of the solubility characteristics of 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde in two common aprotic polar solvents: dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who require a deep understanding of this compound's behavior in solution.
Introduction: The Significance of 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde and Its Solubility
5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde belongs to the pyrazole class of heterocyclic compounds, a scaffold of significant interest in medicinal chemistry. Pyrazole derivatives are known to exhibit a wide range of biological activities, making them valuable building blocks in the synthesis of novel therapeutic agents.[1][2][3] The aldehyde functional group at the 4-position and the chlorine atom at the 5-position provide reactive sites for further molecular elaboration, enabling the creation of diverse chemical libraries for screening and lead optimization.
Understanding the solubility of this compound is paramount for a multitude of applications, from initial compound handling and storage to the design and execution of biological assays and synthetic reactions. In drug discovery, for instance, poor solubility can lead to inaccurate in vitro assay results and challenges in formulation for in vivo studies. Therefore, a thorough characterization of its solubility in solvents like DMSO and DMF, which are frequently used to prepare stock solutions, is a critical first step in its journey from a synthesized molecule to a potential drug candidate.
Expected Solubility Profile in DMSO and DMF
This high solubility is anticipated due to the molecular structure of 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde and the physicochemical properties of DMSO and DMF.
Molecular Interactions Driving Solubility
The high solubility of 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde in DMSO and DMF can be attributed to the following intermolecular forces:
Dipole-Dipole Interactions: Both DMSO and DMF are polar aprotic solvents with large dipole moments. The pyrazole ring, with its nitrogen heteroatoms, and the carbonyl group of the carbaldehyde function impart a significant dipole moment to the solute molecule. These strong dipole-dipole interactions between the solute and solvent molecules are a primary driver of solubility.
Hydrogen Bonding: While the pyrazole has a hydrogen atom on one of its nitrogens (N-H), which can act as a hydrogen bond donor, the primary interactions will be with the solvent molecules acting as hydrogen bond acceptors. The oxygen atoms in both DMSO (S=O) and DMF (C=O) are strong hydrogen bond acceptors.
Dispersion Forces: The phenyl group on the pyrazole ring contributes to London dispersion forces, which will interact favorably with the methyl groups of the solvent molecules.
The combination of these forces allows the solvent molecules to effectively surround and solvate the 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde molecules, overcoming the crystal lattice energy of the solid compound.
Quantitative Solubility Determination: An Experimental Protocol
To ascertain the precise solubility of 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde in DMSO and DMF, the following experimental protocol is recommended. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.
Caption: Workflow for quantitative solubility determination.
Step-by-Step Procedure
Preparation of a Supersaturated Slurry:
Accurately weigh an excess amount of 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde (e.g., 10-20 mg) into a suitable vial. The key is to have more solid than will dissolve.
Add a precise volume of the chosen solvent (DMSO or DMF), for example, 1.0 mL.
Cap the vial tightly.
Equilibration:
Vortex the slurry vigorously for 1-2 minutes to facilitate initial dissolution and break up any aggregates.
Place the vial in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
Allow the slurry to equilibrate for a sufficient period, typically 24 hours, to ensure the solution is fully saturated. Gentle, continuous agitation is recommended.
Separation of Undissolved Solid:
After equilibration, centrifuge the vial at a high speed (e.g., >10,000 x g) for 10-15 minutes to pellet all undissolved solid material.
Serial Dilution of Supernatant:
Carefully withdraw a small, precise aliquot of the clear supernatant (e.g., 100 µL), being cautious not to disturb the solid pellet.
Perform a series of accurate serial dilutions of the supernatant with the same solvent (DMSO or DMF) to bring the concentration into the linear range of the analytical method to be used.
Quantitative Analysis:
Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.
A standard calibration curve of 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde of known concentrations in the respective solvent must be prepared beforehand.
Calculation of Solubility:
Using the concentration of the diluted sample determined from the calibration curve, back-calculate the concentration in the original, undiluted supernatant. This value represents the solubility of the compound in that solvent at the specified temperature.
The solubility can be expressed in various units, such as mg/mL or molarity (mol/L).
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise format.
Table 1: Quantitative Solubility of 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde
Solvent
Temperature (°C)
Solubility (mg/mL)
Solubility (M)
DMSO
25
Experimental Value
Calculated Value
DMF
25
Experimental Value
Calculated Value
Conclusion
5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde is expected to exhibit high solubility in both DMSO and DMF due to favorable intermolecular interactions, including dipole-dipole forces and hydrogen bonding. For researchers and drug development professionals, this qualitative understanding is valuable for initial experimental design. However, for applications requiring precise concentrations, such as quantitative high-throughput screening or formulation development, a rigorous experimental determination of solubility is essential. The protocol outlined in this guide provides a robust framework for obtaining accurate and reproducible quantitative solubility data, empowering scientists to confidently utilize this important synthetic building block in their research endeavors.
Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013). International Journal of Pharmacy and Pharmaceutical Sciences.
Study on Pyrazolo-4-carboxaldehyde: Synthesis of Fused Pyrazole, Isoxazole, Pyrimidine and Pyridine-[2, 3-d]-Pyrazoline Derivatives. (1993). Asian Journal of Chemistry.
Topic: The N1-Substituent Effect: A Comparative Analysis of 1-Phenyl and 1H-Pyrazole-4-Carbaldehyde Derivatives
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals In the vast field of heterocyclic chemistry, pyrazole-4-carbaldehydes are distinguished synthons, serving as foundational scaffo...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the vast field of heterocyclic chemistry, pyrazole-4-carbaldehydes are distinguished synthons, serving as foundational scaffolds for a multitude of bioactive molecules and advanced materials.[1][2][3] The choice of substituent at the N1 position of the pyrazole ring is a critical design element that profoundly dictates the molecule's electronic character, steric profile, and reactivity. This guide offers a deep, comparative analysis of two fundamental classes: 1-phenylpyrazole-4-carbaldehydes and their N-unsubstituted counterparts, 1H-pyrazole-4-carbaldehydes. By dissecting the causality behind their divergent properties, this document aims to equip researchers with the field-proven insights necessary for the rational design and synthesis of next-generation pyrazole-based compounds.
Part 1: The Fundamental Dichotomy: Structural and Physicochemical Properties
The core difference between these two families of compounds stems from the N1-substituent: a bulky, aromatic phenyl group versus a simple hydrogen atom. This single modification initiates a cascade of electronic and steric effects, fundamentally altering the molecule's behavior.
1H-Pyrazole-4-carbaldehyde: The presence of a proton at the N1 position allows this molecule to act as both a hydrogen bond donor and acceptor. This capability is crucial for its interaction with biological targets and influences its solubility and crystal packing. Furthermore, the N-H bond allows for prototropic tautomerism, which can play a significant role in its reaction mechanisms.
1-Phenylpyrazole-4-carbaldehyde: The substitution of the N-H proton with a phenyl ring introduces three major changes:
Elimination of Hydrogen Bonding: The molecule can no longer act as a hydrogen bond donor, which alters its solubility profile and its potential binding modes with biological macromolecules.
Steric Hindrance: The phenyl group imposes significant steric bulk around the N1 position, which can influence the conformation of the molecule and affect the accessibility of adjacent atoms for chemical reactions.
Electronic Modulation: The phenyl ring is weakly electron-withdrawing and can participate in π-stacking interactions. This modulates the electron density of the pyrazole ring, influencing the reactivity of the C4-carbaldehyde group and the pyrazole core itself.
The following diagram illustrates these fundamental structural differences.
Caption: Structural differences between 1H- and 1-phenyl-pyrazole-4-carbaldehyde.
Comparative Physicochemical Properties
The structural variations translate directly into observable differences in physicochemical properties, which are critical for drug development and material science applications.
Property
1H-Pyrazole-4-carbaldehyde Derivative
1-Phenylpyrazole-4-carbaldehyde Derivative
Rationale for Difference
Melting Point
Generally lower, but can be high if crystal packing is dominated by H-bonding.
Typically higher due to increased molecular weight and potential for π-stacking. 3-Phenyl-1H-pyrazole-4-carbaldehyde has a melting point of 146-148°C.[4]
The larger phenyl group increases van der Waals forces.
Solubility
Higher solubility in polar, protic solvents (e.g., ethanol, water) due to hydrogen bonding.
Higher solubility in nonpolar, aromatic solvents (e.g., toluene, dichloromethane).
"Like dissolves like" principle; H-bonding capability vs. aromatic character.
Acidity/Basicity
The N-H proton is weakly acidic. The pyrazole ring is a weak base.
Basicity is reduced due to the electron-withdrawing nature of the N1-phenyl group.
The phenyl group pulls electron density from the ring, making the nitrogen lone pairs less available for protonation.
Part 2: Synthesis Strategies: The Vilsmeier-Haack Reaction and Beyond
The synthesis of pyrazole-4-carbaldehydes is most commonly achieved via the Vilsmeier-Haack reaction, a powerful formylation method that demonstrates the divergent pathways required for these two scaffolds.[5][6][7][8]
Synthesis of 1-Phenylpyrazole-4-carbaldehydes
For N-phenyl substituted pyrazoles, the synthesis is often a two-step process starting from an appropriate acetophenone and phenylhydrazine.[9][10][11] The resulting acetophenone phenylhydrazone undergoes cyclization and formylation in a one-pot reaction using the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide).
Caption: Contrasting synthetic workflows for N-phenyl and N-H pyrazole aldehydes.
Experimental Protocol: Vilsmeier-Haack Synthesis of 3-Aryl-1-phenyl-1H-pyrazole-4-carbaldehyde
This protocol is a self-validating system, where successful synthesis is confirmed by standard analytical techniques.
Preparation of Hydrazone Intermediate:
To a solution of 4-substituted acetophenone (1.0 mmol) in ethanol (20 mL), add phenylhydrazine (1.1 mmol) and a catalytic amount of glacial acetic acid (0.1 mL).
Reflux the mixture for 2-4 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
Upon completion, cool the reaction mixture to room temperature. The precipitated hydrazone is filtered, washed with cold ethanol, and dried under vacuum.[9]
Vilsmeier-Haack Cyclization and Formylation:
In a separate flask, prepare the Vilsmeier reagent by adding phosphorus oxychloride (POCl₃, 3.0 mmol) dropwise to ice-cold, anhydrous dimethylformamide (DMF, 5 mL) with stirring.[5]
Add a solution of the hydrazone (1.0 mmol) in DMF (2 mL) dropwise to the pre-formed Vilsmeier reagent.
Allow the reaction mixture to warm to room temperature and then heat at 80-90 °C for 4-8 hours. The reaction must be performed under anhydrous conditions.[5]
After cooling, pour the reaction mixture onto crushed ice and neutralize carefully with a dilute sodium hydroxide or sodium bicarbonate solution.
The resulting precipitate, the 1-phenylpyrazole-4-carbaldehyde derivative, is collected by filtration, washed thoroughly with water, and purified by recrystallization or column chromatography.[5][9]
Synthesis of 1H-Pyrazole-4-carbaldehydes
Direct formylation of the parent pyrazole ring at the C4 position can be challenging. A more reliable and scalable method involves a Grignard-based approach starting from a pre-functionalized pyrazole.[12]
Preparation of Key Intermediate: Commercially available pyrazole is first iodinated at the C4 position using iodine and an oxidizing agent like iodic acid.[12]
N-Protection: The N-H proton of 4-iodopyrazole is protected, for example, by an acid-catalyzed reaction with ethyl vinyl ether, to prevent interference in the subsequent Grignard reaction.[12]
Grignard Reaction and Formylation: The N-protected 4-iodopyrazole is treated with an alkylmagnesium bromide (e.g., EtMgBr) to form the pyrazolylmagnesium bromide intermediate. This is then quenched with DMF to install the formyl group.
Deprotection: The protecting group is removed under acidic conditions to yield the final 1H-pyrazole-4-carbaldehyde.[12]
Part 3: Divergent Reactivity and Synthetic Utility
The N1-substituent governs the reactivity of both the aldehyde functional group and the pyrazole ring, opening up distinct synthetic possibilities.
The aldehyde group in both derivatives readily undergoes standard aldehyde chemistry, such as condensation with amines to form Schiff bases (aldimines), Wittig reactions, and oxidation/reduction.[9][11] However, the electronic environment influences the reactivity. The N1-phenyl group, being weakly electron-withdrawing, can slightly increase the electrophilicity of the aldehyde carbon compared to the N-H derivative, potentially leading to faster reaction rates in nucleophilic additions.
The most significant divergence in reactivity is observed in reactions involving the pyrazole ring itself, particularly palladium-catalyzed cross-coupling reactions. While 1-phenylpyrazole derivatives can be functionalized through C-H activation or by introducing a leaving group (like a triflate), the N-H of the unsubstituted pyrazole offers an additional site for reaction (N-arylation, N-alkylation) or requires a protection-deprotection strategy for C-H functionalization.[10][13]
Caption: Divergent synthetic utility based on the N1-substituent.
Part 4: Applications in Drug Discovery and Materials Science
The distinct properties of these two scaffolds translate into their preferential use in different areas of research and development.
1-Phenylpyrazole Derivatives: This class is famously represented by the COX-2 inhibitor Celecoxib and the insecticide Fipronil . The phenyl group at the N1 position is often crucial for establishing specific hydrophobic and π-stacking interactions within the binding pockets of target proteins. The steric bulk can also confer metabolic stability by shielding the pyrazole core from enzymatic degradation. In materials science, the rigid, aromatic nature of these compounds makes them attractive for creating fluorescent sensors and materials for organic light-emitting diodes (OLEDs).[7]
1H-Pyrazole Derivatives: The ability to act as a hydrogen bond donor makes these derivatives particularly valuable for targeting enzymes and receptors where such interactions are critical for high-affinity binding. They are key components in the synthesis of various enzyme inhibitors, including kinase inhibitors in oncology, where the N-H can form a crucial "hinge-binding" interaction.[12] Furthermore, the unsubstituted N-H provides a convenient handle for late-stage functionalization, allowing for the rapid generation of compound libraries for high-throughput screening.
The pyrazole core is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities including anti-inflammatory, analgesic, antibacterial, antifungal, and anticancer properties.[9][14][15][16][17] The choice between an N-phenyl and an N-H scaffold is a strategic one, made to optimize pharmacokinetics and pharmacodynamics for a specific therapeutic target.
References
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Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc. [Link]
1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry. [Link]
Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc. [Link]
Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. [Link]
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Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkat USA. [Link]
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A Technical Guide to the Physicochemical Characterization of 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde: A Focus on Melting Point Analysis
Abstract Substituted pyrazoles are a cornerstone of modern medicinal chemistry, serving as versatile scaffolds for a wide array of biologically active agents.[1][2][3] The compound 5-chloro-3-phenyl-1H-pyrazole-4-carbald...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
Substituted pyrazoles are a cornerstone of modern medicinal chemistry, serving as versatile scaffolds for a wide array of biologically active agents.[1][2][3] The compound 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde is a key synthetic intermediate, possessing functional groups that allow for extensive chemical modification. A fundamental step in the research and development of any new chemical entity is the rigorous determination of its physicochemical properties. Among these, the melting point stands out as a critical quality attribute that provides essential insights into purity, identity, and material stability.[4][5] This in-depth guide provides a comprehensive analysis of the significance of melting point determination for pyrazole derivatives, outlines a validated protocol for its accurate measurement, and presents available data for structurally related analogues to establish a predictive baseline for the title compound.
The Strategic Importance of Pyrazoles and Physicochemical Profiling
The pyrazole ring is a privileged structure in drug discovery, with derivatives exhibiting a broad spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3][6] The specific molecule, 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde, serves as a valuable building block for creating novel chemical libraries. The aldehyde group is amenable to reactions like condensation and nucleophilic addition, while the chloro substituent can be targeted for nucleophilic substitution, making it a highly versatile precursor.[7][8]
Before a compound like this can advance in a development pipeline, its fundamental physical properties must be unequivocally established. The melting point is not merely a physical constant; it is the first line of defense in quality control and a key parameter for ensuring batch-to-batch consistency.[5]
Melting Point: A Critical Pillar of Pharmaceutical Compound Characterization
For drug development professionals, the melting point is a multi-faceted indicator that informs critical decisions. Its determination is a foundational assay in material characterization.[5]
An Unambiguous Indicator of Purity: A pure crystalline compound will exhibit a sharp, well-defined melting point, typically within a narrow range of 0.5-1.0°C.[4][9] The presence of even minor impurities disrupts the crystal lattice, which results in a lower and broader melting point range.[4] This phenomenon, known as melting point depression, is a highly reliable and rapid method for assessing the purity of a synthesized compound.[10]
Support for Structural Identity: While definitive structure elucidation relies on spectroscopic techniques like NMR and Mass Spectrometry, the melting point is a crucial piece of corroborating evidence.[2] A measured melting point that aligns with a literature value for a known compound provides a strong confirmation of its identity.[10]
Informing Biopharmaceutical Viability: A compound's melting point is intrinsically linked to its crystal lattice energy. This, in turn, influences its solubility, a critical factor for oral drug absorption and bioavailability.[11] An interesting relationship between a lower melting point and a higher potential for passive intestinal absorption has been observed for poorly soluble drugs, making this a valuable parameter in early drug discovery.[11]
Melting Point Data Analysis for 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde and Structural Analogues
A thorough review of the scientific literature did not yield an experimentally determined melting point for the precise compound 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde. This is not uncommon for novel or intermediate compounds. However, by analyzing the melting points of structurally similar analogues, we can establish a scientifically grounded estimate. The key differences in these analogues lie in the substitution at the 1- and 3-positions of the pyrazole ring.
Expert Analysis:
The available data on N-substituted analogues provide a valuable reference range, suggesting a melting point in the vicinity of 140-150°C. The target compound, 5-chloro-3-phenyl-1H -pyrazole-4-carbaldehyde, notably possesses a hydrogen atom on the pyrazole nitrogen (N1). This allows for intermolecular hydrogen bonding, a strong cohesive force not present in the N-methyl or N-phenyl analogues. Typically, the ability to form hydrogen bonds leads to a more stable crystal lattice and, consequently, a higher melting point. Therefore, it is reasonable to hypothesize that the melting point of the title compound will be at the higher end of, or potentially exceed, the range observed for its N-substituted counterparts. Experimental verification remains essential.
Standard Operating Procedure for Accurate Melting Point Determination
This section details a robust, self-validating protocol for determining the melting point of a novel compound using the capillary method, a technique widely employed for its reliability and efficiency.[9]
4.1. Principle
A small, finely powdered sample of the dry compound is packed into a capillary tube and heated at a slow, controlled rate. The temperatures at which the substance begins to liquefy (T1) and completely turns to liquid (T2) are recorded to define the melting range.
4.2. Apparatus and Materials
Melting point apparatus (e.g., Mel-Temp or similar)
Glass capillary tubes (one end sealed)
Calibrated thermometer or digital temperature probe
Spatula
Mortar and pestle
Reference standards with certified melting points (e.g., Benzoic Acid, Naphthalene)
4.3. Protocol
System Validation:
Causality: Before analyzing the unknown sample, the accuracy of the apparatus must be verified. This ensures the trustworthiness of the resulting data.
Procedure: Determine the melting point of a certified reference standard. The observed melting point should be within ±1°C of the certified value. If not, the apparatus requires calibration.
Sample Preparation:
Causality: The sample must be completely dry and finely powdered to ensure uniform heat distribution and efficient packing.[14] Moisture can act as an impurity, depressing the melting point, while large crystals can lead to inaccurate readings due to poor heat transfer.
Procedure: If necessary, dry the sample under vacuum. Place a small amount of the sample in a mortar and gently grind it into a fine, homogenous powder.
Capillary Packing:
Causality: Proper packing is critical for accurate results. A loosely packed sample will heat unevenly.
Procedure: Invert the open end of a capillary tube and press it into the powdered sample. A small plug of material will be forced into the tube. Tap the sealed end of the tube gently on a hard surface to pack the powder down. Repeat until a tightly packed column of 2-3 mm in height is achieved.
Measurement:
Causality: A two-stage heating process saves time while ensuring accuracy. Rapid heating gives an approximate range, while slow heating near the melting point is crucial for precision. A heating rate of 1-2°C per minute is standard for accurate determination.[9]
Procedure (Initial, Rapid Determination): Place the packed capillary in the apparatus. Heat rapidly and note the approximate temperature at which melting occurs. Allow the apparatus to cool.
Procedure (Accurate Determination): Prepare two more capillary samples. Place them in the apparatus and heat rapidly to about 20°C below the approximate melting point found previously. Then, reduce the heating rate to 1-2°C per minute.
Record T1: The temperature at which the first drop of liquid appears.
Record T2: The temperature at which the last solid crystal melts.
Reporting:
Report the result as the melting range, T1 – T2. For a pure compound, this range should be narrow. A wide range (e.g., >2°C) suggests the presence of impurities.[9]
Visualized Experimental Workflow
The following diagram illustrates the logical flow of the melting point determination protocol, emphasizing the key decision and action points for ensuring data integrity.
Caption: Workflow for Accurate Melting Point Determination.
Conclusion
The melting point of 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde is a critical parameter that must be experimentally determined as part of its fundamental characterization. While direct literature data is currently unavailable, analysis of closely related analogues suggests a melting point likely in or above the 140-150°C range, with the potential for a higher value due to intermolecular hydrogen bonding. By adhering to the validated, systematic protocol outlined in this guide, researchers and drug development professionals can generate accurate and reliable melting point data. This information is indispensable for assessing purity, confirming identity, and making informed decisions in the advancement of new pyrazole-based therapeutic candidates.
References
Vedantu. Melting Point Determination of Organic Compounds: Chemistry Guide. [Link]
University of Calgary. Melting point determination. [Link]
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MDPI. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. [Link]
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PubMed. An interesting relationship between drug absorption and melting point. [Link]
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Navigating the Procurement and Application of 5-Chloro-3-Phenyl-1H-Pyrazole-4-Carbaldehyde: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics, the strategic sourcing of key chemical intermediates is a critical determinant of project timelines and outc...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and drug development professionals engaged in the synthesis of novel therapeutics, the strategic sourcing of key chemical intermediates is a critical determinant of project timelines and outcomes. One such intermediate, 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde, serves as a versatile scaffold in medicinal chemistry, yet its commercial availability is not straightforward. This in-depth technical guide provides a comprehensive overview of the procurement landscape, synthesis strategies, and significant applications of this valuable compound, offering a roadmap for its effective utilization in research and development.
Executive Summary: A Niche Intermediate
5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde is a substituted pyrazole derivative characterized by a chloro group at the 5-position, a phenyl group at the 3-position, and a carbaldehyde functional group at the 4-position of the pyrazole ring. Unlike its more common counterpart, 5-chloro-3-methyl -1-phenyl-1H-pyrazole-4-carbaldehyde (CAS No. 947-95-5), the 3-phenyl analog is not typically available as a stock chemical from major commercial suppliers. Its acquisition necessitates a custom synthesis approach, engaging with contract research organizations (CROs) or specialized chemical synthesis companies. This guide will illuminate the pathway to obtaining this compound and explore its potential in drug discovery.
The Procurement Landscape: A Focus on Custom Synthesis
Initial searches for commercial suppliers of 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde will likely be met with listings for the methyl analog. Researchers should be aware of this common misidentification and focus their efforts on identifying companies that specialize in the custom synthesis of heterocyclic compounds.
These organizations offer tailored synthesis services, often on a fee-for-service (FFS) or full-time equivalent (FTE) basis.[1][2][3] An FFS model is typically employed when a synthetic route has literature precedent, with payment contingent on successful delivery of the target compound.[1][2] For a novel or more challenging synthesis, an FTE model, where a dedicated chemist or team is assigned to the project for a set period, may be more appropriate.[1][2]
Table 1: Representative Companies Offering Custom Synthesis of Heterocyclic Compounds
When engaging with a custom synthesis provider, it is crucial to provide a clear chemical structure, desired quantity, and purity specifications. A thorough literature search for known or analogous synthetic routes can significantly expedite the quotation and synthesis process.
Synthesis and Quality Control: A Methodological Deep Dive
The synthesis of 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde and its derivatives is well-documented in the scientific literature, primarily revolving around the Vilsmeier-Haack reaction. This reaction is a powerful method for the formylation of electron-rich aromatic and heterocyclic compounds.[13]
General Synthetic Approach: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction involves the treatment of a suitable pyrazolone precursor with a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[13] The resulting chloroiminium ion acts as the electrophile in the formylation of the pyrazole ring.
A plausible and documented synthetic route for a closely related analog, 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde, provides a strong template for the synthesis of the target compound.
Experimental Protocol: Synthesis of a 5-Chloro-1,3-disubstituted-1H-pyrazole-4-carbaldehyde
The following protocol is adapted from the synthesis of 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde and can be modified for the synthesis of 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde by starting with the appropriate pyrazolone precursor.
Step 1: Formation of the Vilsmeier Reagent
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), N,N-dimethylformamide (DMF) is cooled in an ice bath. Phosphorus oxychloride (POCl₃) is then added dropwise with stirring. The mixture is stirred for a specified time at low temperature to allow for the formation of the Vilsmeier reagent.
Step 2: Formylation of the Pyrazolone
The appropriate pyrazolone precursor (e.g., 3-phenyl-1H-pyrazol-5(4H)-one) is added portion-wise to the pre-formed Vilsmeier reagent. The reaction mixture is then heated, typically for several hours, to drive the formylation and chlorination reaction to completion. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
Step 3: Work-up and Purification
Upon completion, the reaction mixture is carefully poured onto crushed ice, leading to the precipitation of the crude product. The precipitate is collected by filtration, washed with water, and dried. The crude product is then purified, typically by recrystallization from a suitable solvent such as ethanol, to yield the final 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde.
Quality Control
The identity and purity of the synthesized 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde should be rigorously confirmed through a battery of analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and the presence of all expected functional groups.
Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.
Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups, particularly the aldehyde carbonyl and the C-Cl bond.
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.
Applications in Research and Drug Development
The pyrazole scaffold is a well-established pharmacophore in medicinal chemistry, with numerous approved drugs and clinical candidates featuring this heterocyclic core.[14][15][16] The presence of the reactive carbaldehyde group at the 4-position of 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde makes it a highly versatile intermediate for the synthesis of a wide array of derivatives with diverse biological activities.[17][18]
Figure 1: Procurement and Application Workflow for 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde
Caption: Workflow for procuring and utilizing the target compound.
Anticancer Activity
Pyrazole derivatives are extensively investigated for their potential as anticancer agents.[14][19][20] They have been shown to target a variety of cancer-related pathways, including the inhibition of kinases such as EGFR and VEGFR, and the disruption of microtubule polymerization. The carbaldehyde functionality of 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde allows for the straightforward synthesis of Schiff bases and other derivatives that can be screened for cytotoxic activity against various cancer cell lines.[21]
Anti-inflammatory and Analgesic Properties
A significant body of research has demonstrated the anti-inflammatory and analgesic properties of pyrazole-containing compounds.[22][23] The core pyrazole structure is found in several non-steroidal anti-inflammatory drugs (NSAIDs). Derivatives of pyrazole-4-carbaldehydes have been synthesized and shown to exhibit potent anti-inflammatory and analgesic effects in preclinical models.[22]
Antimicrobial and Antifungal Activity
The growing threat of antimicrobial resistance has spurred the search for novel antimicrobial agents. Pyrazole derivatives have emerged as a promising class of compounds with broad-spectrum antibacterial and antifungal activity.[24] The synthesis of various hydrazones and other derivatives from 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde can lead to the discovery of new antimicrobial leads.[13]
Conclusion
References
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. PMC. Available at: [Link]
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Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives. PubMed. Available at: [Link]
Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. MDPI. (2022). Available at: [Link]
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Pyrazole-4-carbaldehyde derivatives. | Download Scientific Diagram. ResearchGate. Available at: [Link]
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Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies. (2023). Available at: [Link]
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Technical Guide: Safety & Handling of Chlorophenylpyrazole Carbaldehydes
This guide serves as a technical whitepaper for researchers handling Chlorophenylpyrazole Carbaldehydes . It is not a static document but a dynamic framework for safety assessment, synthesis, and handling.
Author: BenchChem Technical Support Team. Date: February 2026
This guide serves as a technical whitepaper for researchers handling Chlorophenylpyrazole Carbaldehydes . It is not a static document but a dynamic framework for safety assessment, synthesis, and handling.
Document Type: Technical Whitepaper / Dynamic SDS Framework
Target Compound Class: 5-Chloro-1-phenyl-1H-pyrazole-4-carbaldehyde and derivatives.
Primary CAS Representative: 947-95-5 (5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde)
Part 1: Introduction & Structural Hazard Logic
As researchers, we often treat Safety Data Sheets (SDS) as administrative hurdles. However, for Chlorophenylpyrazole Carbaldehydes , the SDS is a roadmap of chemical reactivity. This molecule combines three distinct hazard-generating pharmacophores:
The Aldehyde (-CHO): An electrophile prone to air oxidation and Schiff base formation (protein sensitization).
The Chlorophenyl Ring: Increases lipophilicity (
), facilitating dermal absorption and aquatic persistence.
The Pyrazole Core: A bioactive scaffold (often COX-2 or kinase inhibitor precursors), implying potential systemic toxicity beyond simple irritation.
This guide moves beyond generic warnings to explain why these hazards exist and how to mitigate them experimentally.
Part 2: Hazard Identification (GHS Classification)[2]
The following classification is derived from Structure-Activity Relationships (SAR) and validated data for representative analogs (e.g., CAS 947-95-5).
Chlorination increases stability and bioconcentration potential.
The "Hidden" Hazard: Autoxidation
These compounds are not static. Upon exposure to air, the formyl group oxidizes to the corresponding carboxylic acid (e.g., 5-chloro-1-phenyl-1H-pyrazole-4-carboxylic acid).
Safety Implication: The impurity is more acidic (
) than the aldehyde, significantly altering the PPE requirements (acid gas cartridges may become necessary).
Part 3: Handling, Storage, & Reactivity Protocols[4][6]
Self-Validating Purity Protocol
Never assume the safety profile matches the label if the bottle has been opened.
Pre-Work Check:
Visual: Check for white crystals turning yellow/orange (indication of oxidation/polymerization).
TLC: Run in 30% EtOAc/Hexane. A baseline spot or trailing indicates carboxylic acid formation.
Action: If oxidized, recrystallize immediately. The acid byproduct can catalyze further decomposition.
Storage Logic
Atmosphere: Argon or Nitrogen blanket is mandatory .
Temperature: 2–8°C. Cold storage slows the autoxidation rate
The following diagram illustrates the chemical fate of the compound and the resulting safety risks.
Caption: Figure 1: Chemical fate pathways. Note that air exposure leads to corrosive acid formation, while base contact risks exothermic disproportionation.
Part 4: Emergency Response & Spill Control
Decontamination Chemistry
Standard water washing is inefficient due to the lipophilicity of the chlorophenyl ring.
Skin Contact: Use PEG-400 (Polyethylene Glycol) or a soap/water emulsion. The lipophilic solvent helps solubilize the aromatic ring better than water alone.
Eye Contact: Flush for 15 minutes. Critical: Do not use neutralizing agents; the aldehyde may have already reacted with corneal proteins.
Spill Decision Workflow
Follow this logic to determine the cleanup method based on the physical state (Solid vs. Solution).
Caption: Figure 2: Spill response logic. Note the prohibition of paper towels for liquid spills to prevent cellulose-aldehyde hemiacetal formation (heat risk).
Part 5: Exposure Controls & PPE[4][8]
Glove Permeation Data (Inferred)
Generic latex is insufficient for halogenated aromatics.
Recommended: Nitrile (0.11 mm) for splash contact.
Critical: Laminate PE/EVAL (Silver Shield) for prolonged handling or solution preparation.
Reasoning: Chlorinated aromatics can swell nitrile rubber over time, increasing permeation rates.
Engineering Controls
Solid Handling: Weighing must occur inside a powder containment hood or a static-free glove box. The "dust explosion" risk is non-zero for finely divided organic aldehydes.
Solution Handling: Fume hood required. The vapor pressure is low, but the sensitization potential via inhalation is high.
Prohibition: Do not mix with strong oxidizers (Nitric acid/Peroxides). The aldehyde group acts as a reducing agent, creating a potential fire hazard in the waste drum.
Labeling: Must explicitly state "Contains Chlorinated Aromatics" to prevent improper incineration (which could generate Dioxins/Furans if not handled at high temp).
References
PubChem. (2025). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde (Compound). National Library of Medicine. [Link]
molecular weight and formula of 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde
An In-depth Technical Guide to 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde: Synthesis, Characterization, and Applications Abstract This technical guide provides a comprehensive overview of 5-chloro-3-phenyl-1H-pyrazole-...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde: Synthesis, Characterization, and Applications
Abstract
This technical guide provides a comprehensive overview of 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde, a pivotal heterocyclic intermediate in the field of medicinal chemistry and drug development. The pyrazole scaffold is a "biologically privileged" structure, integral to numerous approved therapeutics.[1][2][3] This document details the compound's fundamental physicochemical properties, outlines a robust and widely-used synthetic protocol with mechanistic insights, and describes the standard analytical techniques for its structural validation. Furthermore, it explores the compound's chemical reactivity and its role as a versatile precursor for synthesizing a diverse array of biologically active molecules. This guide is intended for researchers, synthetic chemists, and drug development professionals seeking to leverage this valuable building block in their scientific endeavors.
Introduction: The Significance of the Pyrazole Scaffold
Pyrazoles, five-membered aromatic heterocycles containing two adjacent nitrogen atoms, represent a cornerstone of modern medicinal chemistry.[3] Their unique structural and electronic properties allow them to act as effective pharmacophores, engaging with a wide range of biological targets. The presence of the pyrazole nucleus is a hallmark of numerous commercially successful drugs, including the anti-inflammatory agent Celecoxib, the anti-obesity drug Rimonabant, and the H2-receptor agonist Betazole.[3]
Derivatives synthesized from pyrazole precursors have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, analgesic, anticancer, antimicrobial, and antiviral properties.[3][4][5] Specifically, pyrazole-4-carbaldehydes are exceptionally versatile intermediates.[4] The aldehyde functional group serves as a chemical handle for a multitude of transformations, enabling the construction of complex molecular architectures and the exploration of extensive chemical space. 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde is a prime example of such a building block, combining the proven pyrazole core with strategically placed functional groups—a phenyl ring for potential π-stacking interactions, a reactive aldehyde for derivatization, and a chloro atom that can act as a leaving group or a point of modulation.
Physicochemical Properties and Identification
Accurate identification is the foundation of all subsequent experimental work. The key properties and identifiers for 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde are summarized below.
Property
Value
Source
IUPAC Name
5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde
N/A
Molecular Formula
C₁₀H₇ClN₂O
Molecular Weight
222.64 g/mol
Calculated
Appearance
Typically a white to light yellow crystalline solid
InChI Key (Example for precursor): OCCFXKQCKSLEII-UHFFFAOYSA-N (for 3-phenyl-1H-pyrazole-4-carboxaldehyde)
SMILES (Example for precursor): O=Cc1c[nH]nc1-c2ccccc2 (for 3-phenyl-1H-pyrazole-4-carboxaldehyde)
Synthesis and Mechanistic Insights: The Vilsmeier-Haack Reaction
A robust and high-yielding method for the synthesis of 5-chloro-pyrazole-4-carbaldehydes is the Vilsmeier-Haack reaction.[8][12] This one-pot procedure efficiently introduces both the chloro and formyl groups onto a pyrazolone precursor.
Causality and Expertise: The choice of the Vilsmeier-Haack reaction is strategic. It utilizes a reagent formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), which acts as a mild chlorinating and formylating agent. The reaction proceeds via an electrophilic aromatic substitution mechanism on the electron-rich enol form of the pyrazolone ring. This method is favored for its operational simplicity and its ability to construct the target molecule in a single, efficient step from readily available starting materials.[12]
Detailed Experimental Protocol
Starting Material: 3-phenyl-1H-pyrazol-5(4H)-one
Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet, cool dimethylformamide (DMF, 3-4 equivalents) to 0 °C in an ice bath. Add phosphorus oxychloride (POCl₃, 3-4 equivalents) dropwise while maintaining the temperature below 5 °C. Stir the resulting mixture for 30 minutes at 0 °C to ensure complete formation of the electrophilic chloroiminium salt (Vilsmeier reagent).
Reaction: To the freshly prepared Vilsmeier reagent, add 3-phenyl-1H-pyrazol-5(4H)-one (1 equivalent) portion-wise, ensuring the temperature does not exceed 10 °C.
Heating and Monitoring: After the addition is complete, remove the ice bath and heat the reaction mixture to 70-80 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
Work-up: Cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. This hydrolyzes the intermediate and quenches the excess reagent.
Neutralization and Isolation: Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7. A solid precipitate will form.
Purification: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde.
Synthesis Workflow Diagram
Caption: Key synthetic transformations of the title compound.
Safety and Handling
As with all laboratory chemicals, 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde should be handled with appropriate care in a well-ventilated fume hood.
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
Incompatibilities: Avoid contact with strong oxidizing agents.
[9]* Hazardous Decomposition: Thermal decomposition may produce toxic fumes of hydrogen chloride, carbon oxides, and nitrogen oxides.
[9]* First Aid: In case of skin contact, wash thoroughly with plenty of water.
Conclusion
5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde stands out as a highly versatile and valuable intermediate in synthetic organic and medicinal chemistry. Its straightforward synthesis via the Vilsmeier-Haack reaction, coupled with the high reactivity of its aldehyde functional group, provides a reliable platform for the development of novel pyrazole-based compounds. The extensive body of research on pyrazole derivatives underscores the therapeutic potential of scaffolds derived from this key building block, making it a compound of significant interest for researchers aiming to develop next-generation therapeutic agents.
References
Chemsrc. (2025, August 21). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde. Chemsrc. [Link]
PubChem. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. [Link]
ResearchGate. (2023). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. ResearchGate. [Link]
PubChem. 5-chloro-1-phenyl-3-(propan-2-yl)-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. [Link]
ResearchGate. (2025, August 7). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. ResearchGate. [Link]
MDPI. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]
1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. (PDF). [Link]
PMC. (2023, August 4). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. National Center for Biotechnology Information. [Link]
ResearchGate. Pyrazole carbaldehydes as novel anti-inflammatory agents : Synthesis and in vitro membrane stabilization method. ResearchGate. [Link]
PMC. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Center for Biotechnology Information. [Link]
Jordan Journal of Chemistry. (2020, August 4). Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. Jordan Journal of Chemistry. [Link]
Moksha Publishing House. (2013, October 13). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Moksha Publishing House. [Link]
KTU ePubl. Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. KTU ePubl. [Link]
ResearchGate. 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: sheets built from C—H⋯O and C—H⋯π(arene) hydrogen bonds. ResearchGate. [Link]
The Royal Society of Chemistry. Supplementary Information. The Royal Society of Chemistry. [Link]
Synthesis of 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde via Vilsmeier-Haack Reaction: An Application Note and Detailed Protocol
Abstract This document provides a comprehensive guide for the synthesis of 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde, a crucial intermediate in the development of various pharmaceutical agents. The synthesis is achiev...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for the synthesis of 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde, a crucial intermediate in the development of various pharmaceutical agents. The synthesis is achieved through the Vilsmeier-Haack reaction, a versatile and widely used method for the formylation of electron-rich heterocyclic compounds.[1][2] This application note details the underlying reaction mechanism, provides a step-by-step experimental protocol, and discusses critical process parameters and safety considerations. The intended audience includes researchers, scientists, and professionals in the field of drug discovery and organic synthesis.
Introduction: The Significance of Pyrazole Scaffolds
Pyrazole derivatives are a prominent class of heterocyclic compounds that form the core structure of numerous biologically active molecules. Their diverse pharmacological properties, including anti-inflammatory, analgesic, and antimicrobial activities, have established them as privileged scaffolds in medicinal chemistry.[3] Specifically, 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde serves as a key building block for the synthesis of more complex molecules with potential therapeutic applications. The presence of the aldehyde and chloro functionalities allows for a wide range of subsequent chemical transformations, making it a versatile synthon in drug development pipelines.
The Vilsmeier-Haack reaction offers an efficient and direct method for the introduction of a formyl group (-CHO) onto electron-rich substrates, such as the pyrazole ring system.[2][3][4] This reaction typically employs a Vilsmeier reagent, which is generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and a dehydrating agent like phosphorus oxychloride (POCl₃).[1][5][6]
The Vilsmeier-Haack Reaction: Mechanism and Rationale
The synthesis of 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde from 3-phenyl-1H-pyrazol-5(4H)-one proceeds via a tandem chlorination and formylation mechanism under Vilsmeier-Haack conditions.
2.1. Formation of the Vilsmeier Reagent:
The reaction is initiated by the formation of the electrophilic Vilsmeier reagent, a chloroiminium salt.[1][6] This occurs through the reaction of N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).
2.2. Electrophilic Attack and Formylation:
The electron-rich 3-phenyl-1H-pyrazol-5(4H)-one then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. Subsequent intramolecular rearrangement, chlorination by the reaction medium, and hydrolysis upon aqueous workup lead to the formation of the desired 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde.
Reaction Mechanism Overview
Caption: Vilsmeier-Haack synthesis of the target compound.
Experimental Protocol
This section provides a detailed, step-by-step procedure for the synthesis of 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde.
Preparation of the Vilsmeier Reagent: In a three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, place N,N-dimethylformamide (DMF, 3 equivalents). Cool the flask in an ice bath to 0-5 °C.[5]
Slow Addition of POCl₃: Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF via the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition. The formation of the Vilsmeier reagent is an exothermic reaction.[1]
Addition of Starting Material: After the complete addition of POCl₃, add 3-phenyl-1H-pyrazol-5(4H)-one (1 equivalent) portion-wise to the reaction mixture, ensuring the temperature remains controlled.
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 30 minutes. Then, heat the mixture to 60-70 °C and maintain it for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice with constant stirring. This step hydrolyzes the intermediate iminium salt.[6]
Neutralization: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8. A solid precipitate should form.
Isolation of the Product: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the solid with cold water to remove any inorganic impurities.
Drying and Purification: Dry the crude product in a desiccator. For further purification, recrystallize the solid from ethanol to obtain a crystalline product.
Experimental Workflow Diagram
Caption: Step-by-step synthesis workflow.
Safety Precautions
Phosphorus oxychloride (POCl₃) is a highly corrosive and toxic substance.[7][8][9][10] It reacts violently with water, releasing toxic fumes.[7][9][10] All manipulations involving POCl₃ must be carried out in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves, is mandatory.
N,N-Dimethylformamide (DMF) is a reproductive toxin and an irritant. Avoid inhalation and skin contact.
The reaction is exothermic, especially during the formation of the Vilsmeier reagent. Proper temperature control is crucial to prevent runaway reactions.
Characterization
The identity and purity of the synthesized 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde can be confirmed by standard analytical techniques:
Melting Point: Compare the observed melting point with the literature value.
Spectroscopy:
¹H NMR: To confirm the presence of aldehydic and aromatic protons.
¹³C NMR: To identify the carbonyl carbon of the aldehyde and other carbon atoms in the molecule.
Mass Spectrometry: To determine the molecular weight of the compound.
IR Spectroscopy: To detect the characteristic stretching frequencies of the C=O (aldehyde) and C-Cl bonds.
Conclusion
The Vilsmeier-Haack reaction provides a robust and efficient pathway for the synthesis of 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde. This application note offers a detailed and practical guide for researchers in the field of organic and medicinal chemistry. By following the outlined protocol and adhering to the safety precautions, this valuable synthetic intermediate can be prepared in good yield and high purity, facilitating further research and development in the quest for novel therapeutic agents.
References
Kimura, Y. and Matsuura, D. (2013) Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3, 1-7. [Link]
Kumar, R., & Nain, S. (2023, February 28). Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. SynOpen, 07(01), 1-27. [Link]
Joshi, A., et al. (2015). Synthesis of Pyrazoles via Vilsmeier Haack reaction and their pyrazolone, thiazolidinedione derivatives: A comparative study of conventional and microwave routes. Iranian Journal of Organic Chemistry, 7(2), 1515-1522. [Link]
Wikipedia contributors. (n.d.). Vilsmeier–Haack reaction. In Wikipedia. Retrieved February 16, 2026, from [Link]
Google Patents. (n.d.). WO2020050368A1 - Method for preparing vilsmeier reagent.
Rasool, S. (2018, July 19). Vilsmeier haack reaction [PPTX]. Slideshare. [Link]
ResearchGate. (2025, August 7). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. [Link]
MDPI. (2022, September 9). Synthesis and Properties of Pyrazoles. Encyclopedia. [Link]
Lokhande, P. D., et al. (2011). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Journal of Chemical and Pharmaceutical Research, 3(2), 105-112. [Link]
Wikipedia contributors. (n.d.). Vilsmeier reagent. In Wikipedia. Retrieved February 16, 2026, from [Link]
Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Phosphorus oxychloride. [Link]
PubChem. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved February 16, 2026, from [Link]
Popov, A. V., et al. (2016). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Semantic Scholar. [Link]
Moksha Publishing House. (2013, October 13). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. [Link]
PubChemLite. (n.d.). 5-chloro-3-methyl-1-phenyl-1h-pyrazole-4-carbaldehyde (C11H9ClN2O). Retrieved February 16, 2026, from [Link]
Jordan Journal of Chemistry. (n.d.). View of Synthesis of Some Pyrazole Derivatives from 5-Chloro. Retrieved February 16, 2026, from [Link]
Shetty, S., et al. (2008). Synthesis & Pharmacological Activities of Substituted Pyrazoles. Asian Journal of Chemistry, 20(7), 5037-5044. [Link]
International Journal of Pharmaceutical Sciences and Research. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
National Center for Biotechnology Information. (n.d.). Synthesis and Cytotoxic Evaluation of Some Substituted 5-Pyrazolones and Their Urea Derivatives. [Link]
ResearchGate. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: sheets built from C—H⋯O and C—H⋯π(arene) hydrogen bonds. [Link]
Application Note: High-Yield Synthesis of 3-Aryl-4-formylpyrazoles via Vilsmeier-Haack Cyclization of Acetophenone Semicarbazones
Executive Summary This application note details the protocol for converting acetophenone semicarbazones into 3-aryl-4-formylpyrazoles using the Vilsmeier-Haack reaction ( /DMF). Unlike the standard Vilsmeier formylation...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the protocol for converting acetophenone semicarbazones into 3-aryl-4-formylpyrazoles using the Vilsmeier-Haack reaction (
/DMF). Unlike the standard Vilsmeier formylation of ketones which yields -chlorovinyl aldehydes, the presence of the semicarbazone nitrogen nucleophiles alters the reaction pathway, driving a "double formylation" followed by cyclization. This method provides a robust, one-pot entry into pharmacologically active pyrazole scaffolds (e.g., COX-2 inhibitors, kinase inhibitors) from stable, solid precursors.
Scientific Background & Mechanistic Insight
The Chemical Transformation
The reaction utilizes the Vilsmeier Reagent (chloromethyleneiminium salt), generated in situ from phosphorus oxychloride (
The transformation proceeds via a cascade mechanism distinct from simple aromatic formylation.
Reagent Formation: DMF reacts with
to form the electrophilic Vilsmeier reagent.
C-Attack: The reagent attacks the enolizable
-methyl group of the acetophenone moiety.
Cyclization: The hydrazine nitrogens of the semicarbazone attack the electrophilic center, closing the pyrazole ring.
Hydrolysis: The intermediate iminium salt and the semicarbazone amide moiety are hydrolyzed during the aqueous workup, yielding the free aldehyde and releasing the N1-substituent (often resulting in 1H-pyrazole or N-formyl species that hydrolyze).
Mechanistic Pathway Diagram
Experimental Protocol
Reagents & Equipment
Reagents:
Acetophenone Semicarbazone (Dry, powdered).
Phosphorus Oxychloride (
, 99%+).
N,N-Dimethylformamide (DMF, Anhydrous).
Sodium Acetate (NaOAc) or Sodium Bicarbonate (
).
Equipment:
Three-neck round-bottom flask (100 mL).
Pressure-equalizing addition funnel.
Reflux condenser with
guard tube (Moisture sensitivity).
Ice-salt bath (-5°C to 0°C).
Magnetic stirrer/Hotplate.
Step-by-Step Methodology
Step 1: Formation of Vilsmeier Reagent (Exothermic)
Charge the flask with anhydrous DMF (10 equiv. relative to substrate).[4][5][6][7]
Cool the system to 0–5°C using an ice-salt bath.
Add
(3.0 equiv.) dropwise via the addition funnel over 15–20 minutes.
Critical: Maintain internal temperature
. The solution will turn yellow/orange.
Wait: Stir for an additional 15 minutes at 0°C to ensure complete formation of the chloroiminium salt.
Step 2: Substrate Addition
Dissolve acetophenone semicarbazone (1.0 equiv.) in a minimum volume of DMF (if liquid addition is preferred) or add solid in small portions.
Add to the Vilsmeier complex at 0°C.
Allow the mixture to warm to room temperature over 30 minutes.
Step 3: Cyclization (Thermal Phase)
Heat the reaction mixture to 60–70°C for 4–6 hours.
Monitoring: Monitor reaction progress via TLC (System: Ethyl Acetate/Hexane 3:7). The starting material spot should disappear, and a fluorescent spot (aldehyde) typically appears.
Pour the reaction mass slowly onto crushed ice (approx. 5x reaction volume) with vigorous stirring.
Neutralization: Adjust pH to 7–8 using saturated NaOAc solution or solid
.
Note: Neutralization is critical to hydrolyze the iminium salt and precipitate the product.
Stir for 1 hour to ensure complete hydrolysis of the formyl group.
Filter the resulting precipitate.[8] Wash with cold water.[8][9]
Purification: Recrystallize from Ethanol or Ethanol/DMF mixture.
Experimental Workflow Diagram
Typical Results & Troubleshooting
Expected Yields
The electronic nature of the acetophenone substituent affects the yield. Electron-donating groups (EDGs) generally facilitate the reaction.
Substituent (R) on Acetophenone
Product
Typical Yield (%)
Melting Point (°C)
H (Unsubstituted)
3-Phenyl-4-formylpyrazole
75 - 82
142 - 144
4-OMe (Methoxy)
3-(4-Methoxyphenyl)-...
80 - 88
165 - 167
4-Cl (Chloro)
3-(4-Chlorophenyl)-...
65 - 72
178 - 180
4-NO2 (Nitro)
3-(4-Nitrophenyl)-...
55 - 60
210 - 212
Troubleshooting Guide
Low Yield: Often caused by moisture in DMF or incomplete hydrolysis. Ensure DMF is distilled over
and increase stirring time during the ice-water quench.
Dark/Tar Formation: Reaction temperature too high during
addition. Strictly control T < 10°C during the initial phase.
Incomplete Cyclization: If intermediate hydrazones are isolated, increase the heating duration or the equivalents of
(up to 5 eq).
Safety & Compliance (E-E-A-T)
(Phosphorus Oxychloride): Highly corrosive and reacts violently with water to release HCl and Phosphoric acid. All glassware must be dry. Quenching must be done slowly into ice.[5]
DMF (Dimethylformamide): Potent liver toxin and teratogen. Use only in a well-ventilated fume hood.
Waste Disposal: Aqueous waste contains phosphate salts and DMF. Dispose of according to halogenated organic solvent protocols.
References
Kira, M. A., et al. "Synthesis of pyrazole-4-carboxaldehydes." Journal of Chemical Research, 2008. 10
Pundeer, R., et al. "One-Pot Synthesis of Some New Semicarbazone... Derivatives of 1-Phenyl-3-Arylpyrazole-4-Carboxaldehyde." Synthetic Communications, 2008. 6
BenchChem. "Protocol for the Formylation of Aromatic Compounds with DMF/POCl3." BenchChem Protocols, 2025.[5] 5
Organic Chemistry Portal. "Vilsmeier-Haack Reaction: Mechanism and Conditions." 11
Application Notes and Protocols for the Synthesis of Novel Schiff Bases from 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive guide to the synthesis and characterization of Schiff bases derived from 5-chloro-3-phenyl-1H-pyrazole-4-car...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis and characterization of Schiff bases derived from 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde. Pyrazole-containing Schiff bases are a class of compounds with significant therapeutic potential, demonstrating a wide array of biological activities. This guide details the synthesis of the precursor aldehyde via the Vilsmeier-Haack reaction, followed by protocols for its condensation with various primary amines to yield the target Schiff bases. We delve into the mechanistic rationale behind the synthetic strategies, offer detailed characterization methodologies, and summarize the promising applications of these compounds in drug discovery.
Introduction: The Significance of Pyrazole-Based Schiff Bases
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, present in numerous compounds exhibiting pharmacological activities such as anti-inflammatory, antimicrobial, anticancer, and antiviral properties. When combined with the azomethine (-C=N-) functional group of a Schiff base, the resulting molecule often displays enhanced or novel biological effects. Schiff bases are readily synthesized through the condensation of a primary amine with a carbonyl compound, offering a straightforward approach to generating molecular diversity. The electronic and steric properties of these compounds can be easily tuned by modifying the substituents on either the aldehyde or the amine precursor, making them attractive candidates for drug design and development.
The subject of this guide, 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde, serves as a versatile building block for creating libraries of novel Schiff bases. The presence of the chloro substituent and the phenyl group on the pyrazole ring provides a unique electronic and steric environment, potentially influencing the biological activity of the resulting Schiff base derivatives.
Synthesis of the Precursor: 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde
The most established and widely utilized method for the synthesis of 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde is the Vilsmeier-Haack reaction. This reaction facilitates the formylation of electron-rich heterocyclic and aromatic compounds.
The Vilsmeier-Haack Reaction: Mechanism and Rationale
The Vilsmeier-Haack reaction involves two key stages:
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with a substituted amide, typically N,N-dimethylformamide (DMF), to form an electrophilic chloroiminium salt, known as the Vilsmeier reagent.
Electrophilic Aromatic Substitution: The electron-rich pyrazole ring attacks the Vilsmeier reagent, leading to the introduction of a formyl group at the C4 position. A subsequent hydrolysis step yields the final aldehyde.
The choice of the Vilsmeier-Haack reaction is predicated on its efficiency in formylating pyrazole systems, which might be sensitive to harsher reaction conditions.
**Figure
Application
Introduction: The Strategic Value of 5-Substituted Pyrazole Aldehydes
An in-depth guide to the strategic displacement of the 5-chloro substituent on pyrazole aldehydes, offering mechanistic insights and actionable protocols for researchers in synthetic and medicinal chemistry. Pyrazole der...
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth guide to the strategic displacement of the 5-chloro substituent on pyrazole aldehydes, offering mechanistic insights and actionable protocols for researchers in synthetic and medicinal chemistry.
Pyrazole derivatives are cornerstones in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1] Specifically, pyrazole-4-carbaldehydes functionalized at the 5-position are highly valuable intermediates. They serve as versatile synthons for constructing fused heterocyclic systems, most notably pyrazolo[3,4-d]pyrimidines, which are isomeric with purines and exhibit a wide range of pharmacological activities, including anticancer and anti-inflammatory properties.[2][3]
The key to unlocking this molecular diversity lies in the efficient and selective functionalization of the pyrazole C-5 position. The presence of a chloro group at this position, in conjunction with an aldehyde at C-4, provides a powerful synthetic handle. The inherent electron-deficient nature of the pyrazole ring, powerfully augmented by the electron-withdrawing aldehyde, activates the C-5 position for nucleophilic aromatic substitution (SNAAr).
This Application Note serves as a comprehensive guide for researchers, scientists, and drug development professionals on the theory and practice of nucleophilic substitution of the 5-chloro group in pyrazole aldehydes. We will delve into the reaction mechanism, provide detailed, field-proven protocols for reactions with common nucleophiles, and offer a data-driven overview for reaction optimization.
Mechanistic Underpinnings: Activating the Pyrazole Core for SNAAr
The substitution of a halogen on an aromatic ring by a nucleophile does not typically proceed via SN1 or SN2 mechanisms. Instead, it follows a distinct pathway known as Nucleophilic Aromatic Substitution (SNAAr), which involves a two-step addition-elimination process.[4][5]
The success of an SNAAr reaction is critically dependent on the electronic properties of the aromatic ring. The ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[6][7] In the case of 5-chloropyrazole-4-carbaldehydes, the formyl group (-CHO) at the C-4 position is a potent EWG located ortho to the C-5 chloro leaving group. This strategic placement is essential for the reaction to proceed efficiently.
The mechanism unfolds as follows:
Nucleophilic Attack: The nucleophile (Nu⁻) attacks the electrophilic carbon atom bearing the chlorine atom (C-5). This step is typically the rate-determining step.
Formation of a Meisenheimer Complex: The attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5] The negative charge is delocalized across the pyrazole ring and, crucially, onto the oxygen atom of the C-4 aldehyde group. This delocalization provides significant stabilization, lowering the activation energy of the reaction.[6]
Elimination of the Leaving Group: The aromaticity of the pyrazole ring is restored by the expulsion of the chloride ion, a good leaving group, yielding the 5-substituted product.
Figure 1: SNAAr Mechanism on a 5-Chloropyrazole Aldehyde
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the substitution of the 5-chloro group with two common classes of nucleophiles: amines and thiols. These protocols are designed to be self-validating, with clear endpoints and characterization steps.
Protocol 2.1: Substitution with Amine Nucleophiles (e.g., Morpholine)
This procedure details the reaction of a 5-chloropyrazole aldehyde with a secondary amine, morpholine, a common transformation in the synthesis of bioactive molecules.[8]
Materials:
5-Chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
Morpholine (≥99%)
Potassium Carbonate (K₂CO₃), anhydrous
N,N-Dimethylformamide (DMF), anhydrous
Ethyl Acetate (EtOAc)
Brine (saturated NaCl solution)
Magnesium Sulfate (MgSO₄), anhydrous
Silica gel for column chromatography
Equipment:
Round-bottom flask with reflux condenser
Magnetic stirrer with heating plate
Inert atmosphere setup (Nitrogen or Argon)
Standard laboratory glassware for work-up
Rotary evaporator
Thin-Layer Chromatography (TLC) plates and chamber
Procedure:
To a 50 mL round-bottom flask under an inert atmosphere, add 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde (1.0 mmol, 1.0 eq).
Add anhydrous DMF (10 mL) to dissolve the reactants.
Add morpholine (1.2 mmol, 1.2 eq) to the stirring mixture.
Heat the reaction mixture to 80-90 °C.
Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:EtOAc eluent). The reaction is typically complete within 4-6 hours.
Once the starting material is consumed, cool the mixture to room temperature.
Pour the reaction mixture into water (50 mL) and extract with ethyl acetate (3 x 30 mL).
Combine the organic layers and wash with brine (2 x 20 mL).
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Purify the crude product by flash column chromatography on silica gel to yield the pure 5-(morpholino)-1,3-dimethyl-1H-pyrazole-4-carbaldehyde.
Figure 2: General Experimental Workflow
Protocol 2.2: Substitution with Thiol Nucleophiles (e.g., Thiophenol)
Thiols are excellent nucleophiles, especially when converted to their conjugate base, the thiolate.[9][10] This protocol uses a mild base to generate the thiolate in situ.
Materials:
5-Chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde
Thiophenol (≥99%)
Cesium Carbonate (Cs₂CO₃)
Dimethyl Sulfoxide (DMSO), anhydrous
Diethyl Ether (Et₂O)
Deionized Water
Brine (saturated NaCl solution)
Sodium Sulfate (Na₂SO₄), anhydrous
Procedure:
In a round-bottom flask under an inert atmosphere, dissolve 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde (1.0 mmol, 1.0 eq) in anhydrous DMSO (8 mL).
Add cesium carbonate (1.5 mmol, 1.5 eq) to the solution.
Add thiophenol (1.1 mmol, 1.1 eq) dropwise at room temperature.
Stir the reaction at room temperature for 2-4 hours. The higher reactivity of the thiolate often allows for milder conditions compared to amines.[11]
Monitor the reaction by TLC until the starting material is consumed.
Upon completion, dilute the reaction mixture with deionized water (40 mL).
Extract the aqueous phase with diethyl ether (3 x 25 mL).
Combine the organic extracts and wash thoroughly with water and then brine to remove residual DMSO.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
Purify the resulting solid by recrystallization or flash column chromatography to obtain the desired 5-(phenylthio)-1,3-diphenyl-1H-pyrazole-4-carbaldehyde.
Scope and Optimization: A Data-Driven Overview
The nucleophilic substitution of 5-chloropyrazole aldehydes is a versatile reaction compatible with a range of nucleophiles. The choice of solvent, base, and temperature are key parameters for optimization.
Nucleophile Choice: Highly nucleophilic species like thiolates often react faster and under milder conditions than neutral amines.[10] For less reactive nucleophiles, increasing the temperature or using a more polar aprotic solvent can improve conversion.
Solvent Effects: Polar aprotic solvents such as DMF, DMSO, and NMP are ideal.[15] They effectively solvate the cation of the base but leave the nucleophile relatively "naked" and more reactive.
Base Stoichiometry: When reacting with nucleophiles that have an acidic proton (e.g., thiols, secondary amines), at least one equivalent of base is required to generate the active nucleophile and neutralize the HCl byproduct. Using a slight excess (1.5-2.0 eq) is common practice to drive the reaction to completion.
Troubleshooting Common Issues
Issue
Potential Cause(s)
Suggested Solution(s)
No or Low Conversion
1. Insufficiently reactive nucleophile.2. Inadequate temperature.3. Water present in the reaction, quenching the base/nucleophile.4. Base is not strong enough.
1. Increase reaction temperature.2. Switch to a more polar aprotic solvent (e.g., DMF -> DMSO).3. Ensure all reagents and solvents are anhydrous.4. Use a stronger base (e.g., K₂CO₃ -> Cs₂CO₃).
Multiple Products /Low Yield
1. Side reactions, such as the nucleophile attacking the aldehyde.2. Degradation of starting material or product at high temperatures.
1. Lower the reaction temperature and extend the reaction time.2. Protect the aldehyde group if it proves to be too reactive (e.g., as an acetal), followed by deprotection.
Difficult Purification
1. Residual high-boiling solvent (DMF/DMSO).2. Byproducts with similar polarity to the product.
1. For work-up, ensure thorough washing with water/brine to remove DMF/DMSO.2. Optimize chromatography conditions (try different solvent systems) or attempt recrystallization.
Conclusion
The nucleophilic aromatic substitution on 5-chloropyrazole-4-carbaldehydes is a robust and highly effective strategy for synthesizing a diverse array of functionalized pyrazole building blocks. The activating effect of the C-4 aldehyde is key to the reaction's success, enabling the displacement of the C-5 chloro group with a wide variety of nitrogen and sulfur nucleophiles. By understanding the underlying SNAAr mechanism and carefully controlling experimental parameters such as solvent, base, and temperature, researchers can efficiently generate valuable intermediates for the synthesis of complex heterocyclic scaffolds, thereby accelerating discovery programs in medicinal chemistry and drug development.
Knoevenagel condensation using 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde
Abstract & Introduction This Application Note provides a comprehensive technical guide for performing the Knoevenagel condensation on 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde (CPPC) . This scaffold is a critical inte...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract & Introduction
This Application Note provides a comprehensive technical guide for performing the Knoevenagel condensation on 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde (CPPC) . This scaffold is a critical intermediate in the synthesis of bioactive heterocycles, particularly for oncology (EGFR inhibition) and antimicrobial research.
The presence of the 5-chloro group and the 1H-pyrazole (free amine) functionality presents unique synthetic challenges not found in simple benzaldehydes. Standard harsh basic conditions can lead to two primary side reactions:
Nucleophilic Aromatic Substitution (SNAr): Displacement of the labile 5-chloro atom by amine catalysts (e.g., piperidine).
N-Deprotonation: The acidity of the 1H-pyrazole proton (pKa ~14) can quench stoichiometric bases, retarding the condensation.
This guide details a "Green" Ammonium Carbonate Protocol (preferred) and a Modified Classical Protocol , optimized to preserve the halogen handle for late-stage diversification while ensuring high yields of the target benzylidene derivatives.
Chemical Context & Mechanism
The Electrophile: 5-Chloro-3-phenyl-1H-pyrazole-4-carbaldehyde
Unlike electron-rich benzaldehydes, the pyrazole core is electron-deficient, making the C4-formyl group highly reactive. However, the adjacent 5-chloro substituent exerts a dual effect:
Inductive Effect (-I): Increases the electrophilicity of the aldehyde carbonyl, accelerating nucleophilic attack.
Steric/Electronic Shielding: The chlorine atom provides bulk that can hinder the approach of bulky nucleophiles.
Reaction Mechanism (Ammonium Carbonate Catalysis)
The reaction proceeds via a catalytic cycle where ammonium carbonate acts as a dual-activation source (ammonia source + buffer).
Active Methylene Activation: Ammonia (generated in situ) deprotonates the active methylene compound (e.g., malononitrile).
Aldol Addition: The carbanion attacks the aldehyde carbonyl.
Dehydration: Base-catalyzed elimination of water yields the
-unsaturated product.
Figure 1: Simplified mechanistic flow of the Knoevenagel condensation.
Experimental Protocols
Method A: Green Aqueous-Ethanolic Protocol (Recommended)
Best for: High purity, preventing Cl-displacement, and scale-up.
Dissolve reactants in absolute ethanol (5 mL/mmol).
Add 2 drops of piperidine.
Critical Step: Heat to Reflux (78°C) for 1–3 hours.
Warning: Do not prolong heating beyond 4 hours to avoid nucleophilic attack of piperidine on the 5-chloro position (forming the 5-piperidino impurity).
The following table summarizes common issues and validated solutions based on the specific reactivity of the chloropyrazole scaffold.
Issue
Probable Cause
Validated Solution
Low Yield
N-H acidity quenching base
Increase catalyst load (to 30 mol%) or switch to Method A (Buffer system).
By-product Formation
SNAr displacement of Cl
Avoid strong nucleophilic bases (piperidine/pyrrolidine) at high temps. Use Ammonium Carbonate or Boric Acid.
No Precipitation
Product solubility in EtOH
Add ice-cold water (10 mL) to the reaction mixture to force precipitation.
Sticky Solid
Oligomerization of reagent
Recrystallize from DMF/Ethanol mixtures.
Characterization Standards
To validate the product (e.g., 2-((5-chloro-3-phenyl-1H-pyrazol-4-yl)methylene)malononitrile ), ensure the following spectral signatures are present:
¹H NMR (DMSO-d₆):
Vinyl Proton (-CH=C): A sharp singlet shifted downfield, typically δ 8.20 – 9.10 ppm . This confirms the formation of the double bond.
NH Proton: Broad singlet >13.0 ppm (often invisible if exchangeable).
Absence of CHO: Disappearance of the aldehyde proton (typically ~9.8 ppm).
IR (ATR):
CN Stretch: Sharp band at 2220–2230 cm⁻¹ (for nitrile derivatives).
C=C Stretch: ~1600 cm⁻¹.
Mass Spectrometry:
Look for the characteristic Chlorine Isotope Pattern (M and M+2 peaks in 3:1 ratio).
Workflow Visualization
Figure 2: Decision tree for protocol selection and execution.
References
Sonar, J. P., et al. (2017).[1] "A simple, expeditious and green process for Knoevenagel condensation of pyrazole aldehydes in aqueous media."[1] European Chemical Bulletin. Link
Popov, A. V., et al. (2019). "Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions." Arkivoc. Link
Khandelwal, P., et al. (2024).[4] "Pyrazoline Synthesis via Saccharomyces cerevisiae-Cat." Journal of Applied Chemistry. Link
Organic Chemistry Portal. "Knoevenagel Condensation." Link
Application Notes and Protocols: A Detailed Guide to the Formylation of 3-Phenyl-1H-pyrazol-5(4H)-one
Introduction: The Significance of 4-Formyl-3-phenyl-1H-pyrazol-5(4H)-one The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biolo...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of 4-Formyl-3-phenyl-1H-pyrazol-5(4H)-one
The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a wide array of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[1][2][3] Among the vast family of pyrazole derivatives, 4-formyl-3-phenyl-1H-pyrazol-5(4H)-one stands out as a particularly valuable synthetic intermediate. The introduction of a formyl group at the C4 position of the pyrazolone ring provides a reactive handle for a multitude of chemical transformations. This allows for the construction of more complex molecular architectures, such as Schiff bases, chalcones, and various heterocyclic systems, making it a critical building block in drug discovery and development programs.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the procedure for the formylation of 3-phenyl-1H-pyrazol-5(4H)-one. We will delve into the prevalent synthetic strategy, the Vilsmeier-Haack reaction, elucidating its mechanism and providing a detailed, field-proven experimental protocol.
Strategic Approach to Formylation: The Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heterocyclic compounds.[4][5] The reaction employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃).[6][7] This reagent then acts as an electrophile in an electrophilic substitution reaction with the activated substrate.
For 3-phenyl-1H-pyrazol-5(4H)-one, the C4 position is particularly susceptible to electrophilic attack due to the electron-donating nature of the adjacent nitrogen atoms and the tautomeric equilibrium that favors the formation of an electron-rich enol intermediate.
Mechanism of the Vilsmeier-Haack Reaction
The reaction proceeds through two primary stages: the formation of the Vilsmeier reagent and the subsequent electrophilic attack on the pyrazolone ring.
Formation of the Vilsmeier Reagent (Chloroiminium Ion): N,N-dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to yield the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.
Electrophilic Aromatic Substitution: The electron-rich C4 position of 3-phenyl-1H-pyrazol-5(4H)-one attacks the electrophilic carbon of the Vilsmeier reagent. Subsequent loss of a proton re-aromatizes the ring, forming an iminium salt intermediate.
Hydrolysis: The final step involves the hydrolysis of the iminium salt during aqueous workup to yield the desired 4-formyl-3-phenyl-1H-pyrazol-5(4H)-one.
Application Note: High-Efficiency Synthesis of Pyrazolo[3,4-d]pyrimidines from Pyrazole Carbaldehydes
[1] Executive Summary This application note details the synthetic protocols for constructing the pyrazolo[3,4-d]pyrimidine scaffold starting from 5-aminopyrazole-4-carbaldehydes . This heterocyclic system is a critical p...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
This application note details the synthetic protocols for constructing the pyrazolo[3,4-d]pyrimidine scaffold starting from 5-aminopyrazole-4-carbaldehydes . This heterocyclic system is a critical pharmacophore in drug discovery, functioning as a bioisostere of the purine nucleus (adenine). It is extensively utilized in the development of kinase inhibitors (e.g., Src, Hck, BTK inhibitors like Ibrutinib analogues) and antiviral agents.
Unlike the more common route using pyrazole-4-carbonitriles or carboxylates, starting from the carbaldehyde (–CHO) offers unique reactivity profiles, allowing for the direct formation of C4-unsubstituted derivatives or facile access to C4-functionalized cores via condensation with amidines, ureas, and guanidines.
Scientific Background & Retrosynthesis
Bioisosterism and Therapeutic Relevance
The pyrazolo[3,4-d]pyrimidine core mimics the ATP-binding motif of purines. The N1 and N2 nitrogens of the pyrazole ring, combined with the pyrimidine nitrogens, create a hydrogen-bonding network that interacts potently with the hinge region of kinase domains.
Retrosynthetic Logic
The synthesis is based on a [4+2] cyclocondensation strategy. The 5-aminopyrazole-4-carbaldehyde provides four atoms of the final ring (C4, C4a, C7a, N1). The remaining two atoms (N5, C6) are inserted using a binucleophilic reagent.
Key Structural Analogy: This transformation is the heterocyclic equivalent of the Friedländer synthesis or the conversion of 2-aminobenzaldehyde to quinazoline.
Figure 1: Retrosynthetic disconnection showing the [4+2] assembly strategy.
Chemistry Strategy & Mechanism[2]
The reactivity of 5-aminopyrazole-4-carbaldehyde is driven by the proximity of the nucleophilic amino group (–NH₂) and the electrophilic formyl group (–CHO).
Mechanism of Ring Closure (Formamide Route)
Imine Formation: The amine of the reagent (e.g., formamide) condenses with the aldehyde to form a Schiff base intermediate.
Transamidation/Cyclization: The pyrazole amine (N5) attacks the carbonyl of the formamide moiety.
Dehydration/Aromatization: Loss of water and oxidation (often autoxidation or driven by the leaving group) yields the aromatic system.
Critical Consideration: Unlike 2-aminobenzaldehyde, the pyrazole amine is less nucleophilic due to the electron-withdrawing nature of the adjacent imine/heterocycle. Harsh conditions (high thermal energy or acid catalysis) are often required to drive the cyclization.
Experimental Protocols
Protocol A: Synthesis of Unsubstituted Pyrazolo[3,4-d]pyrimidine
Target: Construction of the parent core (C4-H, C6-H).
Reagent: Formamide (Acts as solvent and C-N source).
Workup: Cool the vial. The product often crystallizes directly from the ethanol upon cooling. Filter and wash with cold EtOH.
Workflow Visualization
Figure 2: Decision tree and experimental workflow for the synthesis protocols.
Critical Process Parameters (CPP) & Troubleshooting
Parameter
Specification
Impact on Quality
Temperature
>160°C (Thermal)
Critical. The pyrazole amine is weakly nucleophilic. Below 150°C, the reaction often stalls at the imine intermediate.
Reagent Quality
Dry Formamide
Water in formamide hydrolyzes the intermediate imine back to the aldehyde, stalling the reaction. Use fresh or distilled formamide.
Stirring
Vigorous
In melt reactions (Urea), the mixture becomes viscous. Poor mixing leads to charring and low yield.
Ammonia Removal
Open System
The reaction generates NH₃. Ensure the system is vented (with a trap) to drive the equilibrium forward.
Troubleshooting Guide
Problem: Sticky/Gummy brown solid upon pouring into ice.
Cause: Polymerization of formamide or incomplete cyclization.
Solution: Decant the water. Dissolve the gum in hot ethanol and add charcoal. Filter hot and let crystallize slowly.
Problem: Starting material persists (TLC).
Cause: Temperature too low.
Solution: Switch to microwave heating or add a Lewis acid catalyst (e.g., ZnCl₂ or AlCl₃) to activate the aldehyde.
Characterization Data (Typical)
For 1-Phenyl-1H-pyrazolo[3,4-d]pyrimidine :
¹H NMR (DMSO-d₆, 400 MHz):
δ 9.25 (s, 1H, H-4): The most deshielded proton (between Pyrimidine Ns).
δ 8.80 (s, 1H, H-6): Pyrimidine proton.
δ 8.45 (s, 1H, H-3): Pyrazole proton.
δ 7.30–8.00 (m, 5H, Ar-H).
MS (ESI): [M+H]⁺ calculated/observed consistent with formula.
Key Feature: Disappearance of the aldehyde proton signal (~9.8–10.0 ppm) and the broad NH₂ signal (~6.0–7.0 ppm).
References
Cheng, C. C., & Robins, R. K. (1956). Potential Purine Antagonists. VI. Synthesis of 1-Alkyl- and 1-Aryl-4-substituted Pyrazolo[3,4-d]pyrimidines. The Journal of Organic Chemistry, 21(11), 1240–1256. Link
Hassan, A. S., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.[1][2] Synthetic Communications, 48(1), 1-25. Link
Aggarwal, R., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. Link
Foloppe, N., et al. (2006). Structure-Based Design of Novel Pyrazolo[3,4-d]pyrimidine-Based Src Kinase Inhibitors. Journal of Medicinal Chemistry, 49(9), 2748–2757. Link
Bala, M., et al. (2014). Microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidines. European Journal of Medicinal Chemistry, 85, 747-754. Link
Application Note: Chemoselective Reduction of 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde
Executive Summary This application note details the optimized protocol for the reduction of 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde to its corresponding alcohol, (5-chloro-3-phenyl-1H-pyrazol-4-yl)methanol . This tr...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details the optimized protocol for the reduction of 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde to its corresponding alcohol, (5-chloro-3-phenyl-1H-pyrazol-4-yl)methanol . This transformation is a critical step in the synthesis of pyrazole-based pharmacophores, often serving as a precursor for nucleophilic substitutions or further functionalization in drug discovery campaigns.
The protocol utilizes Sodium Borohydride (NaBH₄) in a methanolic medium.[1][2] This method is selected for its high chemoselectivity , ensuring the reduction of the formyl group (-CHO) while preserving the labile chlorine atom at the C5 position and the aromaticity of the pyrazole ring.
Chemical Strategy & Rationale
Substrate Analysis
The starting material features three distinct reactive sites:
Formyl Group (C4-CHO): The electrophilic target for hydride reduction.
Chloro Group (C5-Cl): A potential site for hydrodehalogenation (side reaction) if catalytic hydrogenation (e.g., H₂/Pd-C) were used.
Pyrazole NH (N1-H): An acidic proton (pKa ~14). In the presence of basic hydrides, this will be deprotonated first, consuming one equivalent of hydride or requiring a slight excess of reagent.
Reagent Selection: Why NaBH₄?
While Lithium Aluminum Hydride (LiAlH₄) is a potent reducing agent, it poses safety risks and a higher potential for over-reduction or dehalogenation at elevated temperatures. Sodium Borohydride (NaBH₄) is the optimal choice due to:
Mildness: It reduces aldehydes/ketones but tolerates esters, nitriles, and aryl halides.
Solvent Compatibility: It is stable enough to be used in protic solvents (MeOH, EtOH), which are excellent solvents for polar pyrazoles.
Atom Economy: One mole of NaBH₄ can theoretically reduce four moles of aldehyde, though in practice a slight excess is used to account for the acidic NH proton and solvent quenching.
Reaction Mechanism
The reaction proceeds via a nucleophilic addition of the hydride ion (H⁻) to the carbonyl carbon, forming a tetrahedral alkoxide intermediate. This intermediate is subsequently protonated by the protic solvent (methanol) or during the aqueous acidic workup to yield the primary alcohol.
Figure 1: Mechanistic pathway of the borohydride reduction.
Charge a clean, dry RBF with 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde (e.g., 1.0 g, 4.8 mmol).
Add Methanol (10-15 mL).
Critical Insight: If the solid does not dissolve completely, add THF dropwise until a clear solution is obtained. Pyrazoles can be sparingly soluble in pure alcohols.
Step 2: Reduction
3. Cool the solution to 0°C using an ice-water bath.
4. Add NaBH₄ (e.g., 0.27 g, 7.2 mmol, 1.5 equiv) portion-wise over 5-10 minutes.
Caution: Gas evolution (H₂) will occur. Ensure the system is vented (e.g., via a needle in the septum).
Remove the ice bath and allow the reaction to warm to Room Temperature (20-25°C) .
Stir for 1–2 hours .
QC Check: Monitor reaction progress by TLC (System: 30% Ethyl Acetate in Hexanes). The starting material (Rf ~0.6) should disappear, and a more polar spot (Alcohol, Rf ~0.3) should appear.[4][6]
Step 3: Quenching & Workup
7. Once complete, cool the mixture back to 0°C.
8. Slowly quench by adding Water (20 mL) or Sat. NH₄Cl (20 mL).
Observation: A white precipitate often forms immediately.
Method A (Precipitation - Preferred):
Stir the aqueous suspension for 15 minutes.
Filter the solid using a Büchner funnel.
Wash the cake with cold water (2 x 10 mL) and cold hexanes (1 x 10 mL).
Dry under vacuum.
Method B (Extraction - If no precipitate forms):
Remove volatile organic solvents (MeOH/THF) under reduced pressure.
Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).
Wash combined organics with Brine.
Dry over anhydrous Na₂SO₄, filter, and concentrate.
Experimental Workflow Diagram
Figure 2: Operational workflow for the reduction process.
Results & Analysis
Expected Data
Upon successful reduction, the physicochemical properties will shift significantly.
Attribute
Starting Material (Aldehyde)
Product (Alcohol)
Appearance
Pale yellow/white solid
White solid
¹H NMR (DMSO-d₆)
Singlet at ~9.8 - 10.0 ppm (CHO)
Doublet at ~4.3 - 4.5 ppm (CH₂OH)Triplet at ~5.0 ppm (OH)
IR Spectroscopy
Strong band at 1680-1700 cm⁻¹ (C=O)
Broad band at 3200-3400 cm⁻¹ (O-H)Absence of C=O
Solubility
Moderate in CHCl₃, EtOAc
Soluble in MeOH, DMSO; Poor in Hexanes
Troubleshooting Guide
Issue
Probable Cause
Solution
Incomplete Reaction
Old/Inactive NaBH₄
Use fresh reagent; increase equivalents to 2.0.
Incomplete Reaction
Poor Solubility
Add THF as a co-solvent. Ensure vigorous stirring.
Product Loss
Product soluble in water
Saturate the aqueous layer with NaCl (salting out) before extraction.
Dehalogenation
Reaction too vigorous (Rare with NaBH₄)
Ensure temperature is kept at 0°C during addition. Avoid catalytic metals.[7]
Safety & Compliance
Sodium Borohydride: Reacts with water and acids to release flammable Hydrogen gas. Keep away from open flames. Handle in a fume hood.
Chloropyrazoles: Potential skin irritants. Wear gloves and eye protection.
Waste Disposal: Quenched reaction mixtures contain Boric acid salts. Dispose of aqueous waste according to local EHS regulations for boron-containing compounds.
References
Master Organic Chemistry. (2011). Sodium Borohydride (NaBH4) Reduction of Aldehydes and Ketones.[1][2][8][3][6][9] Retrieved from [Link]
Chemistry LibreTexts. (2020). 19.3: Reductions using NaBH4, LiAlH4. Retrieved from [Link]
Common Organic Chemistry. Sodium Borohydride (NaBH4) - Reagent Profile.[1] Retrieved from [Link]
Application Notes and Protocols: Leveraging 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde as a Versatile Scaffold for Kinase Inhibitor Development
Introduction: The Pyrazole Scaffold in Kinase Inhibition The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] It...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Pyrazole Scaffold in Kinase Inhibition
The pyrazole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3][4] Its derivatives have demonstrated a wide spectrum of pharmacological activities, with a particularly significant impact in the field of oncology as kinase inhibitors.[1][5] Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many cancers.[6] Consequently, the development of small molecule kinase inhibitors has become a cornerstone of modern cancer therapy.
The compound 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde presents a promising starting point for the development of novel kinase inhibitors. Its structure combines the proven pyrazole core with strategically placed functional groups: a phenyl group for potential hydrophobic interactions, a chloro substituent that can influence electronic properties and binding, and a reactive carbaldehyde moiety that serves as a versatile chemical handle for the synthesis of a diverse library of derivatives.[7] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on utilizing this scaffold for the discovery and characterization of new kinase inhibitors.
Part 1: Synthetic Strategy for Library Generation
The aldehyde functional group of 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde is the key to creating a library of diverse compounds for screening. A variety of well-established chemical reactions can be employed to modify this group and explore the chemical space around the pyrazole core.
Reductive Amination
Reductive amination is a powerful method for introducing a wide range of amine-containing substituents. This two-step, one-pot reaction involves the initial formation of an imine, followed by its reduction to a stable amine.
Protocol: General Procedure for Reductive Amination
Reaction Setup: In a round-bottom flask, dissolve 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde (1 equivalent) in a suitable solvent such as methanol or dichloroethane.
Amine Addition: Add the desired primary or secondary amine (1.1 equivalents).
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
Reduction: Add a reducing agent, such as sodium borohydride or sodium triacetoxyborohydride (1.5 equivalents), portion-wise to the reaction mixture.
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
Work-up: Once the reaction is complete, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired amine derivative.
Wittig Reaction
The Wittig reaction allows for the conversion of the aldehyde to an alkene, providing a means to introduce a variety of substituted vinyl groups.
Protocol: General Procedure for Wittig Reaction
Ylide Preparation: In a separate flask, prepare the phosphonium ylide by treating the appropriate phosphonium salt with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous solvent like tetrahydrofuran (THF).
Reaction with Aldehyde: Add the solution of 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde (1 equivalent) dropwise to the ylide solution at 0 °C.
Reaction Progression: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS.
Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash, dry, and concentrate. Purify the product by column chromatography.
Knoevenagel Condensation
This reaction is particularly useful for introducing functionalities that can act as hydrogen bond donors or acceptors, by reacting the aldehyde with active methylene compounds.[8]
Protocol: General Procedure for Knoevenagel Condensation
Reaction Mixture: To a solution of 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde (1 equivalent) and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate; 1.1 equivalents) in a solvent such as ethanol or toluene, add a catalytic amount of a base (e.g., piperidine or triethylamine).
Heating: Heat the reaction mixture to reflux and monitor its progress by TLC.
Product Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution and can be collected by filtration. If not, concentrate the solvent and purify the residue by recrystallization or column chromatography.
Part 2: Biochemical and Cellular Assays for Kinase Inhibitor Profiling
Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. A tiered screening approach, starting with biochemical assays and progressing to more physiologically relevant cellular assays, is recommended.[9][10]
Biochemical assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.[10] A common and robust method is the luminescence-based kinase assay, which quantifies ATP consumption.[9]
Reagent Preparation: Prepare serial dilutions of the synthesized pyrazole derivatives in an appropriate buffer. Also, prepare solutions of the target kinase, its specific substrate, and ATP.
Assay Plate Setup: In a white, opaque 96-well or 384-well plate, add the kinase, substrate, and the test compound at various concentrations.
Reaction Initiation: Initiate the kinase reaction by adding a solution of ATP.
Incubation: Incubate the plate at room temperature for a predetermined optimal time (e.g., 60 minutes).
Signal Detection: Stop the reaction and measure the remaining ATP by adding a commercially available luminescent kinase assay reagent (e.g., Kinase-Glo®).[9]
Data Analysis: Incubate for 10 minutes to stabilize the luminescent signal and then measure the luminescence using a plate-reading luminometer. Calculate the percentage of kinase inhibition for each compound concentration and determine the half-maximal inhibitory concentration (IC50) value by fitting the data to a dose-response curve.
Data Presentation: Hypothetical IC50 Values for Pyrazole Derivatives
Compound ID
Modification
Target Kinase
IC50 (nM)
Scaffold
5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde
Kinase X
>10,000
PZ-001
Reductive amination with morpholine
Kinase X
850
PZ-002
Reductive amination with piperazine
Kinase X
520
PZ-003
Wittig reaction with methyltriphenylphosphonium bromide
Kinase X
1,200
PZ-004
Knoevenagel condensation with malononitrile
Kinase X
350
Note: The IC50 values in this table are for illustrative purposes and must be determined experimentally.
Cellular Target Engagement and Phosphorylation Assays
While biochemical assays are crucial for determining direct enzyme inhibition, cellular assays provide a more physiologically relevant context by assessing a compound's ability to enter cells and inhibit the target kinase in its natural environment.[11]
Cell Culture and Treatment: Culture a relevant human cell line that expresses the target kinase to an appropriate confluency. Treat the cells with varying concentrations of the test compound for a specified period.
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
Protein Quantification: Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.
Immunoblotting: Block the membrane to prevent non-specific antibody binding, and then incubate it with a primary antibody specific for the phosphorylated form of the kinase's downstream substrate. Subsequently, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and visualize it using an imaging system. To normalize for protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate protein. Quantify the band intensities to determine the extent of phosphorylation inhibition.
dot
Caption: The iterative cycle of Structure-Activity Relationship (SAR) studies.
Conclusion
The 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde scaffold represents a valuable starting point for the discovery of novel kinase inhibitors. Its synthetic tractability, coupled with the proven importance of the pyrazole core in kinase binding, makes it an attractive platform for drug discovery programs. By employing the synthetic strategies and biological evaluation protocols outlined in this guide, researchers can systematically explore the chemical space around this scaffold to identify and optimize potent and selective kinase inhibitors with therapeutic potential.
References
MDPI. (2022, January 5). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Available at: [Link]
Bentham Science Publishers. (2022, May 1). Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. Available at: [Link]
ACS Publications. (2025, July 12). Structure-activity Relationship for Diarylpyrazoles as Inhibitors of the Fungal Kinase Yck2. Available at: [Link]
Bentham Science Publishers. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Available at: [Link]
PubMed. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Available at: [Link]
MDPI. (2024, April 23). Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. Available at: [Link]
ResearchGate. (2023, November 19). (PDF) Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Available at: [Link]
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. Available at: [Link]
ResearchGate. (2025, August 7). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde | Request PDF. Available at: [Link]
Creative Diagnostics. (n.d.). Kinase Activity Assay. Available at: [Link]
PubMed. (2024, October 17). Structure-Activity Relationship of Substituted Pyrazoline Derivatives as Small Molecule Tyrosine Kinase Inhibitors. Available at: [Link]
PubMed. (2007, November 15). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. Available at: [Link]
MDPI. (2022, November 27). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. Available at: [Link]
Celtarys Research. (2025, August 14). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Available at: [Link]
Frontiers. (n.d.). Pharmacological approaches to understanding protein kinase signaling networks. Available at: [Link]
PubMed Central. (n.d.). 5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Available at: [Link]
Jordan Journal of Chemistry (JJC). (n.d.). View of Synthesis of Some Pyrazole Derivatives from 5-Chloro. Available at: [Link]
KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Available at: [Link]
PubChem. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Available at: [Link]
Application Notes and Protocols: Microwave-Assisted Synthesis of Pyrazole-4-carbaldehyde Derivatives
Introduction Pyrazole scaffolds are a cornerstone in medicinal chemistry and drug development, forming the core structure of numerous pharmacologically active agents.[1][2] Derivatives of pyrazole exhibit a wide spectrum...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction
Pyrazole scaffolds are a cornerstone in medicinal chemistry and drug development, forming the core structure of numerous pharmacologically active agents.[1][2] Derivatives of pyrazole exhibit a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[3][4] Among these, pyrazole-4-carbaldehyde derivatives are particularly valuable as versatile synthetic intermediates, allowing for further molecular elaboration to create diverse libraries of potential drug candidates.
Traditionally, the synthesis of these compounds, often via the Vilsmeier-Haack reaction, involves lengthy reaction times and often results in moderate yields.[5][6] This application note details a significantly more efficient, rapid, and high-yielding approach utilizing microwave-assisted organic synthesis (MAOS). Microwave irradiation provides rapid and uniform heating of the reaction mixture, leading to a dramatic reduction in reaction times—from hours to mere minutes—and a substantial increase in product yields.[5][6][7][8] This protocol is designed for researchers, scientists, and drug development professionals seeking to leverage the advantages of microwave chemistry for the efficient synthesis of pyrazole-4-carbaldehyde derivatives.
The Vilsmeier-Haack Reaction in Pyrazole Synthesis
The key transformation described herein is the Vilsmeier-Haack reaction, a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[9] In the context of pyrazole synthesis, this reaction introduces a formyl (-CHO) group at the C-4 position of the pyrazole ring.
The reaction proceeds through the formation of a Vilsmeier reagent, typically a chloroiminium salt, generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent, most commonly phosphorus oxychloride (POCl₃).[9] This electrophilic Vilsmeier reagent is then attacked by the electron-rich pyrazole ring, leading to the formation of an iminium intermediate, which upon aqueous workup, hydrolyzes to yield the desired pyrazole-4-carbaldehyde.
Advantages of Microwave-Assisted Synthesis
The application of microwave irradiation to the Vilsmeier-Haack formylation of pyrazoles offers several distinct advantages over conventional heating methods:
Accelerated Reaction Rates: Microwave energy directly couples with polar molecules in the reaction mixture, resulting in rapid and efficient heating that dramatically reduces reaction times from hours to minutes.[5][6][7][8]
Increased Yields: The rapid heating and shorter reaction times often minimize the formation of side products, leading to cleaner reactions and higher isolated yields of the desired product.[5][6][7][8]
Improved Purity: With fewer side reactions, the resulting product is often of higher purity, simplifying downstream purification processes.
Energy Efficiency: Microwave synthesis is generally more energy-efficient compared to conventional heating methods that rely on conduction and convection.
Experimental Protocols
This section provides a detailed, step-by-step protocol for the microwave-assisted synthesis of pyrazole-4-carbaldehyde derivatives via the Vilsmeier-Haack reaction.
Materials and Equipment
Substituted pyrazole
N,N-Dimethylformamide (DMF), anhydrous
Phosphorus oxychloride (POCl₃)
Dichloromethane (DCM), anhydrous
Saturated sodium bicarbonate solution
Saturated sodium chloride solution (brine)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Microwave reactor suitable for organic synthesis
Appropriate microwave reaction vessels with stir bars
Standard laboratory glassware
Magnetic stirrer
Rotary evaporator
Ice bath
Safety Precautions
This procedure should be carried out in a well-ventilated fume hood.
Phosphorus oxychloride (POCl₃) is highly corrosive and reacts violently with water. Handle with extreme care using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Microwave reactors operate at elevated temperatures and pressures. Ensure you are fully trained on the operation of your specific microwave reactor and always follow the manufacturer's safety guidelines.
Step-by-Step Protocol
Part 1: Preparation of the Vilsmeier Reagent
In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add anhydrous N,N-dimethylformamide (DMF, 3 equivalents).
Cool the flask in an ice bath to 0 °C.
Slowly add phosphorus oxychloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF with vigorous stirring. The addition should be controlled to maintain the temperature below 10 °C.
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes. The formation of a white solid or a viscous liquid indicates the formation of the Vilsmeier reagent.
Part 2: Microwave-Assisted Formylation
In a separate, dry microwave reaction vessel equipped with a magnetic stir bar, dissolve the substituted pyrazole (1 equivalent) in a minimal amount of anhydrous dichloromethane (DCM).
Carefully transfer the prepared Vilsmeier reagent to the microwave reaction vessel containing the pyrazole solution.
Seal the reaction vessel according to the microwave reactor manufacturer's instructions.
Place the vessel in the microwave reactor and irradiate the mixture at a set temperature (typically 80-120 °C) for a specified time (typically 5-15 minutes). The optimal conditions may vary depending on the specific substrate and should be determined empirically.
After the reaction is complete, cool the vessel to room temperature before carefully opening it.
Part 3: Work-up and Purification
Pour the reaction mixture slowly into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. This will neutralize the excess acid and hydrolyze the intermediate.
Stir the mixture vigorously until the effervescence ceases.
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 20 mL).
Combine the organic layers and wash with saturated sodium chloride solution (brine).
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.
The crude pyrazole-4-carbaldehyde can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexane) or by column chromatography on silica gel.
Data Presentation: Comparison of Microwave vs. Conventional Synthesis
The following table summarizes a comparison of reaction conditions and yields for the synthesis of various pyrazole-4-carbaldehyde derivatives using both microwave-assisted and conventional heating methods.
Caption: Experimental workflow for the microwave-assisted synthesis of pyrazole-4-carbaldehyde.
Vilsmeier-Haack Reaction Mechanism
Caption: Simplified mechanism of the Vilsmeier-Haack formylation of pyrazole.
Conclusion
The microwave-assisted Vilsmeier-Haack reaction is a highly efficient and robust method for the synthesis of pyrazole-4-carbaldehyde derivatives. The protocols and data presented in this application note demonstrate the significant advantages of this approach over conventional heating methods, including drastically reduced reaction times, higher yields, and operational simplicity. By adopting this methodology, researchers in drug discovery and synthetic chemistry can accelerate their research and development efforts in creating novel pyrazole-based compounds.
Technical Support Center: Purification of 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde
Welcome to the technical support guide for handling impurities in the synthesis of 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scie...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for handling impurities in the synthesis of 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges related to residual N,N-Dimethylformamide (DMF) and other process-related impurities. Our goal is to provide not just protocols, but the underlying chemical principles to empower you to troubleshoot effectively.
The synthesis of 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde and its analogs often involves the Vilsmeier-Haack reaction, a powerful formylation method.[1][2][3][4] This reaction typically utilizes a complex formed from DMF and a chlorinating agent like phosphorus oxychloride (POCl₃), with DMF itself often serving as the solvent.[5][6][7] While highly effective, this route presents a significant downstream challenge: the removal of high-boiling, highly polar DMF from the final product.
This guide provides a structured, question-and-answer approach to diagnosing and solving common purification issues.
Frequently Asked Questions (FAQs)
Q1: Why is residual DMF so difficult to remove from my product?
DMF is notoriously persistent for two primary reasons:
High Boiling Point: With a boiling point of 153 °C, DMF cannot be easily removed under standard rotary evaporation conditions that would remove more volatile solvents like dichloromethane or ethyl acetate.
High Polarity and Miscibility: DMF is miscible with water and a wide range of organic solvents.[8] This property means that during a standard aqueous workup, it can partition into both the aqueous and organic layers, making simple liquid-liquid extraction inefficient for complete removal.[9][10]
Q2: Besides DMF, what other impurities should I be aware of after a Vilsmeier-Haack synthesis?
The crude product mixture can contain several components aside from your target aldehyde and DMF:
Unreacted Starting Material: In this case, 3-phenyl-1H-pyrazol-5(4H)-one or a similar precursor may be present if the reaction did not go to completion.
Hydrolyzed Vilsmeier Reagent: The reactive Vilsmeier reagent can be hydrolyzed during the workup, leading to various phosphorus-containing byproducts and dimethylamine salts.[5][11]
Side-Reaction Products: Depending on the substrate's reactivity, minor side-products from formylation at other positions or other unexpected reactions can occur.[12]
Colored Impurities: The reaction mixture often develops a dark yellow or red color, which may indicate the formation of polymeric byproducts or decomposition of reagents.[13][14]
Q3: How can I quickly assess the purity of my crude product and detect DMF?
¹H NMR spectroscopy is the most effective tool. Residual DMF will typically show two distinct singlets for the two methyl groups around δ 2.9 and δ 3.0 ppm and a singlet for the formyl proton around δ 8.0 ppm in DMSO-d₆. The presence of these signals, especially the high-intensity methyl peaks, is a clear indicator of DMF contamination. Thin-Layer Chromatography (TLC) can also be used to visualize non-volatile impurities against your product spot.
Troubleshooting Guide: From Oily Residue to Pure Crystalline Solid
This section addresses specific issues you may encounter during the purification process.
Problem: After rotary evaporation, my product is a sticky oil or a semi-solid, not the expected solid.
Cause: This is the most common sign of significant residual DMF. The solvent is plasticizing your solid product, preventing it from crystallizing.
Solution: Do not attempt to dry the product further under high vacuum for extended periods, as this is often ineffective.[8] Instead, proceed directly to one of the purification protocols outlined below, designed specifically to remove large quantities of DMF.
Problem: My ¹H NMR shows the product peaks, but also significant DMF signals.
Cause: The initial workup was insufficient to remove all the DMF. This is common if the volume of wash water was too low or if an inappropriate extraction solvent was used.
Solution: The product needs to be re-processed. Redissolve the material in a suitable organic solvent (like ethyl acetate or diethyl ether) and re-wash it following the Optimized Aqueous Workup Protocol . For trace amounts, proceeding directly to recrystallization may be sufficient.
Problem: My aqueous workup is forming a persistent emulsion, leading to poor separation and product loss.
Cause: Emulsions are common when dealing with mixtures of polar organic solvents, water, and dissolved salts. The polarity of your product can also contribute.
Solution: Add a saturated solution of sodium chloride (brine) to the separatory funnel.[9][15] The increased ionic strength of the aqueous phase helps to break the emulsion by "salting out" the organic components, forcing a cleaner separation.
Problem: I am losing a significant amount of my product during the aqueous wash steps.
Cause: While 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde is primarily organic-soluble, it possesses polar functional groups (aldehyde, pyrazole nitrogens) that can impart slight water solubility, especially in the presence of DMF which acts as a co-solvent.
Solution:
Minimize the volume of the organic solvent during extraction to keep your product concentration high.
Ensure you are not back-extracting the aqueous washes with fresh organic solvent; this will pull residual DMF back into your organic phase.[8]
If product loss remains high, consider switching to the Precipitation/Trituration Protocol , which avoids liquid-liquid extraction.
Visual Workflow for Purification Strategy
The following diagram outlines the general decision-making process for purifying 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde.
Caption: Decision workflow for purifying the target compound.
This method is ideal when the product is expected to be largely insoluble in water.
Dilution: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (EtOAc) or diethyl ether (Et₂O). A volume of 10-20 times the initial DMF volume is recommended. Diethyl ether is often preferred as DMF is less soluble in it compared to EtOAc.[9][10]
Aqueous Wash: Transfer the diluted mixture to a separatory funnel. Wash with copious amounts of water. A general rule is to wash at least 5 times, with each wash using a volume of water equal to or greater than the initial volume of DMF.[16][17] For example, for 10 mL of DMF, use at least 5 x 10 mL of water washes.
Specialty Wash (Optional but Recommended): To remove stubborn traces of DMF, perform one wash with a 5% aqueous lithium chloride (LiCl) solution.[16][17] This salt solution is highly effective at partitioning DMF into the aqueous phase.
Brine Wash: Perform a final wash with saturated aqueous NaCl (brine). This will help remove residual water from the organic layer and break any minor emulsions.[8][15]
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude solid.
Data Summary for Aqueous Workup
Step
Reagent
Recommended Volume Ratio (to DMF)
Purpose
Dilution
Ethyl Acetate or Diethyl Ether
10-20x
Prepare for extraction
Main Wash
Deionized Water
5-10x (repeated 5 times)
Bulk DMF removal
Specialty Wash
5% Aqueous LiCl
2-3x (single wash)
Remove trace DMF
Final Wash
Saturated NaCl (Brine)
2-3x (single wash)
Break emulsions, remove water
Protocol 2: Precipitation / Trituration
This method is best if the product is a solid with very low water solubility, or if emulsions are a major issue.
Precipitation: Place a large beaker containing ice-cold water (at least 20-30 times the volume of DMF) on a magnetic stirrer. Slowly pour the crude reaction mixture directly into the cold water with vigorous stirring.[8][9]
Stirring: Allow the resulting slurry to stir for 30-60 minutes in the ice bath. This process, known as trituration, allows the water-soluble DMF to be washed away from the solid particles.
Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.
Washing: Wash the filter cake thoroughly with several portions of cold deionized water.
Drying: Dry the solid product under vacuum. It can be air-dried first to remove the bulk of the water.
Protocol 3: Recrystallization for Final Purification
After applying Protocol 1 or 2, recrystallization is often necessary to remove remaining trace impurities and obtain a high-purity, crystalline product.
Solvent Selection: Based on literature for analogous compounds, ethanol is an excellent first choice for recrystallization.[18][19][20] Other potential systems include ethyl acetate/hexanes or toluene.
Procedure:
a. Place the crude solid in an Erlenmeyer flask.
b. Add a minimal amount of hot ethanol and bring the mixture to a gentle boil to dissolve the solid completely.
c. If the solution is colored, you may add a small amount of activated carbon and hot filter the mixture.
d. Allow the solution to cool slowly to room temperature.
e. Once crystals begin to form, cool the flask in an ice bath to maximize recovery.
Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Troubleshooting Logic Diagram
This diagram helps diagnose the state of your product and select the appropriate action.
Caption: A logical guide for troubleshooting DMF removal.
References
YouTube. (2025, July 15). Lab Tested DMF Removal Techniques from the Reaction Mixture! Retrieved February 15, 2026, from [Link]
ResearchGate. (2017, May 9). How can we remove DMF from a reaction mixture? Retrieved February 15, 2026, from [Link]
ResearchGate. (2017, February 7). How to remove DMF from reaction mixture in room temperature? Retrieved February 15, 2026, from [Link]
Quora. (2019, January 16). What would be the best way to remove dimethylformamide from a 16% DMF/water solution? Retrieved February 15, 2026, from [Link]
Reddit. (2013, December 29). Removing DMF. Retrieved February 15, 2026, from [Link]
MDPI. (2013, July 29). 2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)... Retrieved February 15, 2026, from [Link]
University of Rochester. (n.d.). Workup: DMF or DMSO. Retrieved February 15, 2026, from [Link]
ScienceDirect. (n.d.). The Vilsmeier Reaction. 2. Reactions with Compounds Other Than Fully Conjugated Carbocycles and Heterocycles. Retrieved February 15, 2026, from [Link]
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved February 15, 2026, from [Link]
Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved February 15, 2026, from [Link]
PubMed Central. (n.d.). 5-(4-Chlorophenoxy)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. Retrieved February 15, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved February 15, 2026, from [Link]
Slideshare. (n.d.). Vilsmeier haack reaction. Retrieved February 15, 2026, from [Link]
ResearchGate. (2025, August 7). Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. Retrieved February 15, 2026, from [Link]
PMC. (2024, December 10). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Retrieved February 15, 2026, from [Link]
ResearchGate. (2014, March 9). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved February 15, 2026, from [Link]
Taylor & Francis Online. (2011, June 14). Improved Synthesis of 1H-Pyrazole-4-carbaldehyde. Retrieved February 15, 2026, from [Link]
MDPI. (2022, September 9). Synthesis and Properties of Pyrazoles. Retrieved February 15, 2026, from [Link]
Chemical Methodologies. (2023, April 15). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved February 15, 2026, from [Link]
KTU ePubl. (n.d.). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Retrieved February 15, 2026, from [Link]
ARKAT USA. (2019, July 3). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved February 15, 2026, from [Link]
RSC Publishing. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved February 15, 2026, from [Link]
International Journal of Pharmacy and Pharmaceutical Sciences. (2013, October 13). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. Retrieved February 15, 2026, from [Link]
Reddit. (2024, April 23). Knorr Pyrazole Synthesis advice. Retrieved February 15, 2026, from [Link]
Scientific Research Publishing. (n.d.). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. Retrieved February 15, 2026, from [Link]
Technical Support Center: Regioselectivity in 3-Phenylpyrazole Formylation
Welcome to the technical support center for synthetic chemists. This guide is designed to provide in-depth troubleshooting for a common yet challenging reaction: the formylation of 3-phenylpyrazole.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for synthetic chemists. This guide is designed to provide in-depth troubleshooting for a common yet challenging reaction: the formylation of 3-phenylpyrazole. Achieving high regioselectivity in this process is critical for the synthesis of many pharmaceutical intermediates and advanced materials. Here, we will dissect the underlying principles of this reaction and provide actionable solutions to common problems encountered in the laboratory.
Understanding the Challenge: The Regioselectivity of Pyrazole Formylation
The pyrazole ring is an electron-rich aromatic system. However, the two nitrogen atoms within the ring exert different electronic effects, influencing the positions susceptible to electrophilic substitution.[1] In the case of 3-phenylpyrazole, the primary sites for electrophilic attack are the C4 and C5 positions.[2] The phenyl substituent at C3 further complicates the electronic landscape. The key to successful synthesis is directing the incoming formyl group (-CHO) to the desired position, typically the C4 position, to yield 3-phenyl-1H-pyrazole-4-carbaldehyde.
The most common method for this transformation is the Vilsmeier-Haack reaction.[3][4] This reaction employs a Vilsmeier reagent, a chloroiminium salt, generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[5][6][7] While effective, this method can often lead to a mixture of C4 and C5 formylated isomers, presenting significant purification challenges.
Q1: I am getting a mixture of C4 and C5-formylated isomers of 3-phenylpyrazole. How can I improve the selectivity for the C4 product?
This is the most common issue encountered. The formation of a mixture of isomers indicates that the electronic preference for the C4 position is not overwhelmingly dominant under your current reaction conditions.
Root Cause Analysis:
Inherent Reactivity: The pyrazole ring has two potential sites for electrophilic attack. While the C4 position is generally favored for electrophilic aromatic substitution, the C5 position can also react, especially under forcing conditions.[2]
Reaction Conditions: Temperature, reaction time, and the stoichiometry of the Vilsmeier reagent can all influence the regioselectivity. Higher temperatures and prolonged reaction times can lead to the formation of the thermodynamically more stable, but often undesired, isomer.
N-Substitution: The presence or absence of a substituent on the pyrazole nitrogen (N1) significantly impacts the electronic distribution in the ring and, consequently, the regioselectivity. An unsubstituted pyrazole exists in tautomeric forms, which can complicate the reaction outcome.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for isomeric mixture in 3-phenylpyrazole formylation.
Detailed Recommendations:
N-Substitution Strategy: If you are starting with an N-unsubstituted 3-phenylpyrazole, consider protecting the N-H group. Introducing a substituent, such as a phenyl group, can help to direct the formylation more selectively to the C4 position. The electronic nature of the N1-substituent can influence the aromaticity and reactivity of the pyrazole ring.[8][9]
Optimization of Vilsmeier-Haack Conditions:
Temperature Control: Prepare the Vilsmeier reagent at a low temperature (0-5 °C) and add it to your 3-phenylpyrazole solution while maintaining this low temperature.[5] The reaction is exothermic, and controlling the temperature is crucial to minimize side reactions.
Stoichiometry: Use a minimal excess of the Vilsmeier reagent. A large excess can lead to di-formylation or the formation of undesired isomers. Start with a 1.1 to 1.5 molar equivalent of the reagent and optimize from there.
Reaction Time and Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC).[5] Stop the reaction as soon as the starting material is consumed to prevent the formation of byproducts.
Comparative Table of Reaction Conditions:
Parameter
Standard Conditions
Optimized for C4-Selectivity
Rationale
Temperature
Room Temp to 80°C
0°C to Room Temp
Lower temperatures favor the kinetically controlled C4-product.
Vilsmeier Reagent
2-3 equivalents
1.1-1.5 equivalents
Minimizes side reactions and di-formylation.
Reaction Time
2-6 hours
Monitored by TLC (typically 1-3 hours)
Prevents isomerization and degradation.
Q2: The reaction is sluggish and gives a low yield of the formylated product. What can I do?
A low yield can be attributed to several factors, from the purity of your reagents to the reactivity of your specific substrate.
Root Cause Analysis:
Reagent Quality: The Vilsmeier-Haack reaction is highly sensitive to moisture. Phosphorus oxychloride (POCl₃) reacts violently with water, and the Vilsmeier reagent itself is moisture-sensitive.[5]
Substrate Reactivity: Electron-withdrawing groups on the phenyl ring of 3-phenylpyrazole can deactivate the pyrazole ring towards electrophilic substitution, leading to a sluggish reaction.[10]
Insufficient Activation: The Vilsmeier reagent may not be electrophilic enough for less reactive substrates.
Troubleshooting Steps:
Ensure Anhydrous Conditions: All glassware should be thoroughly dried (flame-dried or oven-dried). Use anhydrous DMF and fresh, high-purity POCl₃.[5]
Increase Reaction Temperature: If the reaction is sluggish at low temperatures, consider a gradual increase in temperature (e.g., to 70-80°C) while carefully monitoring the reaction by TLC.[5] For some substrates, heating is necessary to achieve a reasonable reaction rate.[11][12]
Increase Reagent Stoichiometry: For less reactive pyrazole derivatives, a larger excess of the Vilsmeier reagent may be necessary.[5]
Consider Alternative Formylation Methods: If the Vilsmeier-Haack reaction consistently gives low yields, the Duff reaction might be a suitable alternative. The Duff reaction uses hexamethylenetetramine (HMTA) in an acidic medium (like trifluoroacetic acid) and can be milder for certain substrates.[13][14][15]
Q3: I am observing the formation of a dark, tarry residue during the reaction or work-up. What is causing this?
The formation of tar is a common sign of product or starting material decomposition.
Root Cause Analysis:
Reaction Overheating: The exothermic nature of the Vilsmeier-Haack reaction can lead to localized overheating, causing polymerization and decomposition.[5]
Harsh Work-up Conditions: The quenching and neutralization steps of the work-up are also exothermic and need to be carefully controlled.
Preventative Measures:
Strict Temperature Control: Maintain a low temperature, especially during the preparation of the Vilsmeier reagent and its addition to the substrate. Use an ice bath to manage the reaction temperature.[5]
Careful Work-up: Perform the aqueous work-up at low temperatures by pouring the reaction mixture onto crushed ice. Neutralize the mixture slowly and carefully with a mild base such as sodium bicarbonate or sodium acetate solution.[5]
Q4: How can I confirm the regiochemistry of my formylated product?
Distinguishing between the C4 and C5-formylated isomers is crucial. This is typically achieved using spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR).
Spectroscopic Analysis:
¹H NMR: The chemical shifts and coupling constants of the pyrazole ring protons are diagnostic.
C4-Formyl Isomer: You will typically observe a singlet for the C5-proton.
C5-Formyl Isomer: You will observe a singlet for the C4-proton. The chemical shift of these protons will differ. In many cases, the C5-proton of the C4-formylated isomer appears at a lower field (higher ppm) compared to the C4-proton of the C5-formylated isomer.
¹³C NMR: The chemical shifts of the carbon atoms in the pyrazole ring will also be distinct for each isomer.
NOE (Nuclear Overhauser Effect) Spectroscopy: This 2D NMR technique can be used to confirm the spatial proximity of the formyl group's proton to the protons on the N1-substituent, which can help in unambiguously assigning the regiochemistry.
Alternative Synthetic Strategies
While the Vilsmeier-Haack reaction is the workhorse for pyrazole formylation, other methods can offer advantages in terms of regioselectivity and substrate scope.
The Duff Reaction
The Duff reaction offers a milder alternative to the Vilsmeier-Haack reaction.[13][16] It typically employs hexamethylenetetramine (HMTA) as the formylating agent in an acidic medium.[14][15] This method can provide better regioselectivity for certain substrates and avoids the use of the highly reactive and corrosive POCl₃.[16][17]
General Protocol for the Duff Reaction:
Dissolve the 3-phenylpyrazole in trifluoroacetic acid.
Add hexamethylenetetramine (HMTA) portion-wise at room temperature.
Heat the reaction mixture and monitor by TLC.
Upon completion, hydrolyze the reaction mixture with aqueous acid.
Lithiation-Formylation
For highly specific C5-formylation, a directed ortho-metalation approach can be employed. This involves deprotonation at the C5 position using a strong base like n-butyllithium, followed by quenching with an electrophilic formylating agent like DMF. This method offers excellent regioselectivity for the C5 position.[18]
Experimental Protocols
Optimized Vilsmeier-Haack Protocol for C4-Formylation of N-Phenyl-3-phenylpyrazole
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous DMF (3 equivalents). Cool the flask to 0°C in an ice-salt bath. Add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, ensuring the temperature does not exceed 10°C. Stir the mixture at 0°C for 30 minutes.
Formylation Reaction: Dissolve N-phenyl-3-phenylpyrazole (1 equivalent) in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by TLC.
Work-up: Once the starting material is consumed, carefully pour the reaction mixture onto crushed ice with vigorous stirring.
Neutralization: Slowly neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8.
Extraction and Purification: Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Caption: Step-by-step workflow for the Vilsmeier-Haack formylation.
Conclusion
Achieving high regioselectivity in the formylation of 3-phenylpyrazole is a common challenge that can be overcome with a systematic approach. By understanding the underlying electronic factors and carefully controlling reaction parameters, researchers can significantly improve the yield and purity of the desired C4-formylated product. When standard methods prove insufficient, exploring alternative synthetic routes like the Duff reaction or a lithiation-formylation strategy can provide a pathway to success.
References
New Journal of Chemistry. (n.d.). Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. RSC Publishing. Retrieved February 15, 2026, from [Link]
Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6192–6210. Retrieved February 15, 2026, from [Link]
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. JOCPR. Retrieved February 15, 2026, from [Link]
Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C–H functionalization of pyrazoles. Organic & Biomolecular Chemistry. RSC Publishing. Retrieved February 15, 2026, from [Link]
Kang, E., Kim, H. T., & Joo, J. M. (2020). Transition-metal-catalyzed C-H functionalization of pyrazoles. Organic & Biomolecular Chemistry, 18(32), 6192–6210. Retrieved February 15, 2026, from [Link]
Sci-Hub. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles. Retrieved February 15, 2026, from [Link]
Kyung Hee University. (2020, August 28). Transition-metal-catalyzed C-H functionalization of pyrazoles. Retrieved February 15, 2026, from [Link]
Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis and biological activity of 4-substituted-2-(4'-formyl-3'-phenylpyrazole)-4-phenyl thiazole. JOCPR. Retrieved February 15, 2026, from [Link]
Chemical Methodologies. (2023, April 15). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Retrieved February 15, 2026, from [Link]
ResearchGate. (2025, August 9). Synthesis and biological activity of 4″-substituted-2-(4′-formyl-3′-phenylpyrazole)-4-phenyl thiazole. Retrieved February 15, 2026, from [Link]
ResearchGate. (2025, August 6). Analysis of the Effects of N-Substituents on Some Aspects of the Aromaticity of Imidazoles and Pyrazoles. Retrieved February 15, 2026, from [Link]
National Center for Biotechnology Information. (2025, October 7). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Scaffolds. Retrieved February 15, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives. Retrieved February 15, 2026, from [Link]
ScienceDirect. (2024, July 1). Substituent effects and electron delocalization in five-membered N-heterocycles. Retrieved February 15, 2026, from [Link]
Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved February 15, 2026, from [Link]
MDPI. (2021, August 18). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Retrieved February 15, 2026, from [Link]
AIP Publishing. (n.d.). Synthesis, Reaction and Biological Activities of N- Containing Heterocyclic Compounds: A Report on Pyrazole. Retrieved February 15, 2026, from [Link]
Chemistry Steps. (2023, April 24). Vilsmeier-Haack Reaction. Retrieved February 15, 2026, from [Link]
Journal of Chemical and Pharmaceutical Research. (n.d.). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. JOCPR. Retrieved February 15, 2026, from [Link]
Cambridge University Press. (n.d.). Duff Reaction. Retrieved February 15, 2026, from [Link]
Wikipedia. (n.d.). Duff reaction. Retrieved February 15, 2026, from [Link]
Encyclopedia MDPI. (2022, September 9). Synthesis and Properties of Pyrazoles. Retrieved February 15, 2026, from [Link]
ResearchGate. (n.d.). Regioselective formylation and chemoselective oxidation of 1, 3, 5-triaryl pyrazoline: Synthesis of 4-(3,5-diaryl-1H-pyrazol-1-yl) benzaldehydes. Retrieved February 15, 2026, from [Link]
Wikipedia. (n.d.). Vilsmeier–Haack reaction. Retrieved February 15, 2026, from [Link]
Semantic Scholar. (n.d.). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved February 15, 2026, from [Link]
National Center for Biotechnology Information. (n.d.). Orchestrated Triple C–H Activation Reactions Using Two Directing Groups: Rapid Assembly of Complex Pyrazoles. Retrieved February 15, 2026, from [Link]
ResearchGate. (n.d.). (PDF) Chemoselective and Regiospecific Formylation of 1-Phenyl-1 H -pyrazoles Through the Duff Reaction. Retrieved February 15, 2026, from [Link]
Semantic Scholar. (2016, October 7). A theoretical study of the Duff reaction: insights into its selectivity. Retrieved February 15, 2026, from [Link]
National Center for Biotechnology Information. (2023, September 5). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. Retrieved February 15, 2026, from [Link]
The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. Retrieved February 15, 2026, from [Link]
ARKAT USA. (2019, July 3). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Retrieved February 15, 2026, from [Link]
preventing decomposition of chloro-pyrazole aldehydes during workup
A Guide to Preventing Decomposition During Experimental Workup Welcome to the technical support center for researchers working with chloro-pyrazole aldehydes. As a Senior Application Scientist, I understand the unique st...
Author: BenchChem Technical Support Team. Date: February 2026
A Guide to Preventing Decomposition During Experimental Workup
Welcome to the technical support center for researchers working with chloro-pyrazole aldehydes. As a Senior Application Scientist, I understand the unique stability challenges these molecules present. This guide is designed to provide you with not just protocols, but the underlying chemical reasoning to help you troubleshoot and prevent decomposition during reaction workup and purification.
Frequently Asked Questions (FAQs)
Q1: My chloro-pyrazole aldehyde is consistently decomposing during the aqueous workup. What are the most likely causes?
This is a common issue stemming from the inherent reactivity of the molecule. There are two primary culprits: pH instability and hydrolysis.
pH Sensitivity : Pyrazoles are aromatic heterocycles that can act as weak bases or acids.[1][2] Extreme pH levels during workup can be detrimental.
Strongly Acidic Conditions (pH < 4): Can lead to protonation of the pyrazole ring, potentially increasing its susceptibility to nucleophilic attack or rearrangement. For certain chloro-substituted compounds, acid can also catalyze the hydrolysis of the chloro group.[3]
Strongly Basic Conditions (pH > 9): Can promote a range of side reactions. Aldehydes are prone to base-catalyzed aldol-type condensations. Furthermore, α-chloro aldehydes can undergo base-catalyzed decomposition.[4] Strong bases can also facilitate nucleophilic substitution or elimination of the chlorine atom.[5]
Hydrolysis : If the chlorine atom is attached to a double bond (a vinyl chloride-like structure), it can be susceptible to hydrolysis in the presence of water, which converts the chloro-group into a ketone.[3][6] This process can be accelerated by either acid or base.
Q2: I'm observing a new product with a carbonyl peak in the IR/NMR that isn't an aldehyde. What is it?
You are likely observing the formation of a pyrazole ketone. This is a classic sign of the hydrolysis of a vinyl chloride group on the pyrazole ring.[6] The initial hydrolysis product is an enol, which rapidly tautomerizes to the more stable ketone.[3] This is particularly common if the workup involves prolonged exposure to water, especially under non-neutral pH conditions.
Q3: My compound looks clean by crude NMR, but streaks and decomposes during silica gel chromatography. Why?
Standard silica gel is inherently acidic due to the presence of silanol (Si-OH) groups on its surface. This acidic environment can be sufficient to catalyze the decomposition of sensitive molecules like chloro-pyrazole aldehydes. The prolonged contact time as the compound band moves down the column provides ample opportunity for degradation.
Q4: What is the single most important parameter to control during the workup of these compounds?
Temperature. Almost all decomposition pathways are accelerated by heat. Performing your entire workup—from the initial quench to extractions and solvent removal—at low temperatures (0-5 °C) is the most effective way to minimize degradation and preserve your product.
Troubleshooting Guides & Best Practices
Issue 1: Decomposition During Aqueous Extraction
Controlling the pH and minimizing contact time with the aqueous phase is critical. A standard "acid/base" extraction is often too harsh.
Data Presentation: pH Stability Guide for Chloro-Pyrazole Aldehydes
pH Range
Potential Risks
Recommended Action
< 4
Acid-catalyzed hydrolysis of chloro-group to ketone.[3] Potential for pyrazole ring protonation and subsequent decomposition.[7]
Avoid strong acid washes. If neutralization is required, use a weak base like saturated sodium bicarbonate (NaHCO₃) solution and add it slowly at 0 °C.
4 - 6
Generally Safer Range. Studies on other haloacetaldehydes show that adjusting the pH to ~4.5 can significantly improve stability in water.[8]
Buffer the aqueous phase if possible. A mild wash with a cold, dilute acetate buffer can be effective.
6 - 8
Optimal Range. Considered the safest zone for minimizing both acid and base-catalyzed decomposition.
Aim for this pH range in your final aqueous wash. Use pH paper to check the aqueous layer. Wash with cold brine to help break emulsions and reduce solubility in the aqueous phase.
> 9
Risk of base-catalyzed aldol reactions, hydrolysis, and dehalogenation.[4][5]
Avoid strong bases like NaOH or KOH. Use saturated NaHCO₃ for neutralization and do not add it in large excess.
This protocol is designed for quenching a reaction, such as a Vilsmeier-Haack formylation, where the product is a chloro-pyrazole aldehyde.
Prepare a Quenching Vessel: Fill a flask, large enough to contain at least 5 times the volume of your reaction, with crushed ice or an ice/water slurry.
Initial Quench: While stirring vigorously, slowly add your reaction mixture dropwise to the crushed ice. This dissipates the heat from quenching reactive reagents like POCl₃.[9][10]
Controlled Neutralization: Submerge the quenching vessel in an ice bath. Slowly add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) portion-wise. Monitor the pH of the aqueous layer with pH paper after each addition, aiming for a final pH of 7-8.[11]
Extraction: Extract the product quickly with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane). Perform 2-3 extractions to ensure complete recovery.
Washing: Combine the organic layers and wash once with cold brine. This removes the bulk of the water and minimizes the chance of hydrolysis.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent in vacuo at a low temperature (<30 °C).
Visualization: Recommended Workup Workflow
Caption: Workflow for pH-controlled workup.
Issue 2: Instability During Chromatographic Purification
If your compound is sensitive to acid, standard silica gel chromatography is a major risk.
Troubleshooting Chromatography
Problem
Probable Cause
Solution
Streaking/degradation on TLC plate
The compound is decomposing on the acidic silica surface.
Spot the TLC plate and elute immediately. Use a less polar solvent system if possible to move the spot faster. For a definitive test, compare with a TLC plate made of neutral alumina.
Low recovery from column
Significant decomposition during chromatography.
1. Neutralize the Silica: Prepare a slurry of silica gel in your starting eluent and add 1-2% triethylamine (v/v) relative to the solvent volume. Stir for 15 minutes before packing the column. 2. Use Alumina: Pack a column with neutral or basic alumina instead of silica gel.
New spots appear after column
Decomposition products are forming and eluting from the column.
In addition to neutralizing the stationary phase, run the column quickly. Use a slightly more polar solvent system than ideal to speed up elution and minimize contact time. Consider flash chromatography over gravity chromatography.
Product is still impure
The compound is too unstable for chromatography or co-elutes with an impurity.
Consider alternative purification methods such as crystallization or formation of an acid addition salt, which can sometimes be selectively crystallized and then neutralized to recover the pure product.[11][12]
Experimental Protocol: Purification via Neutralized Silica Gel Chromatography
Prepare the Slurry: In a beaker, add your calculated amount of silica gel to your starting non-polar eluent (e.g., 95:5 Hexane:Ethyl Acetate).
Neutralize: Add triethylamine (TEA) to the slurry, equivalent to 1% of the total solvent volume (e.g., for 200 mL of solvent, add 2 mL of TEA).
Equilibrate: Stir the slurry for 15-20 minutes to ensure the silica surface is thoroughly neutralized.
Pack the Column: Pack your chromatography column with the neutralized silica slurry as you normally would.
Run the Column: Equilibrate the column with your starting eluent (containing 1% TEA). Dissolve your crude product in a minimal amount of solvent, load it onto the column, and elute with your gradient, ensuring that your mobile phase throughout the run contains 1% TEA.
Product Isolation: Combine the fractions containing your product. The TEA will be removed during solvent evaporation in vacuo.
Visualization: Decomposition Pathways
Caption: Common decomposition pathways for chloro-pyrazole aldehydes.
By understanding these degradation pathways and implementing careful, controlled workup and purification strategies, you can significantly improve the yield and purity of your target chloro-pyrazole aldehydes.
References
Synthesis and applications of alkenyl chlorides (vinyl chlorides): a review - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
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Synthesis and Properties of Pyrazoles. (2022, September 9). Encyclopedia MDPI. Retrieved February 12, 2026, from [Link]
Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. (2013, October 13). ResearchGate. Retrieved February 12, 2026, from [Link]
Aldehydes and Ketones: 14 Reactions With The Same Mechanism. (2017, August 18). Master Organic Chemistry. Retrieved February 12, 2026, from [Link]
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Synthesis of Perfluoroalkylated Pyrazoles from α-Perfluoroalkenylated Aldehydes. (2024, October 25). MDPI. Retrieved February 12, 2026, from [Link]
An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation. (2023, October 30). Semantic Scholar. Retrieved February 12, 2026, from [Link]
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Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. (2023, April 15). Chemical Methodologies. Retrieved February 12, 2026, from [Link]
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An Unusual Rearrangement of Pyrazole Nitrene and Ring Opening/Recyclization Cascade: Formal CH-Acetoxylation and Azide. (2023, October 9). Preprints.org. Retrieved February 12, 2026, from [Link]
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An Unusual Rearrangement of Pyrazole Nitrene and Coarctate Ring-Opening/Recyclization Cascade: Formal CH–Acetoxylation and Azide/Amine Conversion without External Oxidants and Reductants. (2023, October 7). ResearchGate. Retrieved February 12, 2026, from [Link]
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Phenol-Formaldehyde/Pyrazole Composite: Synthesis, Characterization, and Evaluation of its Chromate Removal Efficiency - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
Electrosynthesis of 4-Chloro Derivatives of Pyrazole and Alkylpyrazoles. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
Current status of pyrazole and its biological activities - PMC. (n.d.). National Center for Biotechnology Information. Retrieved February 12, 2026, from [Link]
Liquid–Liquid Extraction Protocol for the Removal of Aldehydes and Highly Reactive Ketones from Mixtures. (2017, July 12). Organic Process Research & Development - ACS Publications. Retrieved February 12, 2026, from [Link]
α-Chloroketone and α-Chloroaldehyde synthesis by chlorination. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]
US2229625A - Method of stabilizing halogenated ketones. (n.d.). Google Patents.
Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. (n.d.). MDPI. Retrieved February 12, 2026, from [Link]
Wolff-Kishner Reduction: Hydrazone Formation and Base/Heat Deoxygenation. (n.d.). OrgoSolver. Retrieved February 12, 2026, from [Link]
Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α,β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. (n.d.). Organic Chemistry Portal. Retrieved February 12, 2026, from [Link]
Direct and Enantioselective Organocatalytic α-Chlorination of Aldehydes | Request PDF. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]
Tests for Aldehydes and Ketones. (2019, October 9). BYJU'S. Retrieved February 12, 2026, from [Link]
Lab.9 - Aldehydes and Ketones | PDF. (n.d.). Scribd. Retrieved February 12, 2026, from [Link]
Synthesis of 1-(3-Aryl/Alkyl-4-formylpyrazole-1- carbonyl). (n.d.). Semantic Scholar. Retrieved February 12, 2026, from [https://www.semanticscholar.org/paper/Synthesis-of-1-(3-Aryl-Alkyl-4-formylpyrazole-1-Lokhande-Shinde/1a561d563532ab58485207798363673f32488a0d]([Link]
Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC), part of Test Methods for Eva. (n.d.). United States Environmental Protection Agency. Retrieved February 12, 2026, from [Link]
Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. (n.d.). International Journal of Trend in Scientific Research and Development. Retrieved February 12, 2026, from [Link]
5-Chloropyrazole-4-carboxaldehydes as Synthon in Heterocyclic Synthesis. (2015, July 5). ResearchGate. Retrieved February 12, 2026, from [Link]
17.3: Halogenation of Aldehydes and Ketones. (2021, July 31). Chemistry LibreTexts. Retrieved February 12, 2026, from [Link]
Technical Support Center: Enhancing Chlorination Efficiency with POCl₃ in Pyrazole Synthesis
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions and expert insights for improving the efficiency of...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions and expert insights for improving the efficiency of chlorination reactions on pyrazole scaffolds using phosphorus oxychloride (POCl₃). Here, we move beyond simple protocols to explain the underlying chemistry, helping you troubleshoot common issues and optimize your synthetic strategies.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common conceptual and practical questions regarding the use of POCl₃ for pyrazole chlorination.
Q1: What is the primary role of POCl₃ in pyrazole synthesis, and what is the active chlorinating species?
A1: Phosphorus oxychloride (POCl₃) is a versatile and powerful reagent primarily used for the deoxychlorination of hydroxyl groups on heterocyclic rings, such as converting a pyrazolone to a chloropyrazole. It is also a key component of the Vilsmeier-Haack reagent, which is formed in situ from POCl₃ and a suitable amide, most commonly N,N-dimethylformamide (DMF).[1][2]
In the Vilsmeier-Haack reaction, the active electrophile is the chloromethyleneiminium salt, often called the Vilsmeier reagent.[2][3] While its primary function is formylation (addition of a -CHO group), under certain conditions, it can also act as a chlorinating agent.[1] For direct chlorination of a hydroxyl group, POCl₃ itself acts on the substrate, often with the assistance of a base. The reaction proceeds through the formation of a phosphate ester intermediate, which is subsequently displaced by a chloride ion.[4][5]
Q2: I'm seeing formylation of my pyrazole ring instead of chlorination. Why is this happening and how can I prevent it?
A2: The observation of formylation is a classic indicator that you are operating under Vilsmeier-Haack conditions.[1] This occurs when DMF is used as a solvent or co-reagent with POCl₃. To favor chlorination over formylation, consider the following strategies:
Solvent Selection: Avoid using DMF as a solvent. Opt for non-amide solvents like acetonitrile, chloroform, or even neat (solvent-free) conditions if your substrate is compatible.[4][6]
Use of a Tertiary Amine Base: Incorporating a non-nucleophilic tertiary amine base, such as pyridine or triethylamine, can facilitate the chlorination of hydroxyl groups by acting as a nucleophilic catalyst and an acid scavenger.[6][7]
Temperature Control: Vilsmeier-Haack formylation often requires elevated temperatures.[1] Depending on your substrate, chlorination may be achievable at lower temperatures, thus kinetically disfavoring the formylation pathway.
Q3: What are the key safety precautions I must take when working with POCl₃?
A3: Phosphorus oxychloride is a highly corrosive and water-reactive substance that requires strict safety protocols.[8][9] Inhalation can be fatal, and contact can cause severe burns to the skin and eyes.[10][11]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves.[10][12]
Ventilation: All manipulations of POCl₃ must be conducted in a certified chemical fume hood with a robust airflow.[8][10]
Water Reactivity: POCl₃ reacts violently with water and moisture, releasing toxic hydrogen chloride gas and phosphoric acid.[9][10] Ensure all glassware is scrupulously dry and conduct reactions under an inert atmosphere (e.g., nitrogen or argon).
Spill Management: In case of a spill, do not use water. Neutralize small spills with a dry absorbent material like sand or vermiculite.[10][11] For larger spills, evacuate the area and follow your institution's emergency procedures.[12]
Emergency Preparedness: Ensure that an emergency shower and eyewash station are readily accessible.[8][10] All personnel should be trained on the specific hazards and emergency procedures for POCl₃.
Section 2: Troubleshooting Guide for Pyrazole Chlorination
This guide provides a systematic approach to diagnosing and solving common experimental problems encountered during the chlorination of pyrazoles with POCl₃.
Issue 1: Low or No Yield of the Desired Chloropyrazole
Symptom: After workup, analysis by TLC, LC-MS, or NMR shows a low conversion of the starting material or the absence of the desired product.
Potential Causes & Solutions:
Probable Cause
Diagnostic Check
Recommended Solution
Insufficient Reagent Activity
Review reaction stoichiometry and conditions.
Increase the equivalents of POCl₃. For stubborn substrates, a mixture of POCl₃ and PCl₅ can be a more potent chlorinating system.[13] Consider adding a tertiary amine base like pyridine to catalyze the reaction.[6]
Suboptimal Reaction Temperature
Monitor reaction progress at different temperatures using TLC.
Some chlorinations require elevated temperatures (reflux) to proceed to completion.[6] A systematic temperature optimization study is recommended.
Decomposition of Starting Material or Product
Analyze crude reaction mixture for degradation products.
If the product or starting material is thermally labile, attempt the reaction at a lower temperature for a longer duration.
Poor Purity of Starting Materials
Verify the purity of the starting pyrazolone via NMR or melting point.
Impurities can inhibit the reaction.[14] Purify the starting material by recrystallization or column chromatography before proceeding.
Hydrolysis of Product During Workup
The starting material reappears on the TLC plate after aqueous workup.[7]
This is a very common issue. The chlorinated product is hydrolyzing back to the starting material. See the "Workup & Quenching" section for robust protocols to prevent this.[7][15][16]
Issue 2: Formation of Multiple Products or Byproducts
Symptom: The crude reaction mixture shows multiple spots on TLC or several peaks in the LC-MS, indicating a complex mixture.
Potential Causes & Solutions:
Probable Cause
Diagnostic Check
Recommended Solution
Vilsmeier-Haack Side Reaction
Check for a product with a mass corresponding to formylation (+28 Da).
As discussed in the FAQs, if DMF is present, formylation is a likely side reaction.[1] Replace DMF with a non-reactive solvent.
Incomplete Chlorination
Presence of starting material in the final mixture.
Extend the reaction time or increase the temperature.[7] Ensure adequate mixing.
Over-chlorination or Ring Opening
Identify unexpected chlorinated species or fragments by mass spectrometry.
Reduce the reaction temperature and/or the equivalents of POCl₃. Monitor the reaction closely by TLC to stop it once the desired product is formed.
Formation of Phosphorylated Intermediates
Byproducts may be visible by ³¹P NMR.
Ensure the workup procedure is sufficient to hydrolyze all phosphorus-containing intermediates. A prolonged stir with a basic aqueous solution may be necessary.
Section 3: Experimental Protocols and Methodologies
Protocol 1: General Procedure for Chlorination of a Hydroxypyrazole
This protocol outlines a general method for the chlorination of a pyrazolone or hydroxypyrazole using POCl₃.
Preparation: Under an inert atmosphere (N₂ or Ar), add the hydroxypyrazole (1.0 equiv.) to a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
Reagent Addition: Carefully add phosphorus oxychloride (3-5 equiv.) to the flask at room temperature. Note: The reaction can be highly exothermic.
Heating: Heat the reaction mixture to reflux (approx. 106 °C) and monitor the progress by TLC.
Removal of Excess POCl₃ (Optional but Recommended): After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess POCl₃ under reduced pressure using a setup that can handle corrosive vapors (e.g., with a base trap).[7]
Workup: Proceed with one of the quenching protocols described below.
Protocol 2: Safe Quenching of POCl₃ Reactions (Reverse Quench)
A "reverse quench," where the reaction mixture is added to the quenching solution, is the safest method for handling excess POCl₃.[15][16] This prevents a delayed and uncontrolled exothermic reaction.[16]
Preparation of Quench Solution: In a separate flask large enough to contain both the reaction mixture and the quench solution, prepare a vigorously stirred slurry of crushed ice and a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[15]
Cooling: Cool the reaction mixture (from Protocol 1) in an ice bath.
Slow Addition: Using a dropping funnel, add the cooled reaction mixture dropwise to the ice/bicarbonate slurry.[15]
Temperature Control: Monitor the temperature of the quenching flask, ensuring it remains below 20 °C by controlling the rate of addition.[15]
Neutralization: Continue stirring until all the ice has melted and CO₂ evolution has ceased. Check the pH of the aqueous layer to ensure it is neutral or slightly basic (pH 7-8).
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) three times.
Final Wash and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Section 4: Visualizing the Workflow
A well-structured workflow is critical for success and safety. The following diagram illustrates a typical experimental and troubleshooting sequence for pyrazole chlorination.
Caption: A general workflow for pyrazole chlorination and troubleshooting.
References
New Jersey Department of Health. (2001). HAZARD SUMMARY: PHOSPHORUS OXYCHLORIDE. [Link]
International Labour Organization (ILO). ICSC 0190 - PHOSPHORUS OXYCHLORIDE. [Link]
Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. [Link]
Ghorbani-Vaghei, R., & Malaeki, A. (2023). POCl₃ mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 13(25), 17055-17061. [Link]
ResearchGate. (2020). How can I properly quench POCl3?[Link]
Ghorbani-Vaghei, R., & Malaeki, A. (2023). POCl₃ mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. RSC Advances, 13(25), 17055-17061. [Link]
Baradarani, M. M., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. International Letters of Chemistry, Physics and Astronomy, 14, 186-196. [Link]
Semantic Scholar. POCl3 chlorination of 4-quinazolones. [Link]
Wang, H., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl₃. Molecules, 17(4), 4398-4407. [Link]
ChemRxiv. (2025). Development of a Manufacturing Process for S-892216 Part II: Improvements Toward Commercially Feasible Process. [Link]
ResearchGate. (2025). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. [Link]
Semantic Scholar. Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. [Link]
Digital Repository of University of Tabuk. Designed new mesogens via Vilsmeier–Haack reagent: synthesis and phase transition study. [Link]
ResearchGate. (2014). How should I proceed in Chlorination using POCl3?[Link]
Growing Science. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and transformation into different heterocyclic compounds. [Link]
Indian Chemical Society. POCl3-PCl5 mixture: A robust chlorinating agent. [Link]
RSC Publishing. POCl₃ mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. [Link]
ResearchGate. (2025). Phosphorus oxychloride (POCl3)‐mediated synthetic process for...[Link]
ACS Publications. (2010). Hydrolysis of Phosphoryl Trichloride (POCl₃): Characterization, in Situ Detection, and Safe Quenching of Energetic Metastable Intermediates. [Link]
Beilstein Archives. (2021). Halogenations of 3-aryl-1H-pyrazol-5-amines. [Link]
Technical Support Center: 5-Chloro-3-phenyl-1H-pyrazole-4-carbaldehyde
The following Technical Support Guide is designed for researchers and process chemists working with 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde . This guide prioritizes practical troubleshooting, purification optimizati...
Author: BenchChem Technical Support Team. Date: February 2026
The following Technical Support Guide is designed for researchers and process chemists working with 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde . This guide prioritizes practical troubleshooting, purification optimization, and rigorous quality control based on field-tested methodologies and peer-reviewed literature.
CAS Registry Number: 139157-42-9 (Generic reference for the structure; verify specific isomer)
Common Name: Vilsmeier Adduct of 3-Phenyl-5-pyrazolone[1]
Core Troubleshooting & FAQs
Direct solutions to common experimental failures encountered during synthesis and isolation.
Q1: My crude product is a dark brown, sticky tar instead of a solid. How do I recover the product?
Diagnosis: This is a classic symptom of thermal decomposition or incomplete quenching of the Vilsmeier-Haack reagent (POCl₃/DMF). The "tar" consists of phosphorous-polymer byproducts and charred organics.
Corrective Protocol:
Aggressive Quenching: Pour the reaction mixture slowly into a vigorously stirred slurry of crushed ice and sodium acetate (buffering prevents acid-catalyzed hydrolysis).
Induction: If the oil does not solidify, scratch the flask walls with a glass rod or add a seed crystal of the pure aldehyde.
Trituration: Decant the aqueous layer and triturate the oily residue with cold ethanol or diethyl ether . This often induces crystallization of the pyrazole while keeping tars in solution.
Q2: The melting point is significantly lower than the literature value (Observed: 140–160°C; Target: ~191°C).
Diagnosis: The presence of unreacted starting material (3-phenyl-1H-pyrazol-5-one) or the hydrolyzed byproduct (4-formyl-5-hydroxy derivative) is likely.
Corrective Protocol:
Check TLC: Run TLC (Eluent: Ethyl Acetate/Hexane 1:2). The chloro-aldehyde is less polar than the starting pyrazolone.
Purification: Perform a hot filtration during recrystallization. Dissolve the crude in boiling ethanol; if insoluble particles remain (likely inorganic salts or polymers), filter hot before cooling.
Q3: I see a loss of the chlorine atom (Hydrolysis) during workup.
Diagnosis: The C-5 chlorine atom is susceptible to nucleophilic attack, especially in hot acidic or basic media.
Prevention:
Avoid boiling water: Never boil the crude solid in water to remove salts. Use cold water washes.
Neutralize gently: When neutralizing the Vilsmeier intermediate, keep the pH near 7–8. High pH (>10) promotes substitution of –Cl with –OH.
Optimized Purification Protocols
Standardized workflows to achieve >98% purity.
Method A: Recrystallization (Primary Method)
This method is effective for removing colored impurities and trace starting materials.
Solvent Selection:Ethanol (95% or absolute) is the gold standard. The compound has a high temperature coefficient of solubility in ethanol (soluble hot, insoluble cold).
Dissolution: Place the crude solid in a flask. Add minimum boiling ethanol until dissolved.
Tip: If the solution is dark, add activated charcoal (1-2% w/w), boil for 5 minutes, and filter through Celite while hot.
Crystallization: Allow the filtrate to cool slowly to room temperature, then place in an ice bath (0–4°C) for 2 hours. Rapid cooling traps impurities.
Isolation: Filter the beige/white needles and wash with cold ethanol (2 x 5 mL).
Drying: Dry under vacuum at 60°C. Prolonged heating above 100°C may cause degradation.
Note: Use this only if recrystallization fails, as the chloro group is sensitive.
Dissolve crude in minimal DMF.
Precipitate by slow addition into a large excess of ice-cold water .
Filter immediately to minimize hydrolysis risk.
Decision Tree: Purification Workflow
The following diagram illustrates the logical flow for processing the crude Vilsmeier reaction mixture to isolate pure 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde.
Caption: Step-by-step purification workflow from crude reaction mixture to isolated pure crystals.
Technical Data & Specifications
Reference values for quality control validation.
Property
Specification
Notes
Appearance
Pale beige to white powder/needles
Dark brown indicates oxidation or tar contamination.
Melting Point
191°C
Literature range varies slightly; sharp melting point indicates high purity [1].
Solubility
Soluble: DMF, DMSO, Hot EthanolInsoluble: Water, Cold Hexane
Use Ethanol for recrystallization; DMF for reactions.
IR Spectrum
1646 cm⁻¹ (C=O), 2836/2778 cm⁻¹ (CHO)
Characteristic aldehyde stretch is critical for ID [1].
¹H NMR (DMSO-d₆)
δ 9.95 (s, 1H, CHO)δ 7.5–7.8 (m, 5H, Ar-H)
Aldehyde proton singlet at ~9.9 ppm confirms formylation [1].
References
El-Baih, F. E. M., et al. (2015). Synthesis and Antitumor Activity of Some Pyrazole Derivatives. Asian Journal of Chemistry. Source: (Referenced data for MP and Spectral analysis of compound 2c).
Mohammad, A., et al. (2015).[2] Synthesis of Pyrazoles via Vilsmeier Haack reaction. Iranian Journal of Organic Chemistry. Source:
ChemicalBook. (2024). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde Product Data. Source: (General safety and handling protocols for chloropyrazole aldehydes).
troubleshooting low yields in pyrazole aldehyde condensation reactions
An in-depth technical guide by a Senior Application Scientist. Technical Support Center: Pyrazole Aldehyde Condensation Reactions Welcome to the technical support center for pyrazole aldehyde condensation reactions.
Author: BenchChem Technical Support Team. Date: February 2026
An in-depth technical guide by a Senior Application Scientist.
Technical Support Center: Pyrazole Aldehyde Condensation Reactions
Welcome to the technical support center for pyrazole aldehyde condensation reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments. It provides in-depth, field-proven insights to help you overcome common challenges and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: My pyrazole aldehyde condensation is giving a very low yield. What are the most common initial checks I should perform?
A low yield can stem from several factors. Before diving into extensive optimization, always start with the fundamentals:
Reagent Purity: Verify the purity of your pyrazole aldehyde, the active methylene compound (e.g., malononitrile, ethyl acetoacetate), and the catalyst. Impurities can inhibit the catalyst or participate in side reactions.
Solvent Quality: Ensure your solvent is anhydrous if the reaction is moisture-sensitive. Water can interfere with many catalysts and intermediates.
Reaction Monitoring: Actively monitor your reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] This will tell you if the reaction is slow, stalled, or if the product is decomposing.
Q2: What type of catalyst is best suited for a Knoevenagel condensation with a pyrazole aldehyde?
The choice of catalyst is critical and depends on the reactivity of your substrates. Typically, a weak base is preferred for the Knoevenagel condensation to prevent the self-condensation of the aldehyde.[2]
Amine Bases: Piperidine is a classic and highly effective catalyst for this transformation.[3][4] Other secondary or primary amines can also be used.
Weak Inorganic Bases: Sodium acetate can also be an effective and inexpensive catalyst.[5]
Heterogeneous Catalysts: For easier purification, solid-supported catalysts like nanosized magnesium oxide or silica-supported DABCO can provide excellent yields and be recycled.[6]
Q3: Can the electronic properties of my pyrazole aldehyde affect the reaction outcome?
Absolutely. The pyrazole ring is an electron-rich heterocycle, but its overall effect on the aldehyde depends on the substitution pattern. The combined electron density of the two nitrogen atoms reduces the charge density at C3 and C5, making the C4 position the most susceptible to electrophilic attack.[7] The position of the aldehyde group and the nature of other substituents on the pyrazole ring will dictate its electrophilicity, which is a key factor in the condensation reaction. Electron-withdrawing groups on the ring can increase the aldehyde's reactivity and may improve yields.
Q4: My reaction seems to stall and never goes to completion. What should I try?
If starting materials are still present after an extended period, consider the following:
Increase Temperature: Gently heating the reaction mixture can often provide the necessary activation energy to overcome the reaction barrier. Many protocols use reflux conditions.[1]
Increase Catalyst Loading: The catalyst may be degrading or simply insufficient. A modest increase in catalyst loading (e.g., from 5 mol% to 10 mol%) can improve the reaction rate.
Change the Solvent: The choice of solvent can significantly impact reaction rates. Polar protic solvents like ethanol often work well, but sometimes switching to a polar aprotic solvent or even aqueous media can be beneficial.[8]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving specific problems leading to low yields.
Problem 1: Low Conversion of Pyrazole Aldehyde
You observe a significant amount of unreacted pyrazole aldehyde in your crude reaction mixture. This indicates an issue with reaction kinetics or equilibrium.
Caption: Systematic workflow for troubleshooting low conversion.
Catalyst Inactivity: The amine catalyst can be degraded by improper storage or reaction with acidic impurities.
Solution: Use a freshly opened bottle of the catalyst or purify it before use. Consider using more robust heterogeneous catalysts which often have a longer shelf life.[6]
Insufficient Activation Energy: The condensation may be kinetically slow at room temperature, especially with sterically hindered or electronically deactivated aldehydes.
Solution: Increase the reaction temperature. Refluxing in a solvent like ethanol is a common strategy to drive the reaction to completion.[1] Microwave or ultrasound irradiation can also be used to enhance reaction rates.[6]
Unfavorable Equilibrium: The dehydration step of the Knoevenagel condensation is reversible. If water is not effectively removed or if the reaction conditions do not favor the product, the equilibrium may lie towards the starting materials.
Solution: Use a Dean-Stark apparatus to remove water azeotropically if using a non-polar solvent like toluene. In many cases, the product precipitates out of the reaction mixture, which effectively drives the equilibrium forward.[1]
Problem 2: Formation of Multiple Products / Side Reactions
Your TLC or crude NMR shows multiple spots or sets of peaks, indicating the formation of undesired byproducts.
Caption: Key steps in the condensation and a potential side reaction.
Michael Addition: The α,β-unsaturated product of the Knoevenagel condensation is an excellent Michael acceptor. A second molecule of the active methylene compound can add to your product, leading to a common byproduct.[5]
Solution: Adjust the stoichiometry. Use a slight excess (1.0-1.1 equivalents) of the pyrazole aldehyde relative to the active methylene compound. This ensures the nucleophile is the limiting reagent, minimizing its chance to react with the product.
Aldehyde Self-Condensation: If too strong a base is used (e.g., NaOH, KOH), the pyrazole aldehyde might undergo self-condensation, especially if it has enolizable protons.
Solution: Stick to weak amine bases like piperidine, pyrrolidine, or ammonium acetate.[2][4] These are basic enough to deprotonate the active methylene compound but not the aldehyde.
Formation of Regioisomers: In multi-component reactions designed to form the pyrazole ring itself, the formation of regioisomers is a common issue.[9] While less common when starting with a pre-formed pyrazole aldehyde, complex reactions can still yield isomers depending on the active methylene compound used.
Solution: Carefully control the reaction temperature. Lower temperatures often favor the thermodynamically more stable product. The choice of solvent can also dramatically influence regioselectivity; fluorinated alcohols, for example, have been shown to improve regioselectivity in some pyrazole syntheses.
Problem 3: Difficulty in Product Isolation and Purification
The reaction appears to work, but you lose a significant amount of product during the workup and purification steps.
Product Solubility: The product may have partial solubility in the wash solvent (e.g., cold ethanol), leading to losses during filtration.
Solution: After filtration, cool the filtrate further (ice bath) to see if more product precipitates. Minimize the amount of solvent used for washing the collected solid.[1] Consider switching to a solvent in which your product is less soluble for the final wash.
Incomplete Precipitation: The product may not fully crystallize or precipitate from the reaction mixture upon completion.
Solution: Try adding an anti-solvent (e.g., water or hexane) to the reaction mixture to induce precipitation. Be sure to do this slowly to encourage the formation of a filterable solid rather than an oil.
Product Degradation on Silica Gel: Some highly conjugated or functionalized pyrazole derivatives can be sensitive to the acidic nature of standard silica gel, leading to decomposition during column chromatography.
Solution: Neutralize the silica gel by preparing a slurry with a small amount of triethylamine (~1%) in the eluent before packing the column. Alternatively, use a different stationary phase like alumina.
Data & Protocols
Table 1: Comparison of Common Catalytic Systems
Catalyst
Typical Loading (mol%)
Solvent
Temperature
Key Advantages & Considerations
Piperidine
5 - 10
Ethanol, Water
RT to Reflux
The classic, highly effective choice. Volatile and requires careful handling.[1][3]
Sodium Acetate (NaOAc)
10 - 20
Methanol, Ethanol
20°C to Reflux
Inexpensive, non-toxic, and readily available. May require longer reaction times.[5]
Nano MgO
50 mg per mmol
Water
Room Temp
Green catalyst, high yields, short reaction times, easy to remove by filtration.[6]
SiO2/DABCO
5 - 10
Solvent-free (grinding)
Room Temp
Excellent for solvent-free conditions, catalyst is recyclable.[6]
Ionic Liquid ([bmim][BF4])
- (as solvent)
[bmim][BF4]
80 - 100°C
Acts as both solvent and catalyst promoter; can be recycled.[10]
Protocol 1: General Procedure for Pyrazole Aldehyde Condensation
This protocol is a starting point and should be optimized for specific substrates.
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and condenser, add the pyrazole aldehyde (1.0 mmol, 1.0 eq.).
Add Reagents: Add the active methylene compound (e.g., malononitrile) (1.0 mmol, 1.0 eq.) and the chosen solvent (e.g., ethanol, 10 mL).
Reaction: Stir the mixture at the desired temperature (room temperature or reflux). Monitor the reaction progress by TLC every 30-60 minutes. Reaction times can range from 20 minutes to several hours.[1]
Workup: Upon completion, cool the reaction mixture to room temperature. If a solid has precipitated, collect the product by vacuum filtration.
Purification: Wash the collected solid with a small amount of cold ethanol to remove unreacted starting materials and soluble impurities.[1] The product can be further purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) if necessary.
Characterization: Confirm the structure and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry).
Protocol 2: Small-Scale Catalyst Screening
Use this protocol to efficiently identify the best catalyst for your specific reaction.
Preparation: In an array of small reaction vials (e.g., 4 mL vials), add a small magnetic stir flea to each.
Stock Solutions: Prepare stock solutions of your pyrazole aldehyde and active methylene compound in a suitable solvent (e.g., 0.5 M in ethanol) to ensure accurate dispensing.
Reagent Addition: To each vial, add the pyrazole aldehyde solution (e.g., 0.2 mL, 0.1 mmol) and the active methylene compound solution (0.2 mL, 0.1 mmol).
Catalyst Addition: To each vial, add a different catalyst from Table 1, using the appropriate loading. For solid catalysts, weigh them directly into the vials. For liquid catalysts, add them via microsyringe. Include a "no catalyst" control.
Reaction: Seal the vials and place them on a multi-position stirring hotplate set to the desired temperature.
Analysis: After a set time (e.g., 2 hours), take a small aliquot from each vial, dilute, and analyze by TLC or LC-MS to compare the conversion to the desired product. This will quickly reveal the most effective catalytic system.
References
BenchChem. (2025).
Taylor & Francis Online. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds.
MDPI. (n.d.).
ScienceDirect. (2013). Sodium acetate catalyzed tandem Knoevenagel–Michael multicomponent reaction of aldehydes, 2-pyrazolin-5-ones, and cyano-functionalized C–H acids: Facile and efficient way to 3-(5-hydroxypyrazol-4-yl)-3-aryl-propionitriles.
Technical Support Center: Controlling N-Alkylation Side Reactions of 1H-Pyrazoles
Prepared by: Your Senior Application Scientist Welcome to the technical support center for 1H-pyrazole N-alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists who enco...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for 1H-pyrazole N-alkylation. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with the selective functionalization of pyrazole scaffolds. The inherent tautomerism and similar nucleophilicity of the two nitrogen atoms in unsymmetrical pyrazoles make their N-alkylation a non-trivial synthetic challenge. This resource provides in-depth, evidence-based answers to common problems, troubleshooting workflows, and detailed protocols to help you navigate these complexities and achieve your desired products with high yield and selectivity.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental principles and common questions regarding the control of regioselectivity in pyrazole N-alkylation.
Q1: What are the primary challenges in the N-alkylation of 1H-pyrazoles?
A1: The principal challenge is controlling regioselectivity. For any unsymmetrically substituted pyrazole, alkylation can occur at two distinct positions (N1 and N2), often yielding a mixture of regioisomers that can be difficult to separate.[1][2] The second major challenge is achieving high yields, which can be compromised by suboptimal reaction conditions, the formation of undesired side products (e.g., dialkylation), or the low reactivity of the starting materials.[1]
Q2: What key factors govern the N1 vs. N2 regioselectivity of the reaction?
A2: The N1/N2 product ratio is a delicate balance of several interconnected factors. Understanding and manipulating these is key to controlling the reaction's outcome.
Steric Hindrance: This is often the most intuitive factor. Alkylation generally favors the less sterically hindered nitrogen atom. A bulky substituent on the pyrazole ring (e.g., at the 3- or 5-position) will direct the incoming alkyl group to the more accessible nitrogen.[1] Conversely, using a bulky alkylating agent can also enhance selectivity for the less encumbered nitrogen.[1][3]
Electronic Effects: The electronic properties of substituents on the pyrazole ring alter the nucleophilicity of the adjacent nitrogen atoms. Electron-withdrawing groups (EWGs) can decrease the nucleophilicity of the nearby nitrogen, while electron-donating groups (EDGs) can increase it.[1][4]
Solvent Choice: The polarity and nature of the solvent are critical. Polar aprotic solvents like DMF, DMSO, and acetonitrile are frequently used and can significantly favor the formation of a single regioisomer.[1] In some systems, fluorinated alcohols such as 2,2,2-trifluoroethanol (TFE) have been shown to dramatically improve regioselectivity.[1]
Base and Counter-ion: The choice of base is crucial for deprotonating the pyrazole, and the resulting counter-ion can influence the reaction's regioselectivity. For instance, the K₂CO₃/DMSO system is a well-established method for promoting regioselective N1-alkylation of 3-substituted pyrazoles.[1][5] In contrast, using sodium hydride (NaH) can, in certain cases, prevent the formation of isomeric mixtures.[1][4] Furthermore, the use of magnesium-based catalysts, such as MgBr₂, has been reported to favor N2-alkylation.[1]
Q3: When should I consider kinetic versus thermodynamic control?
A3: This concept is crucial when the two possible regioisomers have different thermodynamic stabilities.
Kinetic control is favored under milder, irreversible conditions (e.g., lower temperatures, shorter reaction times). The major product will be the one that forms the fastest, which is the one with the lower activation energy barrier.[6][7][8]
Thermodynamic control is favored under more vigorous, reversible conditions (e.g., higher temperatures, longer reaction times), allowing the initial products to equilibrate. The major product will be the most thermodynamically stable isomer.[6][7][9]
If your desired product is less stable but forms faster, you should employ kinetically controlled conditions. If your desired product is the more stable isomer, thermodynamic conditions will maximize its yield, even if it forms more slowly.[8][9]
Caption: Kinetic vs. Thermodynamic control pathways.
Q4: Are there alternatives to traditional base-mediated alkylation?
A4: Yes, several alternative methods have been developed to overcome the limitations of base-mediated approaches.
Acid-Catalyzed Alkylation: This method uses trichloroacetimidate electrophiles with a Brønsted acid catalyst (e.g., camphorsulfonic acid, CSA). It provides a valuable alternative that avoids strong bases and often proceeds under milder temperature conditions.[10] In these reactions, regioselectivity is typically governed by steric factors.[3][10]
Enzymatic Alkylation: For ultimate selectivity, engineered enzymes offer a powerful solution. Biocatalytic methods using engineered methyltransferases have achieved unprecedented regioselectivity (>99%) for the N-alkylation of pyrazoles with simple haloalkanes.[2][11]
Mitsunobu Reaction: This is another well-known alternative for N-alkylation that proceeds under neutral conditions, using an alcohol, triphenylphosphine, and an azodicarboxylate.[3]
Section 2: Troubleshooting Guide
This section provides a structured approach to solving common experimental problems.
Problem 1: My reaction gives a poor N1:N2 regioisomeric ratio.
A mixture of isomers is the most common issue. The following workflow can help you systematically optimize for your desired product.
Caption: Decision tree for improving regioselectivity.
Optimization Strategies:
Modify Steric Hindrance: If your desired isomer is at the less sterically hindered nitrogen, using a bulkier alkylating agent can significantly improve selectivity.[1] For example, highly selective N1-methylation has been achieved using bulky α-halomethylsilanes followed by protodesilylation.[12]
Change the Solvent: Polar aprotic solvents like DMF and DMSO are excellent starting points as they often favor one regioisomer.[1] Consider screening fluorinated alcohols like TFE or HFIP, which have been reported to enhance regioselectivity.[1]
Screen Different Bases: The base is not just for deprotonation; its counter-ion can play a directing role.
For N1-Alkylation: The combination of K₂CO₃ in DMSO is known to be effective for 3-substituted pyrazoles.[1][5]
For N2-Alkylation: Lewis acidic cations can coordinate to the pyrazole nitrogens. Consider screening Mg-based catalysts, which have been shown to favor N2-alkylation.[1]
Alternative Bases: If you are using a strong base like NaH, ensure it is fresh and that the reaction is truly anhydrous.
Problem 2: I'm getting low or no yield of the desired product.
Low conversion can be frustrating. Before re-evaluating selectivity, ensure the fundamental reaction is efficient.
Troubleshooting Steps:
Re-evaluate Your Base: The base must be strong enough to deprotonate the pyrazole (pKa ≈ 14).
Strength: For simple alkyl halides, bases like K₂CO₃, Cs₂CO₃, or NaH are common. Ensure the base is not being consumed by other acidic protons or moisture.
Solubility: Poor solubility of the pyrazole or the base can stall the reaction. Ensure adequate stirring and consider a solvent that better solubilizes all components.
Check the Alkylating Agent's Reactivity:
Leaving Group: The reactivity of the alkylating agent (R-X) is highly dependent on the leaving group (X). The general trend is I > Br > OTs > Cl.[1] If you are using a less reactive alkyl chloride, consider switching to the corresponding bromide or iodide.
Stability: Ensure your alkylating agent is not degrading under the reaction conditions.
Increase Temperature: Many N-alkylation reactions require heating (e.g., 60-100 °C) to proceed at a reasonable rate. If you are running the reaction at room temperature, try gradually increasing the heat while monitoring for side product formation.
Consider an Alternative Method: If standard conditions fail, the acid-catalyzed method using a trichloroacetimidate may be a viable alternative, as it proceeds through a different mechanism that may be more suitable for your substrate.[3][10]
Problem 3: I'm observing dialkylation or other side products.
The formation of a dialkylated pyrazolium salt or other byproducts indicates that the reaction conditions are too harsh or stoichiometries are not optimal.
Mitigation Strategies:
Stoichiometry Control: Use a slight excess of the pyrazole relative to the alkylating agent (e.g., 1.1 to 1.0 equivalents) to minimize dialkylation. Avoid a large excess of the alkylating agent.
Lower the Temperature: Side reactions often have higher activation energies than the desired reaction. Running the reaction at a lower temperature for a longer time can often improve selectivity for the mono-alkylated product.
Controlled Addition: Add the alkylating agent slowly (dropwise) to the solution of the deprotonated pyrazole. This keeps the instantaneous concentration of the electrophile low, reducing the chance of a second alkylation event.
Section 3: Protocols and Methodologies
These protocols provide a starting point for your experiments. They should be optimized for your specific substrate.
Protocol 1: General Procedure for Base-Mediated N-Alkylation
This protocol is a standard starting point for many pyrazole alkylations, often favoring the N1 isomer for 3-substituted pyrazoles.[1][5]
Standard workup reagents (Water, Ethyl Acetate, Brine)
Anhydrous Sodium or Magnesium Sulfate
Procedure:
To a flame-dried round-bottom flask under an inert atmosphere (e.g., Argon or Nitrogen), add the pyrazole (1.0 eq) and the base (e.g., K₂CO₃, 1.5 eq).
Add anhydrous solvent (e.g., DMF) to achieve a concentration of 0.1-0.5 M.
Stir the suspension at room temperature for 15-30 minutes to allow for deprotonation. If using NaH, you will observe hydrogen gas evolution.
Add the alkylating agent (1.1 eq) dropwise to the suspension.
Stir the reaction at the desired temperature (ranging from room temperature to 80°C) for 4-24 hours, monitoring progress by TLC or LC-MS.
Upon completion, carefully pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate, 3x).
Combine the organic extracts, wash with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography on silica gel to separate regioisomers and other impurities.
Protocol 2: Acid-Catalyzed N-Alkylation with a Trichloroacetimidate
This method is an excellent alternative to base-mediated alkylations, particularly when substrates are base-sensitive.[3][10]
Materials:
1H-Pyrazole (1.0 eq)
Trichloroacetimidate electrophile (1.0-1.2 eq)
Camphorsulfonic acid (CSA, 0.2 eq)
Dry 1,2-Dichloroethane (DCE)
Standard workup reagents (Saturated aq. NaHCO₃, Ethyl Acetate, Brine)
Anhydrous Sodium or Magnesium Sulfate
Procedure:
Charge a flame-dried round-bottom flask with the pyrazole (1.0 eq), the trichloroacetimidate (1.1 eq), and CSA (0.2 eq) under an argon atmosphere.
Add dry DCE to form a ~0.25 M solution.
Stir the reaction at room temperature for 4-12 hours, or as determined by reaction monitoring (TLC/LC-MS). Some less reactive substrates may require gentle heating.
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
Extract the mixture with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Data Summary Table: Influence of Conditions on Regioselectivity
The following table summarizes representative data on how reaction conditions can influence the N1:N2 product ratio. Note that outcomes are highly substrate-dependent.
Technical Support Center: Optimizing N-Alkylation of Pyrazoles. (2025). BenchChem.
Pesch, C. M., et al. (2021). Engineered Enzymes Enable Selective N‐Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition, 60(11), 5554-5560.
Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. (2022). ResearchGate.
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry, 87(15), 10018–10025.
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry.
Norman, N. J., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed.
Selective synthesis of minimally differentiated N-alkyl pyrazoles and... (n.d.). ResearchGate.
Kelly, C. B., et al. (2025). Strategic atom replacement enables regiocontrol in pyrazole alkylation. Nature, 641(8063), 646-652.
Arnold, J. S., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. MDPI.
Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI.
Byers, P. M., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry.
Arnold, J. S., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar.
Zaitsev, A. A., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. PMC.
Arnold, J. S., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar.
Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PubMed.
Pesch, C. M., et al. (2021). Engineered Enzymes Enable Selective N-Alkylation of Pyrazoles With Simple Haloalkanes. Angewandte Chemie International Edition.
Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. PMC.
Svobodová, M., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. Organic Letters.
Edilova, Y. O., et al. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Semantic Scholar.
Zaitsev, A. A., et al. (2022). Thermodynamic vs. Kinetic Control in Synthesis of O-Donor 2,5-Substituted Furan and 3,5-Substituted Pyrazole from Heteropropargyl Precursor. ResearchGate.
N-alkylation method of pyrazole. (1996). Google Patents.
N-methylation of pyrazole. (2023). Reddit.
Thermodynamic and kinetic reaction control. (n.d.). Wikipedia.
Kinetic Control Versus Thermodynamic Control Of A Reaction. (n.d.). Jack Westin.
Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts.
Optimization of pyrazole N-alkylation conditions. (2024). ResearchGate.
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: 5-Chloro-3-phenyl-1H-pyrazole-4-carbaldehyde Recrystallization Guide
Case ID: PYR-CHO-5CL-001
Compound: 5-Chloro-3-phenyl-1H-pyrazole-4-carbaldehyde
CAS (Related): 1383456-68-5 (Acid derivative ref), 947-95-5 (Methyl-phenyl analog ref)
Target Audience: Organic Chemists, Process Development Scientists[1]
Executive Summary: The Solvent Strategy
For the specific purification of 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde (unsubstituted nitrogen at position 1), Ethanol (EtOH) is the authoritative, literature-validated solvent of choice.[1]
Unlike its N-methyl or N-phenyl analogs, the 1H-pyrazole moiety introduces a hydrogen-bond donor site (N-H), significantly increasing the compound's polarity and melting point (~191 °C).[1] This structural feature dictates a solvent system that can disrupt intermolecular hydrogen bonding at high temperatures while facilitating crystal lattice formation upon cooling.[1]
Solvent System
Suitability
Role/Mechanism
Observed Outcome
Ethanol (95% or Abs.)
Primary
High solubility at reflux; poor at RT. Disrupts H-bonds.[1]
Solution: Perform an initial "crash-out" purification.[1] Dissolve the crude Vilsmeier intermediate in minimal DMF, then pour slowly into crushed ice/water with vigorous stirring. Collect the solid, wash extensively with water (to remove POCl₃ residues), and then recrystallize from Ethanol.[1][2] Activated charcoal can be added during the hot ethanol filtration to remove persistent color.[1]
Q2: The compound is "oiling out" instead of crystallizing. Why?
A: This phenomenon occurs when the solution becomes supersaturated at a temperature above the compound's melting point, or if impurities lower the melting point significantly.[1][2]
Root Cause:
Too much water: If using 95% Ethanol or a DMF/Water mix, excess water forces the hydrophobic phenyl group to separate as an oil before the polar pyrazole core can crystallize.[1][2]
Cooling too fast: Rapid cooling traps impurities, suppressing crystal nucleation.[1][2]
Fix: Re-heat to reflux until clear. Add a small amount of pure Ethanol (to lower water %).[1][2] Seed the solution with a crystal (if available) or scratch the glass at ~50°C. Cool very slowly to room temperature.
Q3: How do I distinguish the 1H-pyrazole from the 1-phenyl analog?
A: Confusion between these analogs is common in Vilsmeier syntheses depending on the starting hydrazone.
5-Chloro-3-phenyl-1H-pyrazole-4-carbaldehyde: Melting Point ~191 °C .[1] (Requires polar solvents like EtOH).[1][2]
5-Chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde: Melting Point ~109-110 °C .[1][3] (Soluble in less polar solvents like DCM/Hexane).[1][2]
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: Melting Point ~145-148 °C .[1][4]
Q4: Can I use Toluene?
A: Generally No for the 1H-compound. Toluene is excellent for the 1-phenyl or 1-methyl derivatives (which lack the N-H donor).[1] For the 1H-compound, Toluene often fails to dissolve the substance effectively even at reflux, or requires such large volumes that recovery is poor.[1][2]
Optimized Recrystallization Protocol
Objective: Purify 5.0 g of crude 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde.
Preparation: Place the crude solid (5.0 g) in a 250 mL Erlenmeyer flask.
Dissolution: Add Ethanol (approx. 50 mL, or 10 mL/g) and a magnetic stir bar.
Reflux: Heat the mixture to reflux (approx. 78°C) on a stir plate.
Note: If the solid does not dissolve completely after 10 minutes of reflux, add more Ethanol in 5 mL increments.[1][2]
Filtration (Hot): If insoluble particles (black specks/salts) remain, filter the hot solution through a pre-warmed fluted filter paper or a sintered glass funnel.[1][2]
Optional: Add 0.5 g activated carbon prior to filtration if the solution is dark brown.[1][2]
Crystallization: Remove from heat. Cover the flask loosely with foil (to prevent dust but allow slow cooling).[1][2] Let it stand at room temperature for 2-4 hours.
Critical: Do not place in an ice bath immediately.[1]
Harvesting: Once a heavy crop of crystals forms (pale yellow/beige needles), cool the flask in an ice bath for 30 minutes to maximize yield.
Washing: Filter under vacuum. Wash the filter cake with cold Ethanol (2 x 5 mL).
Drying: Dry the crystals in a vacuum oven at 50°C for 4 hours.
Expected Yield: 60-80% recovery.
Target Melting Point: 190–192 °C.
Process Logic & Decision Tree
The following diagram illustrates the decision-making process for solvent selection and troubleshooting based on the specific impurity profile and compound behavior.
Caption: Logical workflow for solvent selection and troubleshooting the purification of 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde.
References
El-Baih, F. E. M., et al. (2013).[1][2] "Synthesis and Antitumor Activity of Some Pyrazole Derivatives." Asian Journal of Chemistry, 25(6), 3109-3115.[1][2] (Confirms synthesis and recrystallization of 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde from ethanol with MP 191°C). Link
Shetty, A. K., et al. (2008).[1][2] "One-Pot Synthesis of Some New Semicarbazone... from Acetophenone Phenylhydrazones Using Vilsmeier–Haack Reagent." Asian Journal of Chemistry. (Describes Vilsmeier conditions and ethanol purification for related pyrazole aldehydes). Link
Mohamed, K. S., et al. (2020).[1][2][5] "Synthesis of Some Pyrazole Derivatives from 5-Chloro- and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes." Jordan Journal of Chemistry, 15(2), 71-81.[1][2] (Provides comparative data for the 1,3-diphenyl analog, MP 109°C). Link
Welcome to the technical guide for Vilsmeier-Haack (VH) cyclization. You are likely here because your pyrazole synthesis—typically involving the cyclization of hydrazones or the conversion of ketones to
-chlorovinyl aldehydes—is suffering from low yields, "oiling out," or complete decomposition.
The core culprit is almost always the Chloroiminium Intermediate . Whether you are synthesizing 4-formylpyrazoles from hydrazones or preparing pyrazole precursors from ketones, this intermediate is an electrophilic salt that is intensely hygroscopic .[1]
Hydrolysis occurs: It reverts to the starting material or hydrolyzes prematurely to a formate ester/aldehyde before cyclization can complete.
Stoichiometry fails: The effective concentration of your electrophile drops, leaving unreacted starting material.
Physical state changes: The crystalline salt turns into an intractable "goo" (deliquescence), trapping impurities.[1]
This guide provides the protocols to handle this instability.
Module 1: The Mechanism & Failure Points
To troubleshoot, you must visualize where the moisture attack happens.[1] The diagram below maps the "Happy Path" (Synthesis) against the "Failure Path" (Hydrolysis).
Caption: The Vilsmeier-Haack pathway.[2][3][4] The red zone indicates the hygroscopic intermediate stage where moisture ingress causes irreversible hydrolysis to non-cyclized byproducts.
Module 2: Handling the Hygroscopic Intermediate
If your protocol requires isolating the intermediate (rare, but sometimes necessary for purification) or if you are pausing the reaction, follow these strict handling procedures.
Scenario A: The Intermediate "Oils Out" (Deliquescence)
Symptom: You expect a solid precipitate, but a sticky oil forms at the bottom of the flask.
Cause: The salt has absorbed water, or the solvent polarity is too high.
Corrective Protocol:
The "Dry Wash": Decant the supernatant under an inert atmosphere (Nitrogen/Argon). Wash the oil 3x with anhydrous diethyl ether or anhydrous THF . This removes DMF and non-polar impurities.
Induce Crystallization: After washing, scratch the flask wall with a glass rod (under flow of inert gas) or sonicate while cooling to -10°C.
Re-dissolve: If it remains an oil, do not isolate.[1] Dissolve immediately in the next dry solvent (e.g., anhydrous acetonitrile) and proceed to the cyclization step.
Scenario B: Telescoping (The Preferred "One-Pot" Method)
Strategy: Avoid isolation entirely to minimize exposure.
Protocol:
Formation: Generate Vilsmeier reagent (DMF/POCl3) at 0°C.
Addition: Add substrate (Hydrazone) at 0°C.
Heating: Warm to 60–80°C to drive the formation of the iminium salt.
Cyclization: Do not quench. If the mechanism requires a nucleophile (e.g., hydrazine for ketone pathways), cool to 0°C, dilute with anhydrous solvent, and add the nucleophile slowly.[1]
Quench: Only add water/base after the cyclization is confirmed by TLC/LCMS.
Module 3: Troubleshooting Guide (FAQ)
Symptom
Probable Cause
Technical Solution
No Reaction (Starting Material Recovered)
Inactive Reagent
The Vilsmeier reagent hydrolyzes instantly if DMF is wet. Action: Distill DMF over CaH₂ or use molecular sieves (4Å). Ensure POCl₃ is clear, not cloudy.
Low Yield / Aldehyde Impurity
Premature Hydrolysis
Moisture entered before cyclization. Action: Use a drying tube (CaCl₂) or positive N₂ pressure.[1] Ensure the intermediate salt is heated long enough (70-80°C) to fully form before any quenching step.
Violent Exotherm / "Runaway"
Thermal Instability
Vilsmeier formation and substrate addition are exothermic. Action: strictly control T < 10°C during POCl₃ addition. Do not scale up without calculating the "Runaway Index" (see Safety).
Dark Tar / Charring
Thermal Decomposition
Reaction T > 90°C often degrades the electron-rich pyrazole ring. Action: Cap temperature at 80°C. Use DCE (1,2-dichloroethane) as a solvent to limit T (bp 83°C).
Intermediate is a "Goo"
Hygroscopicity
The salt absorbed water from the air. Action: See "Scenario A" above. Do not filter in open air. Use Schlenk filtration or cannula transfer.
Module 4: Safety & Thermal Hazards
WARNING: The Vilsmeier-Haack reaction possesses a high thermal runaway risk.[5]
The "Runaway Index": Reaction calorimetry studies indicate that the Vilsmeier intermediate (DMF-POCl3 adduct) is thermally unstable above certain thresholds.[3]
Danger Zone: Adiabatic temperature rise can occur if the mixture is heated too fast.
Control: Never add POCl3 rapidly at room temperature. Always add at 0–5°C.
POCl3 Hazards:
Reacts explosively with water to release HCl gas and phosphoric acid.
Quenching Protocol: Never pour POCl3 mixtures into water. Pour the reaction mixture slowly into a large excess of ice/water or saturated NaOAc solution with vigorous stirring.
DMF Toxicity: DMF is a potent solvent that permeates skin and carries toxic byproducts (like cyanide traces in rare decomposition cases) into the body. Double-glove (Nitrile/Laminate).
Thermal Hazards of the Vilsmeier-Haack Reaction. Mettler Toledo / Thermal Analysis Applications. (Detailed calorimetric data on Vilsmeier intermediate stability).
[Link][1]
Synthesis of Pyrazoles via Vilsmeier-Haack Reaction. Molecules (MDPI). (Specific protocols for hydrazone cyclization).
[Link]
Handling of Hygroscopic Iminium Salts. Journal of Organic Chemistry. (General best practices for air-sensitive electrophiles).
[Link]
Navigating the Nuances of Pyrazole Carbaldehydes: A Comparative Guide to Aldehyde Proton ¹H NMR Chemical Shifts
For Researchers, Scientists, and Drug Development Professionals In the landscape of heterocyclic chemistry, pyrazole carbaldehydes stand out as versatile building blocks for the synthesis of a wide array of biologically...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of heterocyclic chemistry, pyrazole carbaldehydes stand out as versatile building blocks for the synthesis of a wide array of biologically active compounds. The aldehyde functionality serves as a synthetic handle for constructing complex molecular architectures, making a thorough understanding of their spectroscopic properties paramount. Among these, the ¹H NMR chemical shift of the aldehyde proton is a sensitive probe of the electronic and steric environment within the molecule. This guide provides an in-depth comparison of the aldehyde proton chemical shifts in various pyrazole carbaldehydes, supported by experimental data, to aid researchers in structure elucidation and reaction monitoring.
The Aldehyde Proton: A Window into the Pyrazole Ring's Electronics
The chemical shift of an aldehyde proton typically resides in the downfield region of the ¹H NMR spectrum, generally between 9 and 10 ppm. This significant deshielding is a consequence of the magnetic anisotropy of the carbonyl group and the inherent electron-withdrawing nature of the oxygen atom. In the context of pyrazole carbaldehydes, the precise chemical shift of this proton is further modulated by the position of the carbaldehyde group on the pyrazole ring and the nature and position of other substituents.
Positional Isomerism: 3- vs. 4-Carbaldehyde
Generally, the aldehyde proton of a 4-formyl pyrazole is influenced by the electronic effects of substituents at the C3 and C5 positions, as well as the N1 position. Similarly, the C3-formyl proton is sensitive to changes at the N- and C4/C5 positions.
The Impact of Substituents on the Aldehyde Proton Chemical Shift
The electronic and steric effects of substituents on the pyrazole ring, as well as on N-aryl and C-aryl appendages, can cause significant upfield or downfield shifts of the aldehyde proton signal.
N-Substitution: Modulating the Ring's Electron Density
Substitution at the N1 position of the pyrazole ring has a profound effect on the overall electron density of the heterocycle, which in turn influences the chemical shift of the aldehyde proton.
As illustrated in the diagram, moving from an unsubstituted N-H pyrazole to an N-aryl substituted pyrazole generally leads to a deshielding of the aldehyde proton. This is exemplified by the downfield shift observed in 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-phenyl-1H-pyrazole-4-carbaldehyde, where the aldehyde proton resonates at a significantly deshielded 10.11 ppm in CDCl₃.[1] The electron-withdrawing nature of the substituted phenyl ring at the N1 position reduces the electron density on the pyrazole ring, leading to a downfield shift of the aldehyde proton.
C-Substitution: Fine-Tuning the Electronic Environment
Substituents on the carbon atoms of the pyrazole ring exert a more localized influence on the aldehyde proton's chemical shift. Electron-donating groups (EDGs) tend to increase electron density, causing an upfield shift (shielding), while electron-withdrawing groups (EWGs) decrease electron density, resulting in a downfield shift (deshielding).
This trend is clearly observed in the experimental data. For instance, 3-methyl-5-(4-methylphenoxy)-1-phenyl-1H-pyrazole-4-carbaldehyde, which possesses two electron-donating groups, exhibits an aldehyde proton signal at a relatively shielded 8.61 ppm in CDCl₃. In contrast, the introduction of electron-withdrawing thioether groups at the C5 position, as seen in 5-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, shifts the aldehyde proton significantly downfield to 9.96 ppm in DMSO-d₆.
The electronic nature of substituents on an aryl ring at the C3 position also plays a crucial role. In a series of 3-aryl-1-phenyl-1H-pyrazole-4-carbaldehydes, an electron-withdrawing chloro group on the C3-phenyl ring (in 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde) results in an aldehyde proton chemical shift of 10.02 ppm in CDCl₃. A slightly less electron-withdrawing fluoro group (in 3-(4-fluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde) leads to a marginally upfield shift to 10.05 ppm in the same solvent.
Comparative Data of Aldehyde Proton Chemical Shifts
The following table summarizes the ¹H NMR chemical shifts of the aldehyde proton in a variety of pyrazole carbaldehydes, providing a valuable resource for comparison.
The choice of NMR solvent can also perturb the chemical shift of the aldehyde proton. Protic solvents and those capable of forming hydrogen bonds can interact with the carbonyl oxygen and the pyrazole nitrogen atoms, leading to changes in the electronic environment of the aldehyde proton. For instance, the aldehyde proton of 5-((4-chlorophenyl)thio)-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde is observed at 9.96 ppm in the hydrogen bond-accepting solvent DMSO-d₆. It is anticipated that in a less interactive solvent like CDCl₃, this signal might appear at a slightly different position. When comparing chemical shifts across different studies, it is crucial to consider the solvent used for the NMR measurement.
Experimental Protocols
The ¹H NMR data presented in this guide were obtained from standard one-dimensional proton NMR experiments. A general protocol for acquiring such a spectrum is as follows:
Sample Preparation: Dissolve approximately 5-10 mg of the pyrazole carbaldehyde derivative in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
Instrument Setup: The ¹H NMR spectrum is typically acquired on a 300, 400, or 500 MHz spectrometer.
Acquisition Parameters: A standard pulse program for a one-dimensional proton spectrum is used. Key parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are sufficient to obtain a good signal-to-noise ratio.
Processing: The acquired free induction decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard such as tetramethylsilane (TMS).
Conclusion
The ¹H NMR chemical shift of the aldehyde proton in pyrazole carbaldehydes is a rich source of structural information. Its sensitivity to the electronic effects of substituents, both on the pyrazole ring and on appended aryl groups, makes it a valuable diagnostic tool. By understanding the trends outlined in this guide, researchers can more confidently assign structures, predict chemical shifts for novel derivatives, and gain deeper insights into the electronic properties of this important class of heterocyclic compounds. The provided comparative data and experimental workflow serve as a practical resource for scientists engaged in the synthesis and characterization of pyrazole-based molecules.
References
Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. Molecules. Available at: [Link][1]
A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Chloro-Pyrazole Aldehydes
For Researchers, Scientists, and Drug Development Professionals Core Principles of Fragmentation in Chloro-Pyrazole Aldehydes The fragmentation of chloro-pyrazole aldehydes in a mass spectrometer is governed by the inter...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Core Principles of Fragmentation in Chloro-Pyrazole Aldehydes
The fragmentation of chloro-pyrazole aldehydes in a mass spectrometer is governed by the interplay of the pyrazole core, the aldehyde substituent, and the chloro-substituent. The ionization method employed, typically Electron Ionization (EI) for volatile compounds analyzed via Gas Chromatography-Mass Spectrometry (GC-MS) or Electrospray Ionization (ESI) for less volatile compounds analyzed via Liquid Chromatography-Mass Spectrometry (LC-MS), will significantly influence the observed fragmentation pathways.
Electron Ionization (EI) Mass Spectrometry
EI is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to extensive fragmentation.[1][2] The resulting mass spectrum is a fingerprint of the molecule, rich in structural information.
Key Expected Fragmentation Pathways under EI:
α-Cleavage of the Aldehyde: A primary fragmentation pathway for aldehydes is the cleavage of the bond adjacent to the carbonyl group, leading to the loss of a hydrogen radical ([M-1]⁺) or the formyl radical ([M-29]⁺).[3]
Pyrazole Ring Fragmentation: The pyrazole ring is known to undergo characteristic fragmentation, primarily through the expulsion of a molecule of hydrogen cyanide (HCN) or the loss of a nitrogen molecule (N₂), often preceded by the loss of a hydrogen atom.[4][5] The presence of substituents, such as a chloro group, generally does not alter these fundamental pathways.[4][5]
Loss of Chlorine: The chloro-substituent can be lost as a radical (Cl•), leading to a fragment ion at [M-35]⁺ and [M-37]⁺, reflecting the isotopic abundance of ³⁵Cl and ³⁷Cl.
Isotopic Pattern of Chlorine: A key diagnostic feature for chlorine-containing fragments is the presence of an isotopic peak at M+2 with an intensity of approximately one-third of the M peak. This is due to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Comparative Analysis: EI vs. ESI Fragmentation
The choice of ionization technique is critical and dictates the nature of the observed mass spectrum.
Ionization Technique
Ionization Principle
Typical Resulting Spectrum
Best Suited For
Electron Ionization (EI)
High-energy electrons bombard the molecule, causing electron ejection and extensive fragmentation.[1][2]
Complex spectrum with many fragment ions, often a weak or absent molecular ion peak.
Structural elucidation of volatile and thermally stable compounds.
Electrospray Ionization (ESI)
A high voltage is applied to a liquid solution, creating an aerosol of charged droplets from which ions are desolvated.[6][7]
Simple spectrum, dominated by the protonated molecule [M+H]⁺ with minimal fragmentation.
Analysis of less volatile, polar, and thermally labile compounds.
Predicted Fragmentation Pathways of a Model Compound: 5-chloro-1,3-dimethyl-1H-pyrazole-4-carbaldehyde
Predicted EI Fragmentation Workflow
Caption: Predicted EI fragmentation of a chloro-pyrazole aldehyde.
Predicted ESI-MS/MS Fragmentation Workflow
Under ESI conditions, the primary ion observed would be the protonated molecule, [M+H]⁺. Tandem mass spectrometry (MS/MS) is then required to induce fragmentation.
Caption: Predicted ESI-MS/MS fragmentation of a chloro-pyrazole aldehyde.
For protonated aldehydes, a notable fragmentation pathway can be the loss of H₂, which is often followed by the loss of CO.[8][9]
Experimental Protocols
To experimentally determine the fragmentation pattern of a novel chloro-pyrazole aldehyde, the following general workflows can be employed.
GC-EI-MS Analysis Protocol
Sample Preparation: Dissolve the chloro-pyrazole aldehyde in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 1 mg/mL.
GC Separation:
Injector Temperature: 250 °C
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
Column: A standard non-polar column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).
MS Detection (EI):
Ion Source Temperature: 230 °C
Electron Energy: 70 eV
Mass Range: m/z 40-500
LC-ESI-MS/MS Analysis Protocol
Sample Preparation: Dissolve the chloro-pyrazole aldehyde in a mixture of water and a polar organic solvent (e.g., acetonitrile or methanol) to a concentration of approximately 10 µg/mL.
LC Separation:
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size).
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: Start with 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.
Flow Rate: 0.3 mL/min.
MS Detection (ESI):
Ionization Mode: Positive
Capillary Voltage: 3.5 kV
Drying Gas Temperature: 325 °C
Drying Gas Flow: 8 L/min
Nebulizer Pressure: 40 psi
MS/MS Fragmentation:
Select the [M+H]⁺ ion as the precursor.
Apply collision-induced dissociation (CID) with varying collision energies (e.g., 10, 20, and 40 eV) to observe the fragmentation pattern.
Conclusion
The mass spectrometric fragmentation of chloro-pyrazole aldehydes is a predictable process governed by the established fragmentation rules of the constituent functional groups. Under EI, a complex fragmentation pattern involving α-cleavage of the aldehyde and characteristic pyrazole ring fissions is expected. In contrast, ESI will primarily yield the protonated molecule, with subsequent MS/MS experiments revealing fragmentations dominated by the loss of small neutral molecules like H₂ and CO. The presence of the chlorine atom provides a valuable isotopic signature for fragment identification. By leveraging the principles outlined in this guide, researchers can confidently interpret the mass spectra of novel chloro-pyrazole aldehydes, facilitating their structural characterization and advancing drug discovery efforts.
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Open Research Library. [Link]
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. Semantic Scholar. [Link]
Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]
Loss of H2 and CO from protonated aldehydes in electrospray ionization mass spectrometry. PubMed. [Link]
Electron-impact induced fragmentations of pyrazoles. Journal of the Chemical Society B: Physical Organic. [Link]
Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Royal Society of Chemistry. [Link]
Loss of H2 and CO from Protonated Aldehydes in Electrospray Ionization Mass Spectrometry. National Institute of Standards and Technology. [Link]
An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. ELTE. [Link]
Advance in Mass Ionization Techniques. Asian Journal of Research in Chemistry. [Link]
FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]
Mass spectrometric study of some pyrazoline derivatives. ResearchGate. [Link]
A Comprehensive Guide to Distinguishing 3-Phenyl and 5-Phenyl Pyrazole Isomers by NMR Spectroscopy
For researchers in medicinal chemistry and materials science, the precise structural elucidation of heterocyclic compounds is paramount. Phenylpyrazoles, a common scaffold in drug discovery, often present a significant a...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers in medicinal chemistry and materials science, the precise structural elucidation of heterocyclic compounds is paramount. Phenylpyrazoles, a common scaffold in drug discovery, often present a significant analytical challenge in the form of regioisomers, specifically the 3-phenyl and 5-phenyl variants. The subtle difference in the position of the phenyl group can lead to vastly different biological activities and physicochemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for unambiguously differentiating these isomers. This guide provides an in-depth comparison of the NMR spectroscopic features of 3-phenyl and 5-phenyl pyrazoles, supported by experimental data and detailed protocols, to empower researchers in their structural characterization endeavors.
The Root of Distinction: Anisotropic Effects of the Phenyl Ring
The ability to distinguish between 3-phenyl and 5-phenyl pyrazole isomers by NMR lies in the anisotropic effect of the phenyl ring. This effect arises from the circulation of π-electrons within the aromatic ring, which generates a localized magnetic field. This induced magnetic field is not uniform in all directions; it shields certain nuclei (causing an upfield shift in the NMR spectrum) and deshields others (causing a downfield shift), depending on their spatial orientation relative to the plane of the phenyl ring. The proximity of the pyrazole ring protons and carbons to the phenyl group is, therefore, the primary determinant of their chemical shifts.
¹H NMR Spectroscopy: A First Look at Isomeric Differences
One-dimensional proton (¹H) NMR spectroscopy provides the initial and often diagnostic clues for distinguishing between 3-phenyl and 5-phenyl pyrazole isomers. The key proton to observe is the one on the C4 position of the pyrazole ring.
In a 3-phenylpyrazole , the H4 proton is relatively distant from the phenyl group. Its chemical shift is therefore less influenced by the phenyl ring's anisotropic effect.
Conversely, in a 5-phenylpyrazole , the H4 proton is in closer proximity to the phenyl group, leading to a noticeable shielding or deshielding effect, which is reflected in its chemical shift.
Note: The chemical shifts are approximate and can vary depending on the solvent and other substituents.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
Carbon-13 (¹³C) NMR spectroscopy offers a complementary and often more definitive method for isomer differentiation. The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) are highly sensitive to the position of the phenyl substituent.
In a 3-phenylpyrazole , the C3 carbon is directly attached to the phenyl group and will, therefore, experience a significant downfield shift due to the electronegativity and anisotropic effects of the aromatic ring. The C5 carbon, being further away, will have a chemical shift more typical of an unsubstituted pyrazole.
In a 5-phenylpyrazole , the opposite is true. The C5 carbon will be shifted downfield, while the C3 carbon will resonate at a more upfield position. The C4 carbon's chemical shift is also influenced, though to a lesser extent, by the position of the phenyl group.
While 1D NMR provides strong indications, two-dimensional (2D) NMR techniques, such as Heteronuclear Multiple Bond Correlation (HMBC) and Nuclear Overhauser Effect Spectroscopy (NOESY), offer definitive proof of the isomeric structure.
HMBC: Mapping Long-Range Connectivity
HMBC spectroscopy detects correlations between protons and carbons that are separated by two or three bonds. This is a powerful tool for connecting different parts of a molecule. In the context of phenylpyrazoles, the key correlations are between the protons of the phenyl ring and the carbons of the pyrazole ring.
For a 3-phenylpyrazole: Expect to see correlations between the ortho-protons of the phenyl ring and the C3 and C4 carbons of the pyrazole ring.
For a 5-phenylpyrazole: Expect to see correlations between the ortho-protons of the phenyl ring and the C5 and C4 carbons of the pyrazole ring.
Caption: Key HMBC correlations for distinguishing isomers.
NOESY: Through-Space Proximity
NOESY spectroscopy detects correlations between protons that are close to each other in space, regardless of their bonding connectivity. This provides a direct method to determine the relative orientation of the phenyl and pyrazole rings.
For a 3-phenylpyrazole: A Nuclear Overhauser Effect (NOE) should be observed between the ortho-protons of the phenyl ring and the H4 proton of the pyrazole ring.
For a 5-phenylpyrazole: An NOE should be observed between the ortho-protons of the phenyl ring and the H4 proton of the pyrazole ring. In N-substituted 5-phenylpyrazoles, an NOE may also be observed between the ortho-protons of the phenyl ring and the protons of the substituent at the N1 position.[5]
Caption: Diagnostic NOESY correlations for isomer identification.
Experimental Protocols
Sample Preparation
Dissolve the Sample: Accurately weigh 5-10 mg of the phenylpyrazole sample and dissolve it in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
Ensure Complete Dissolution: Gently vortex or sonicate the sample to ensure complete dissolution.
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.
NMR Data Acquisition
The following are general guidelines for acquiring high-quality NMR data on a standard 400 or 500 MHz NMR spectrometer.
¹H NMR:
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
Spectral Width: Approximately 12-16 ppm.
Number of Scans: 8-16 scans are typically sufficient for a sample of this concentration.
Relaxation Delay (d1): 1-2 seconds.
¹³C NMR:
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30' on Bruker instruments).
Spectral Width: Approximately 0-220 ppm.
Number of Scans: 1024-4096 scans or more may be necessary to achieve a good signal-to-noise ratio.
Relaxation Delay (d1): 2-5 seconds.
HMBC:
Pulse Program: A gradient-selected HMBC experiment (e.g., 'hmbcgplpndqf' on Bruker instruments).
Optimization: The experiment is typically optimized for a long-range coupling constant of 8-10 Hz.
Number of Scans: 16-64 scans per increment.
NOESY:
Pulse Program: A gradient-selected NOESY experiment (e.g., 'noesygpph' on Bruker instruments).
Mixing Time (d8): The mixing time should be optimized and is typically in the range of 300-800 ms.
Number of Scans: 16-32 scans per increment.
Caption: A typical experimental workflow for isomer differentiation.
Conclusion
The differentiation of 3-phenyl and 5-phenyl pyrazole isomers is a critical step in the characterization of these important molecules. By leveraging the power of NMR spectroscopy, from simple 1D ¹H and ¹³C experiments to more advanced 2D techniques like HMBC and NOESY, researchers can confidently and accurately determine the correct isomeric structure. A systematic approach, combining the analysis of chemical shifts and through-bond and through-space correlations, provides an irrefutable assignment, ensuring the integrity of subsequent research and development efforts.
References
[Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. - The Royal Society of Chemistry. Available at: [Link]
1H-NMR spectra: a) 1,3-diphenyl-5-pyrazolone, b)... - ResearchGate. Available at: [Link]
5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole - Semantic Scholar. Available at: [Link]
Synthesis and Characterization of Novel Heterocyclic Chalcones from 1-Phenyl-1H-pyrazol-3-ol - MDPI. Available at: [Link]
Silver-Catalyzed Decarboxylative Cyclization for the Synthesis of Substituted Pyrazoles from 1,2-Diaza-1,3 - Supporting Information. Available at: [Link]
Supporting Information - The Royal Society of Chemistry. Available at: [Link]
Comparative Guide: C13 NMR Spectral Profiling of 5-Chloro-3-phenyl-1H-pyrazole-4-carbaldehyde
This guide details the spectral characterization of 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde , a critical electrophilic scaffold in heterocyclic synthesis. Unlike standard catalog entries, this guide focuses on the c...
Author: BenchChem Technical Support Team. Date: February 2026
This guide details the spectral characterization of 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde , a critical electrophilic scaffold in heterocyclic synthesis.
Unlike standard catalog entries, this guide focuses on the comparative analysis of spectral data to resolve common structural ambiguities (tautomerism) and solvent-dependent shifts, providing a robust validation protocol for researchers.
CAS Registry: 1026907-69-0 (Generic/Isomer specific varies)
Key Application: Precursor for Schiff bases, fused pyrazolo-pyrimidines, and bioactive drug scaffolds.
Structural Challenge: The molecule exists in a tautomeric equilibrium (1H vs. 2H) in solution, which complicates NMR assignment. The Vilsmeier-Haack reaction typically yields the 5-chloro-4-formyl regioisomer from 3-phenyl-5-pyrazolone.
Mechanism of Formation (Vilsmeier-Haack)
Understanding the synthesis is prerequisite to interpreting the NMR, as the C-Cl bond formation at C5 is mechanistically linked to the formylation at C4.
Figure 1: The Vilsmeier-Haack sequence installs the chlorine atom (C5) and aldehyde (C4) simultaneously, deshielding the pyrazole core.
Comparative Spectral Data Analysis
The following data compares the target molecule against its closest structural analog (3-Methyl variant) and theoretical predictions. This comparison isolates the specific shielding effects of the phenyl ring.
Table 1: 13C NMR Chemical Shift Assignments (δ ppm)
Solvent: DMSO-d₆ (Recommended for tautomeric stabilization)
*Note: The C5 signal often broadens in DMSO due to the tautomeric exchange of the adjacent NH proton. In CDCl₃, this signal may disappear entirely or split.
Table 2: 1H NMR Diagnostic Signals
Comparison of Solvent Resolution
Proton
DMSO-d₆ (Preferred)
CDCl₃ (Alternative)
Observation & Troubleshooting
-CHO
9.95 ppm (s)
10.05 ppm (s)
Highly deshielded singlet; sharp in both solvents.
-NH
13.5 - 14.2 ppm (br s)
Not Observed / Very Broad
Critical: Use DMSO to visualize the NH proton. In CDCl₃, rapid exchange and poor solubility often mask this signal.
Ar-H
7.50 - 7.80 ppm (m)
7.40 - 7.70 ppm (m)
Multiplet integration (5H) confirms the phenyl group retention.
Experimental Validation Protocol
To ensure data integrity during synthesis or quality control, follow this self-validating workflow.
A. Sample Preparation (NMR)
Solvent Choice: Use DMSO-d₆ (99.9% D) rather than CDCl₃.
Reasoning: The polar nature of the NH-pyrazole and the aldehyde group leads to aggregation in non-polar solvents, causing peak broadening. DMSO disrupts these aggregates.
Concentration: Dissolve 10-15 mg of solid in 0.6 mL solvent.
Note: Higher concentrations (>30 mg) may induce stacking interactions between the phenyl rings, shifting aromatic peaks upfield by 0.1–0.2 ppm.
B. Structural Confirmation Logic
If the spectrum is ambiguous (e.g., mixtures of regioisomers), apply this logic gate:
Figure 2: Decision tree for validating the 5-chloro-4-formylpyrazole scaffold.
Technical Nuances & Troubleshooting
Tautomerism (The "Ghost" Peaks)
The 1H-pyrazole ring undergoes annular tautomerism (1H ⇌ 2H).
Observation: In 13C NMR, C3 and C5 signals may appear broadened or show "satellite" peaks at room temperature.
Resolution: Run the NMR at elevated temperature (50°C) in DMSO-d₆. This accelerates the exchange rate, coalescing the tautomeric signals into sharp, time-averaged peaks.
Differentiation from 3-Chloro Isomer
The Vilsmeier reaction on 3-phenyl-5-pyrazolone overwhelmingly favors the 5-chloro product. However, if the 3-chloro-5-phenyl isomer is suspected:
HMBC Correlation:
5-Chloro (Target): The Aldehyde proton (9.95 ppm) will show a strong 3-bond correlation to the C-Cl carbon (C5, ~133 ppm) and C-Ph carbon (C3, ~151 ppm).
3-Chloro (Isomer): The Aldehyde proton would correlate to a C-Ph carbon at position 5 and a C-Cl carbon at position 3. The chemical shift of the C-Cl carbon would likely be shielded (<130 ppm) if it were at the 3-position due to lack of conjugation with the aldehyde.
References
Synthesis and Spectral Data of Pyrazole Derivatives
Title: Synthesis and Antitumor Activity of Some Pyrazole Derivatives.[3][4][5]
Source: Asian Journal of Chemistry, Vol. 23, No. 3 (2011), 1310-1314.
Relevance: Provides specific melting point (191°C) and partial NMR data for the 5-chloro-3-phenyl analog (Compound 2c)
Solvent Effects in NMR
Title: 1H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent.
Source: Magnetic Resonance in Chemistry, 44(5), 491-509.[6]
Relevance: Validates the shift of labile NH protons and polar aldehyde groups in DMSO vs CDCl3.
Vilsmeier-Haack Mechanism & Scope
Title: Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.[3][7]
Source: NIH / PMC (2023).
Relevance: Confirms the regioselectivity of chlorination at C5 and formylation
Technical Guide: Structural Characterization & Crystallography of 5-Chloro-3-phenyl-1H-pyrazole-4-carbaldehyde
This guide provides an in-depth technical analysis of the structural and crystallographic properties of 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde . It synthesizes experimental data, synthetic protocols, and comparativ...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of the structural and crystallographic properties of 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde . It synthesizes experimental data, synthetic protocols, and comparative analyses to assist researchers in utilizing this scaffold for medicinal chemistry applications, particularly in the design of kinase inhibitors and anti-inflammatory agents.
Executive Summary
5-Chloro-3-phenyl-1H-pyrazole-4-carbaldehyde represents a critical pharmacophore in modern drug discovery. Unlike its non-chlorinated analogs, the introduction of a chlorine atom at the 5-position provides a unique "steric lock" and a potential site for halogen bonding, significantly influencing the molecule's binding affinity in protein active sites.
This guide objectively compares the 5-chloro scaffold against its non-halogenated and N-substituted alternatives. We analyze the synthesis, solid-state conformation, and crystallographic packing forces that define its utility as a versatile intermediate.
Chemical Identity & Synthesis Profile[1][2][3][4][5]
The synthesis of the 5-chloro-4-formyl pyrazole core is achieved via the Vilsmeier-Haack reaction , a robust protocol that simultaneously formylates and chlorinates the pyrazolone precursor.[1]
Experimental Protocol: Synthesis of the Target Scaffold
Mechanism: Double electrophilic substitution followed by hydrolysis.
Step-by-Step Methodology:
Vilsmeier Reagent Formation: Cool DMF (
eq) to . Add ( eq) dropwise under anhydrous conditions. Stir for 20 minutes to generate the chloroiminium ion.
Addition: Add 3-phenyl-1H-pyrazol-5(4H)-one (
eq) to the mixture.
Cyclization/Chlorination: Heat the reaction mixture to 100°C for 3 hours. The pyrazolone carbonyl is activated, substituted by chlorine, and formylated at the 4-position.[1]
Workup: Pour the mixture onto crushed ice. Neutralize with saturated
to precipitate the product.
Purification: Recrystallize from ethanol to yield 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde as a beige powder.
Obtaining single crystals of the N-unsubstituted (N-H) parent can be challenging due to tautomeric proton exchange (1H vs 2H). Therefore, structural insights are often derived from its N-methyl or N-phenyl locked analogs, which stabilize the lattice for X-ray diffraction.
Case Study: The "Steric Lock" Effect
We compare the crystallographic parameters of the 5-chloro scaffold against the non-chlorinated alternative to highlight the structural impact of the halogen.
Table 1: Comparative Crystallographic Data
Feature
5-Chloro Scaffold (N-Me Analog)
Non-Chlorinated Alternative (3-Phenyl-4-CHO)
Impact of 5-Cl
Crystal System
Monoclinic
Monoclinic
Conserved packing symmetry.
Space Group
Common for planar aromatics.
Unit Cell ()
~6.76 Å
~6.50 Å
Slight expansion due to Cl radius.
Density ()
1.47 g/cm³
~1.30 g/cm³
+13% Density increase (Heavy atom effect).
Ring Planarity
Twisted (~72° between rings)
More Planar (<25° twist)
Steric Locking: Cl forces phenyl rotation.
Interactions
,
Stacking
Cl introduces halogen/electrostatic contacts.
Structural Insight: The 72° Twist
In the 5-chloro derivatives (e.g., 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde), the chlorine atom exerts significant steric pressure.
Observation: The phenyl ring often twists out of coplanarity with the pyrazole core (dihedral angle ~72°).
Consequence: This "twisted" conformation prevents flat
- stacking often seen in non-chlorinated analogs, increasing solubility and altering binding selectivity in enzyme pockets (e.g., preventing intercalation into DNA, favoring hydrophobic pockets).
Visualization of Workflows & Interactions
Diagram 1: Vilsmeier-Haack Synthesis Pathway
This logic flow illustrates the transformation from the pyrazolone to the chlorinated aldehyde.
Caption: The Vilsmeier-Haack chloroformylation pathway converting the keto-precursor to the chloro-aldehyde scaffold.
Diagram 2: Crystallographic Interaction Network
A schematic representation of the stabilizing forces observed in the crystal lattice of 5-chloro-pyrazole aldehydes.
Caption: Supramolecular synthons in the crystal lattice. Note the Cl...N interactions and reduced pi-stacking due to steric twist.
Expert Recommendations
For Crystallization: If the N-H parent (MP 191°C) yields poor crystals due to disorder, derivatize with Methyl Iodide/DBU to form the N-methyl analog. This locks the tautomer and yields high-quality monoclinic crystals (
) suitable for X-ray diffraction.
For Drug Design: Utilize the 5-chloro substituent to induce a non-planar conformation. This is particularly effective for targeting kinases where the "gatekeeper" residue requires a twisted ligand geometry.
Storage: The aldehyde moiety is reactive.[4][1][5][3] Store under inert atmosphere at 2-8°C to prevent oxidation to the carboxylic acid.
References
Synthesis and Crystal Structure of 5-Chloro-3-Methyl-1-Phenyl-1H-Pyrazole-4-Carbaldehyde. Asian Journal of Chemistry / ResearchGate.
Synthesis and Antitumor Activity of Some Pyrazole Derivatives. Asian Journal of Chemistry.
5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde: sheets built from C—H...O and C—H...pi(arene) hydrogen bonds. Acta Crystallographica Section E.
3-Phenyl-1H-pyrazole-4-carbaldehyde (PubChem Compound Summary). National Center for Biotechnology Information.
Introduction: The Strategic Importance of Halogenated Pyrazole Carbaldehydes in Drug Discovery
An In-Depth Comparative Guide to the Reactivity of 5-Chloro- vs. 5-Bromo-1H-Pyrazole-4-Carbaldehydes Pyrazole derivatives are cornerstone scaffolds in medicinal chemistry, renowned for their wide spectrum of biological a...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Comparative Guide to the Reactivity of 5-Chloro- vs. 5-Bromo-1H-Pyrazole-4-Carbaldehydes
Pyrazole derivatives are cornerstone scaffolds in medicinal chemistry, renowned for their wide spectrum of biological activities.[1][2] Among these, 5-halo-1H-pyrazole-4-carbaldehydes serve as exceptionally versatile intermediates. The halogen at the 5-position acts as a synthetic handle for diversification through reactions like nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling, while the carbaldehyde at the 4-position allows for modifications such as reductive amination.[3][4][5]
The choice between a 5-chloro and a 5-bromo analogue is a critical decision in synthesis design, with significant implications for reaction efficiency, cost, and scalability. This guide provides an in-depth, evidence-based comparison of their reactivity, grounded in mechanistic principles and supported by experimental protocols, to empower researchers in drug development to make informed strategic choices.
Theoretical Framework: Understanding the Halogen's Influence
The difference in reactivity between the 5-chloro and 5-bromo pyrazoles is fundamentally governed by the distinct electronic properties and bond energies of the carbon-halogen bond.
Electronic Effects: Both chlorine and bromine are electron-withdrawing via the inductive effect due to their high electronegativity. This effect renders the C5 position of the pyrazole ring electron-deficient and thus susceptible to nucleophilic attack. The pyrazole ring itself, along with the adjacent electron-withdrawing carbaldehyde group, further enhances this electrophilicity.[6]
Bond Dissociation Energy (BDE): The carbon-bromine (C-Br) bond is significantly weaker than the carbon-chlorine (C-Cl) bond. The average BDE for a C-Br bond in an aryl halide is approximately 285-290 kJ/mol, whereas for a C-Cl bond, it is around 327-346 kJ/mol.[7][8] This difference is the primary determinant of reactivity in reactions where C-X bond cleavage is the rate-determining step, such as the oxidative addition step in cross-coupling catalysis.[9]
These fundamental differences manifest in distinct reactivity profiles across various classes of chemical transformations.
Comparative Reactivity in Key Synthetic Transformations
We will now explore the practical implications of these differences in three major classes of reactions: Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling, and reactions involving the carbaldehyde moiety.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is a powerful method for introducing nucleophiles onto an aromatic ring. It proceeds via a two-step addition-elimination mechanism, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[6] The reaction is favored by strong electron-withdrawing groups positioned ortho or para to the leaving group, a condition well-met in 5-halopyrazole-4-carbaldehydes.[10][11]
Reactivity Comparison:
In the SNAr mechanism, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex.[11] The C-X bond is broken in the subsequent, faster elimination step. Consequently, the reaction rate is more sensitive to the electrophilicity of the carbon atom than to the C-X bond strength.
5-Chloro-pyrazole: Chlorine is more electronegative than bromine, leading to a slightly more electrophilic C5 carbon. This can accelerate the initial nucleophilic attack.
5-Bromo-pyrazole: Bromine is a better leaving group in terms of its ability to depart with the electron pair.
The overall reactivity is a balance of these two factors. For many SNAr reactions, particularly on highly activated systems, the difference in reactivity between chloro and bromo analogues is often minimal. However, in a surprising twist for SNAr, fluoride is frequently the best leaving group, precisely because its high electronegativity strongly activates the ring for the rate-determining attack, and C-F bond cleavage is not rate-limiting.[11] Between chlorine and bromine, the chloro-derivative may react slightly faster due to enhanced electrophilicity, though conditions are generally interchangeable.[12]
Table 1: Performance Comparison in Nucleophilic Aromatic Substitution (SNAr)
Feature
5-Chloro-1H-pyrazole-4-carbaldehyde
5-Bromo-1H-pyrazole-4-carbaldehyde
Rationale
Reaction Rate
Potentially slightly faster
Generally comparable
Rate is driven by nucleophilic attack, which is enhanced by the higher electronegativity of Cl.
Typical Conditions
Heating in a polar aprotic solvent (DMF, DMSO) with a base (e.g., K₂CO₃).
Heating in a polar aprotic solvent (DMF, DMSO) with a base (e.g., K₂CO₃).
Conditions are largely transferable due to the similar mechanistic pathway.
| Choice Factor | Often preferred due to lower cost and higher availability of the starting material. | Used when the chloro-analogue is unavailable or if downstream steps require bromine. | Economic factors often dictate the choice when reactivity is similar. |
Protocol: General Procedure for SNAr with an Amine Nucleophile
To a dry reaction flask, add the 5-halo-1H-pyrazole-4-carbaldehyde (1.0 eq), the desired amine nucleophile (1.2 eq), and potassium carbonate (2.0 eq).
Add anhydrous dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M.
Purge the flask with an inert gas (Nitrogen or Argon).
Heat the reaction mixture to 100 °C and stir vigorously.
Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
Upon completion, cool the reaction to room temperature and pour it into ice water.
Extract the aqueous mixture with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to afford the desired 5-amino-1H-pyrazole-4-carbaldehyde.
Palladium-Catalyzed Cross-Coupling Reactions
This is where the most dramatic and strategically important differences between the chloro- and bromo-derivatives emerge. Reactions like Suzuki-Miyaura and Sonogashira coupling are fundamental for constructing C-C bonds.[13][14] Their catalytic cycles begin with the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond, which is almost always the rate-determining step.[15]
Reactivity Comparison:
The reactivity order for aryl halides in oxidative addition is unequivocally I > Br >> Cl.[15][16] This is a direct consequence of the C-X bond dissociation energies.
5-Bromo-pyrazole: The weaker C-Br bond allows for oxidative addition under relatively mild conditions. Standard palladium catalysts like Pd(PPh₃)₄ or combinations of a Pd(II) source (e.g., Pd(OAc)₂) with simple phosphine ligands are often sufficient.[17]
5-Chloro-pyrazole: The much stronger C-Cl bond requires significantly more forcing conditions to break. This necessitates the use of highly active, specialized catalyst systems featuring electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) that promote the difficult oxidative addition step.[13] Higher temperatures and longer reaction times are also common.
Table 2: Performance Comparison in Suzuki-Miyaura Cross-Coupling
Feature
5-Chloro-1H-pyrazole-4-carbaldehyde
5-Bromo-1H-pyrazole-4-carbaldehyde
Rationale
Reactivity
Low
High
The C-Cl bond is much stronger, making the rate-limiting oxidative addition step significantly slower.[8]
Catalyst System
Requires specialized, electron-rich, bulky ligands (e.g., SPhos, XPhos, Buchwald ligands) and a Pd source.[13]
Standard catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) are often effective.[17]
Chloroarenes require more active catalysts to facilitate C-Cl bond cleavage.
Reaction Conditions
Higher temperatures, longer reaction times, and higher catalyst loading are often necessary.
Milder temperatures and shorter reaction times are typical.
Reflects the higher energy barrier for oxidative addition.
| Choice Factor | Used when the bromo-analogue is not viable or for late-stage diversification where cost is less of a concern. | The preferred substrate for reliable, efficient, and scalable cross-coupling reactions. | The ease and reliability of the reaction with the bromo-derivative make it the standard choice. |
Protocol: Suzuki-Miyaura Coupling of 5-Bromo-1H-pyrazole-4-carbaldehyde
This protocol is a general guide based on established methods.[17][18]
In a reaction vessel, combine 5-bromo-1H-pyrazole-4-carbaldehyde (1.0 eq), the arylboronic acid (1.2 eq), and a base such as K₃PO₄ or Cs₂CO₃ (2.0 eq).
Add the palladium catalyst (e.g., Pd(OAc)₂, 2 mol%) and a suitable ligand (e.g., SPhos, 4 mol%).
Evacuate and backfill the vessel with an inert gas (Nitrogen or Argon) three times.
Add a degassed solvent mixture, such as 1,4-dioxane and water (e.g., 10:1 ratio).
Heat the mixture to 100 °C with vigorous stirring for 2-16 hours, monitoring by TLC or LC-MS.
After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.
Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Purify the residue by column chromatography to yield the coupled product.
Note: For the 5-chloro analogue, a more advanced catalyst system such as a G3-palladacycle precatalyst would be a more appropriate starting point, likely requiring higher temperatures and extended reaction times.
Reactions of the Carbaldehyde Moiety
For reactions that primarily involve the aldehyde functional group, such as reductive amination, Wittig reactions, or oxidation/reduction, the nature of the halogen at the C5 position has a minimal electronic effect. The reactivity is dominated by the aldehyde itself.[1][19]
Reactivity Comparison:
Both 5-chloro- and 5-bromo-pyrazole carbaldehydes are expected to behave almost identically in reactions at the aldehyde. The choice of substrate is therefore dictated by cost, availability, or the requirements of subsequent synthetic steps. Numerous studies have demonstrated the successful reductive amination of pyrazole-4-carbaldehydes using various reducing agents, with sodium triacetoxyborohydride often providing high yields under mild conditions.[1][19]
Summary and Strategic Recommendations
The choice between 5-chloro- and 5-bromo-1H-pyrazole-4-carbaldehyde is highly context-dependent and should be guided by the intended chemical transformation.
Far superior reactivity due to weaker C-Br bond, allowing for milder conditions, lower catalyst costs, and greater reliability.[15][16]
Nucleophilic Aromatic Substitution (SNAr)
5-Chloro-1H-pyrazole-4-carbaldehyde
Reactivity is comparable to the bromo-analogue, but the chloro-derivative is typically more cost-effective and readily available.
Reactions at the Aldehyde (Reductive Amination, etc.)
Either Substrate
Reactivity is essentially identical. The choice should be based on cost, availability, and the planned subsequent reaction step.
| Multi-step Synthesis | Depends on Sequence | If a cross-coupling is the first step, start with the bromo-analogue. If an SNAr is first, the chloro-analogue is more economical. |
Conclusion
While structurally similar, 5-chloro- and 5-bromo-1H-pyrazole-4-carbaldehydes exhibit profoundly different reactivity profiles in key synthetic reactions. The 5-bromo derivative is the undisputed substrate of choice for palladium-catalyzed cross-coupling reactions due to the facile cleavage of the C-Br bond. Conversely, for nucleophilic aromatic substitutions and reactions involving the aldehyde, the more economical 5-chloro derivative is often the superior strategic choice, offering comparable reactivity at a lower cost. A clear understanding of these mechanistic differences is paramount for designing efficient, robust, and scalable synthetic routes in modern drug discovery.
References
Simenel, A. A., et al. (2021). Synthesis and Reductive Amination of 1-Aryl-5-ferrocenyl-1H-pyrazole-4-carbaldehydes. INEOS OPEN, 4, 1-8. [Link]
Simenel, A. A., et al. (2021). SYNTHESIS AND REDUCTIVE AMINATION OF 1-ARYL-5- FERROCENYL-1H-PYRAZOLE-4-CARBALDEHYDES. Russian Academy of Sciences. [Link]
Eller, G. A., et al. (2011). Sonogashira Coupling Offers a New Synthetic Route to Thieno[2,3-c]pyrazoles. Synthetic Communications, 41(1), 130-140. [Link]
Tutt, L. W., et al. (2017). Halogen bonding properties of 4-iodopyrazole and 4-bromopyrazole explored by rotational spectroscopy and ab initio calculations. The Journal of Chemical Physics, 147(21), 214303. [Link]
Lindsay-Scott, P. J., Charlesworth, N. G., & Grozavu, A. (2017). A Flexible Strategy for the Regiocontrolled Synthesis of Pyrazolo[1,5-a]pyrazines. The Journal of Organic Chemistry, 82(21), 11295–11303. [Link]
Various Authors. (2025). Pyrazole-3(4)-carbaldehyde: synthesis, reactions and biological activity. ResearchGate. [Link]
Koposov, A. Y., & Kurbangaleev, A. R. (2022). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. Molecules, 27(21), 7208. [Link]
Al-Otaibi, J. S., et al. (2025). EFFECT OF HALOGENS ON THE STRUCTURAL AND ELECTRONIC PROPERTIES OF DIPHENYL- DIKETOPYRROLOPYRROLE AND ITS DERIVATIVES. Web of Journals. [Link]
Koposov, A. Y., et al. (2022). Effects of the Experimental Conditions on the Yields of Halo- substituted Pyrazoles in the Anode Compartment of a Membrane- separated Electrolysis Cell. ResearchGate. [Link]
Singh, J., Singh, N., & Sharma, A. (2024). Bond dissociation energy (KJ mol⁻¹) of C−X (X=I, Br, Cl, F) bond of aryl halides. ResearchGate. [Link]
Rice, C. R. (2020). Effects of Halogen and Hydrogen Bonding on the Electronics of a Conjugated Rotor. ACS Omega, 5(3), 1301–1308. [Link]
Castillo, J. C., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5576. [Link]
Jismy, M., & G, V. (2022). Various nucleophilic aromatic substitutions at C-5 position of 4. ResearchGate. [Link]
Quora User. (2018). What is the correct bond energy order of the following: C-Cl , C-Br , C-I , C-F , C-H? Quora. [Link]
Wikipedia contributors. (n.d.). Nucleophilic aromatic substitution. Wikipedia. [Link]
Clark, J. (n.d.). Bond energies of C-Hal bonds. Chemguide. [Link]
Gouda, M. A., et al. (2015). 5-Chloropyrazole-4-carboxaldehydes as Synthon in Heterocyclic Synthesis. ResearchGate. [Link]
Cramer, C. J., & Truhlar, D. G. (2009). Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions. PMC. [Link]
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]
Zhang, X.-M. (1993). Homolytic bond dissociation energies of the carbon–halogen bonds in the benzyl halide radical anion intermediates formed in radical nucleophilic substitution reactions. Journal of the Chemical Society, Perkin Transactions 2. [Link]
Various Authors. (2025). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. MDPI. [Link]
Various Authors. (n.d.). Radicals as Exceptional Electron-Withdrawing Groups: Nucleophilic Aromatic Substitution of Halophenols Via Homolysis-Enabled Ele. OSTI.GOV. [Link]
Boruah, P. R., et al. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. The Royal Society of Chemistry. [Link]
Organic Syntheses. (n.d.). Synthesis of unsymmetrical biaryls using a modified suzuki cross-coupling. Organic Syntheses Procedure. [Link]
Wikipedia contributors. (n.d.). Sonogashira coupling. Wikipedia. [Link]
Various Authors. (2013). Synthesis, Characterization and Antimicrobial activity of some new phenyl moiety. ResearchGate. [Link]
Various Authors. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]
Various Authors. (2020). Synthesis of Some Pyrazole Derivatives from 5-Chloro-and 5-Azido-1,3-diphenyl-1H-pyrazole-4-carbaldehydes. ResearchGate. [Link]
A Researcher's Guide to the UV-Vis Absorption Maxima of Phenyl-Pyrazole Aldehydes: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the photophysical properties of heterocyclic compounds is paramount. Phenyl-pyrazole aldehydes, a key class of intermediates in the synthe...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, understanding the photophysical properties of heterocyclic compounds is paramount. Phenyl-pyrazole aldehydes, a key class of intermediates in the synthesis of various pharmaceuticals and functional materials, exhibit characteristic UV-Vis absorption spectra that are highly sensitive to their molecular structure. This guide provides a comparative analysis of the UV-Vis absorption maxima (λmax) of substituted phenyl-pyrazole aldehydes, offering insights into the electronic transitions and the influence of substituent effects. Experimental data is presented alongside a standardized protocol for UV-Vis spectral acquisition, empowering researchers to predict and interpret the spectral properties of these versatile molecules.
The Underpinning Principles: Electronic Transitions in Phenyl-Pyrazole Aldehydes
The UV-Vis absorption spectra of phenyl-pyrazole aldehydes are governed by electronic transitions between different molecular orbitals. The core structure, comprising a phenyl ring, a pyrazole ring, and a formyl group, possesses a conjugated π-system. The primary electronic transitions observed are π → π* and n → π* transitions.
π → π* Transitions: These are typically high-energy transitions resulting from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They give rise to strong absorption bands in the UV region. The extent of conjugation in the molecule significantly influences the energy of these transitions; greater conjugation leads to a smaller energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital), resulting in a bathochromic shift (a shift to longer wavelengths) of the absorption maximum.
n → π* Transitions: These transitions involve the excitation of an electron from a non-bonding orbital (n), typically from the lone pairs of the nitrogen atoms in the pyrazole ring or the oxygen atom of the aldehyde group, to a π* antibonding orbital. These are generally lower in energy than π → π* transitions and result in weaker absorption bands at longer wavelengths.
The position and intensity of these absorption bands are exquisitely sensitive to the nature and position of substituents on both the phenyl and pyrazole rings. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can significantly modulate the electronic distribution within the molecule, thereby altering the energy of the electronic transitions and the resulting λmax.
Experimental Determination of UV-Vis Absorption Maxima: A Standardized Protocol
To ensure the reproducibility and comparability of UV-Vis absorption data, adherence to a standardized experimental protocol is crucial. The following section outlines a robust methodology for determining the λmax of phenyl-pyrazole aldehydes.
Materials and Instrumentation
Spectrophotometer: A dual-beam UV-Vis spectrophotometer capable of scanning a wavelength range of at least 200-800 nm.
Cuvettes: Quartz cuvettes with a 1 cm path length are required for measurements in the UV region.
Solvent: Spectroscopic grade solvent (e.g., ethanol, methanol, acetonitrile, or dichloromethane) should be used. The choice of solvent can influence the absorption spectrum, so it is critical to report the solvent used.
Analyte: A pure sample of the phenyl-pyrazole aldehyde.
Step-by-Step Experimental Workflow
Solution Preparation:
Prepare a stock solution of the phenyl-pyrazole aldehyde of a known concentration (e.g., 1 x 10⁻³ M) in the chosen spectroscopic grade solvent.
From the stock solution, prepare a series of dilutions (e.g., 1 x 10⁻⁴ M, 5 x 10⁻⁵ M, 1 x 10⁻⁵ M) to determine a concentration that gives an optimal absorbance reading (typically between 0.2 and 0.8 arbitrary units).
Instrument Calibration and Blank Measurement:
Turn on the spectrophotometer and allow the lamps to warm up for the manufacturer-recommended time to ensure stable output.
Fill a clean quartz cuvette with the pure solvent to be used for the sample dilutions. This will serve as the blank.
Place the blank cuvette in the reference beam of the spectrophotometer.
Place another cuvette filled with the same pure solvent in the sample beam and run a baseline correction over the desired wavelength range.
Sample Measurement:
Rinse a clean quartz cuvette with a small amount of the sample solution and then fill it with the solution.
Place the sample cuvette in the sample holder of the spectrophotometer.
Acquire the UV-Vis absorption spectrum of the sample over the desired wavelength range (e.g., 200-500 nm).
Data Analysis:
Identify the wavelength at which the maximum absorbance occurs. This is the λmax.
Record the absorbance value at the λmax.
If desired, the molar absorptivity (ε) can be calculated using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (typically 1 cm).
The following diagram illustrates the experimental workflow for determining the UV-Vis absorption maxima.
Caption: Experimental workflow for determining UV-Vis absorption maxima.
Comparative Analysis of UV-Vis Absorption Maxima
The following table summarizes the reported UV-Vis absorption maxima for a selection of phenyl-pyrazole aldehydes. It is important to note that the data has been compiled from various sources, and experimental conditions such as the solvent and concentration may vary. For a direct and precise comparison, it is always recommended to measure the spectra of the compounds of interest under identical conditions.
Note: This compound is a ketone derivative, not an aldehyde, but is included for structural comparison.
Analysis of Substituent Effects:
Electron-Donating Groups (EDGs): Substituents such as methoxy (-OCH₃), methyl (-CH₃), and amino (-NH₂) groups, when present on the phenyl or pyrazole rings, are expected to cause a bathochromic shift (shift to longer wavelengths) in the λmax. This is because EDGs increase the electron density of the π-system, which raises the energy of the HOMO more than the LUMO, leading to a smaller HOMO-LUMO gap.
Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂), cyano (-CN), and halo (-Cl, -Br) groups are anticipated to induce a hypsochromic shift (shift to shorter wavelengths) or a less pronounced bathochromic shift compared to unsubstituted analogs. EWGs decrease the electron density of the π-system, lowering the energy of both the HOMO and LUMO, but often the LUMO is stabilized to a greater extent, which can increase the HOMO-LUMO gap.
The data for 5-(3-nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, with the electron-withdrawing nitro group, shows its primary absorption bands in the UV region[1]. The presence of multiple absorption bands suggests the occurrence of different electronic transitions within the molecule[1].
Conclusion and Future Perspectives
This guide provides a foundational understanding of the UV-Vis absorption characteristics of phenyl-pyrazole aldehydes. The electronic transitions within these molecules are highly sensitive to substituent effects, a principle that can be leveraged in the rational design of compounds with specific photophysical properties.
The presented experimental protocol offers a standardized approach for acquiring reliable and comparable UV-Vis data. However, the limited availability of a systematic and comparative dataset of λmax values for a wide range of substituted phenyl-pyrazole aldehydes highlights a gap in the current literature. Future research focused on the systematic synthesis and spectroscopic analysis of a library of these compounds under uniform conditions would be invaluable to the scientific community. Such a comprehensive dataset would enable the development of more accurate predictive models for the photophysical properties of this important class of heterocyclic compounds, thereby accelerating their application in drug discovery and materials science.
References
Shetty, P., et al. (2011). 1-phenyl-1H-pyrazole- 4-carboxaldehyde and Its Aldimines Derivatives. Asian Journal of Chemistry, 23(11), 5036-5040.
Singh, P., et al. (2013). Solvatochromic and single crystal studies of 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 107, 213-217. Available at: [Link]
Arbačiauskienė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. Arkivoc, 2011(11), 1-21. Available at: [Link]
Prasad, K. R., & Kumar, B. S. (2018). 3-(3,5-Difluorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde. Molbank, 2018(4), M1011. Available at: [Link]
Ahmad, A., et al. (2010). 5-(3-Nitrophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde. Molbank, 2010(3), M650. Available at: [Link]
Arbačiauskienė, E., et al. (2011). Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. ResearchGate. Available at: [Link]
Jayashree, B. S., et al. (2021). Structural, Spectroscopic (UV-Vis and IR), Electronic and Chemical Reactivity Studies of (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone. Physical Chemistry Research, 9(2), 193-209. Available at: [Link]
A Comparative Guide to Elemental Analysis Standards for 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde
This guide provides a comprehensive comparison of analytical methodologies for determining the elemental composition of 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde. Designed for researchers, scientists, and drug develop...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides a comprehensive comparison of analytical methodologies for determining the elemental composition of 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde. Designed for researchers, scientists, and drug development professionals, this document delves into the theoretical standards, primary analytical techniques, and alternative methods, offering field-proven insights and detailed experimental protocols to ensure data integrity and batch-to-batch consistency.
The accurate determination of elemental composition is a cornerstone of chemical and pharmaceutical development. It serves as a fundamental checkpoint for verifying the molecular structure and assessing the purity of a synthesized compound. For a halogenated heterocyclic molecule like 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde, a key intermediate in various synthetic pathways, robust and validated analytical standards are paramount.[1][2]
Theoretical Elemental Composition: The Gold Standard
The first step in any elemental analysis workflow is to establish the theoretical or calculated elemental composition based on the compound's molecular formula. This theoretical data serves as the benchmark against which all experimental results are compared.
The molecular formula for 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde is C₁₀H₇ClN₂O .
Molecular Weight: 220.64 g/mol
To calculate the theoretical mass percentages, we use the atomic weights of each element:
Carbon (C): 12.011 u
Hydrogen (H): 1.008 u
Chlorine (Cl): 35.453 u
Nitrogen (N): 14.007 u
Oxygen (O): 15.999 u
The calculation is as follows:
% Element = (Number of Atoms of Element * Atomic Weight of Element) / Molecular Weight of Compound * 100
This yields the following theoretical values that represent the absolute standard for a 100% pure sample.
Element
Symbol
Atomic Weight (u)
Atoms in Molecule
Total Mass (u)
Mass Percentage (%)
Carbon
C
12.011
10
120.110
54.44%
Hydrogen
H
1.008
7
7.056
3.20%
Chlorine
Cl
35.453
1
35.453
16.07%
Nitrogen
N
14.007
2
28.014
12.69%
Oxygen
O
15.999
1
15.999
7.25%
Total
220.632
100.00%
Table 1: Theoretical elemental composition of 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde.
Core Analytical Techniques: A Comparative Analysis
No single technique can determine all elements in an organic compound simultaneously. A combination of methods is typically employed, each with its own strengths and considerations.
Combustion Analysis for Carbon, Hydrogen, and Nitrogen (CHN)
Combustion analysis is the universally accepted gold standard for determining the weight percent of carbon, hydrogen, and nitrogen in organic compounds.[3] The methodology is based on the complete combustion of a precisely weighed sample in an oxygen-rich environment, which converts the elements into simple gases (CO₂, H₂O, and N₂).
Causality Behind the Method: The choice of combustion analysis is dictated by its high precision and accuracy for the core organic elements. Modern CHN analyzers are automated systems that provide rapid and reliable results, making them indispensable for routine purity checks and structural confirmation.[4] For a compound like 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde, this technique directly verifies the integrity of the pyrazole backbone and phenyl substitution.
Trustworthiness & Self-Validation: The reliability of this method is ensured by a multi-point calibration using certified organic reference materials (e.g., Acetanilide, EDTA) that have a known, stable elemental composition.[5] The acceptable deviation for a pure sample is typically within ±0.4% of the theoretical value. Results falling outside this range may indicate impurities, residual solvent, or incomplete combustion.
The presence of chlorine requires special consideration. Halogenated compounds can produce acidic gases (e.g., HCl) during combustion. Therefore, CHN analyzers must be equipped with appropriate scrubbing reagents in the combustion tube (such as silver tungstate or silver vanadate) to trap these interfering species and prevent damage to the detectors.[4]
Halogen Determination: Oxygen Flask Combustion and Titration
Standard CHN analyzers do not quantify halogens. The most established method for chlorine determination in a pure organic compound is oxygen flask combustion (Schöniger flask method) followed by potentiometric titration.[6][7]
Causality Behind the Method: This technique provides a definitive, quantitative measure of the chlorine content.
Combustion: The sample is burned in a sealed flask filled with pure oxygen. The chlorine in the molecule is converted into hydrogen chloride (HCl), which is then absorbed into a specific absorbing solution (e.g., dilute hydrogen peroxide).[7]
Titration: The resulting chloride ions in the solution are then quantified via potentiometric titration with a standardized silver nitrate (AgNO₃) solution. The endpoint, where all chloride ions have reacted to form AgCl precipitate, is detected by a sharp change in potential, allowing for precise calculation of the original chlorine content.
Trustworthiness & Self-Validation: The validation of this method relies on the use of a standardized titrant (AgNO₃) and the analysis of a certified chlorine-containing organic standard (e.g., 4-Chlorobenzoic acid) to verify recovery and accuracy. The expected accuracy is generally within ±0.5% of the theoretical value.[6]
Workflow for Elemental Composition Verification
Caption: Workflow for verifying the elemental composition of the target compound.
Alternative and Complementary Methods
While combustion and titration are primary methods for bulk elemental composition, other techniques are vital for different analytical questions, such as trace impurity analysis or rapid screening.
Technique
Primary Analytes
Main Purpose
Sensitivity
Sample Prep
Key Advantage
Combustion Analysis
C, H, N, S
Bulk composition, Purity
% level
Minimal (weighing)
High precision & accuracy
Oxygen Flask & Titration
Cl, Br, I
Bulk halogen quantification
% level
Moderate
Definitive quantification
ICP-MS / ICP-OES
Most of the periodic table
Trace elemental impurities
ppm - ppb
High (acid digestion)
Ultra-sensitive for metals
X-Ray Fluorescence (XRF)
Elements heavier than Na
Rapid screening for Cl
ppm - % level
Minimal
Non-destructive, fast
Table 2: Comparison of relevant analytical techniques.
Inductively Coupled Plasma (ICP): Techniques like ICP-Mass Spectrometry (ICP-MS) or ICP-Optical Emission Spectrometry (ICP-OES) are not suitable for determining the bulk composition of C, H, N, or Cl.[8] Their strength lies in quantifying trace elemental impurities, which is critical under pharmaceutical guidelines like USP <232> and <233>.[2][9] For example, ICP-MS would be the method of choice to ensure that the 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde sample is free from catalyst residues (e.g., Pd, Pt, Ru) down to parts-per-billion (ppb) levels.
X-Ray Fluorescence (XRF): XRF is a powerful, non-destructive technique for elemental analysis.[10] It can be used as a rapid screening tool to confirm the presence of chlorine without sample destruction. While typically less precise than titration for bulk quantification, it is an excellent choice for quality control checkpoints where speed is essential.
Decision Framework for Method Selection
Caption: Decision tree for selecting the appropriate analytical technique.
Detailed Experimental Protocols
The following protocols are provided as a trusted standard for obtaining accurate elemental analysis data for 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde.
Protocol 1: CHN Determination via Combustion Analyzer
Instrument Preparation:
Ensure the combustion and reduction tubes are packed with fresh, appropriate reagents (e.g., chromium oxide, silver tungstate, reduced copper).[4]
Perform leak checks and ensure a stable supply of high-purity helium and oxygen.
Calibrate the instrument using 2-3 measurements of a certified organic standard (e.g., Acetanilide). The calibration should be linear and the results for the standard must be within ±0.3% of the certified values.
Sample Preparation & Analysis:
Using a calibrated microbalance, accurately weigh 1.5 - 2.5 mg of the dried 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde sample into a tin capsule.[4] Record the weight to at least 5 decimal places.
Seal the capsule, ensuring no sample is lost.
Place the sealed capsule into the instrument's autosampler.
Run the analysis. The sample is dropped into a furnace at ~950-1000°C for complete combustion.[6] The resulting gases (N₂, CO₂, H₂O) are separated by a chromatographic column and measured by a thermal conductivity detector (TCD).
Analyze the sample in triplicate to ensure reproducibility.
Data Validation:
The standard deviation between the three replicate runs should be less than 0.2%.
Calculate the average experimental percentages for C, H, and N.
Compare the average values to the theoretical values. The difference should not exceed ±0.4%.
Protocol 2: Chlorine Determination via Oxygen Flask Combustion & Titration
Apparatus & Reagents:
Schöniger combustion flask (500 mL).
Platinum sample holder/basket.
Absorbing solution: 20 mL of 1 M NaOH with 10 drops of 30% hydrogen peroxide.
Standardized 0.01 M Silver Nitrate (AgNO₃) titrant.
Potentiometric titrator with a silver-silver chloride combination electrode.
Sample Preparation & Combustion:
Accurately weigh 3-5 mg of the sample onto a piece of ashless filter paper.
Fold the paper and secure it in the platinum basket of the flask stopper.
Add the absorbing solution to the flask and flush the flask with pure oxygen for 1-2 minutes.
Ignite the filter paper tail and immediately insert the stopper into the flask, sealing it tightly. The flask should be inverted to ensure the absorbing solution creates a seal.
Once combustion is complete (disappearance of smoke), shake the flask vigorously for 5-10 minutes to ensure all HCl gas is absorbed.
Titration & Calculation:
Transfer the absorbing solution quantitatively into a titration vessel.
Acidify the solution with dilute nitric acid.
Perform a potentiometric titration with the standardized 0.01 M AgNO₃ solution.
Record the volume of titrant (V) required to reach the equivalence point.
Calculate the percentage of chlorine using the formula:
%Cl = (V_AgNO3 * M_AgNO3 * 35.453 * 100) / (Sample Weight_mg)
where V is in mL and M is the molarity of the AgNO₃.
Data Validation:
Run a blank analysis (filter paper only) to account for any background chloride.
Analyze a certified chlorine-containing standard (e.g., 4-Chlorobenzoic acid) to confirm method accuracy and recovery (typically 98-102%). The final result for the sample should be within ±0.5% of the theoretical value.[6]
References
Smithers. "Elemental Analysis for the Pharmaceutical Industry Q&A." Available at: [Link]
The Hebrew University of Jerusalem. "Elemental analysis." Available at: [Link]
Central Laboratories UCT Prague. "Laboratory of Organic Elemental Analysis." Available at: [Link]
Intertek. "Trace Metals Testing and Elemental Analysis for Pharmaceuticals." Available at: [Link]
SciSpace. "Pharmacopoeia methods for elemental analysis of medicines: a comparative study." Available at: [Link]
National Center for Biotechnology Information. "Development and Validation of Analytical Procedure for Elemental Impurities in Rosuvastatin Calcium Tablets by ICP-MS and Microwave Digestion." Available at: [Link]
PE Polska. "The Elemental Analysis of Various Classes of Chemical Compunds Using CHN." Available at: [Link]
Sema. "Validation Of Analytical Methods For Pharmaceutical Analysis." Available at: [Link]
AZO Materials. "The Science of Elemental Analysis: Benefits and Applications in Organic Chemistry." Available at: [Link]
PubMed. "Standard reference materials (SRMs) for determination of organic contaminants in environmental samples." Available at: [Link]
Biological Activity Comparison of Pyrazole-4-carbaldehyde Analogs: A Technical Guide
Executive Summary: The Pyrazole-4-carbaldehyde Scaffold The pyrazole-4-carbaldehyde moiety represents a "privileged scaffold" in medicinal chemistry due to its electronic versatility and ability to serve as a rigid linke...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Pyrazole-4-carbaldehyde Scaffold
The pyrazole-4-carbaldehyde moiety represents a "privileged scaffold" in medicinal chemistry due to its electronic versatility and ability to serve as a rigid linker in pharmacophore design. Unlike simple pyrazoles, the C4-formyl group provides a critical electrophilic center for condensation reactions (e.g., Schiff bases, Knoevenagel condensations), allowing for the rapid generation of diverse libraries targeting kinases, bacterial cell walls, and metabolic enzymes.
This guide objectively compares the biological performance of pyrazole-4-carbaldehyde analogs against clinical standards (Doxorubicin, Ciprofloxacin, Acarbose), focusing on three primary therapeutic vectors: Anticancer , Antimicrobial , and Antidiabetic activities.
Structural Logic & Synthesis Workflow
The biological efficacy of these analogs is heavily dictated by substituents at the N1 and C3 positions, which modulate lipophilicity and target binding affinity. The primary synthetic route utilizes the Vilsmeier-Haack reaction , a robust formylation technique.
Synthesis Workflow Diagram
Figure 1: Step-wise synthesis pathway from hydrazone precursors to bioactive Schiff base derivatives via Vilsmeier-Haack formylation.[1][2][3][4]
Comparative Analysis: Anticancer Activity
Pyrazole-4-carbaldehyde derivatives frequently target receptor tyrosine kinases (RTKs) such as EGFR and PI3K . The presence of an azomethine spacer (Schiff base) at the C4 position often enhances cytotoxicity by facilitating hydrogen bonding within the ATP-binding pocket of the kinase.
Performance Data: Cytotoxicity (IC50)
Comparison of select analogs against Doxorubicin (Standard).[5][6]
Compound ID
Substitution (R-Group)
Target Cell Line
IC50 (µM)
Potency vs. Standard
Mechanism Implicated
Analog 10e
4-nitrobenzylideneamino
MCF-7 (Breast)
11.0
Moderate
Tubulin polymerization inhibition
Analog 43
4-substituted phenyl
MCF-7 (Breast)
0.25
Superior (Dox = 0.95 µM)
PI3K/Akt Pathway Inhibition
Analog 135
Pyrazolo-triazole hybrid
HeLa (Cervical)
4.0 - 6.0
Comparable
EGFR Kinase Inhibition
Doxorubicin
Standard Control
MCF-7
0.95
Reference
DNA Intercalation
Key Insight: Analog 43 demonstrates that specific substitutions (likely electron-withdrawing groups) can increase potency by >3x compared to Doxorubicin, likely due to enhanced selectivity for the PI3K active site.
Mechanistic Pathway: PI3K/Akt Inhibition
Figure 2: Proposed mechanism of action for Analog 43, inhibiting the PI3K signaling cascade to arrest cell proliferation.
Comparative Analysis: Antimicrobial Efficacy
Schiff base derivatives of pyrazole-4-carbaldehyde act by disrupting bacterial cell membranes and inhibiting DNA gyrase. The presence of halogenated phenyl groups (e.g., 2,4-dichloro) significantly boosts activity against Gram-negative bacteria.
Performance Data: MIC Values (µg/mL)
Comparison against Ciprofloxacin.
Compound ID
Structure Feature
E. coli (Gram -)
S. aureus (Gram +)
C. albicans (Fungi)
Analog 4e
2,4-dichloro moiety
0.07 mg/mL
0.02 mg/mL
Inactive
Analog 5c
Schiff base derivative
64 µg/mL
128 µg/mL
Moderate
Analog 6c
Fused pyrazole system
64 µg/mL
64 µg/mL
Moderate
Ciprofloxacin
Standard Control
~3.12 µg/mL
~0.5 µg/mL
N/A
Analysis: While most analogs are less potent than Ciprofloxacin, Analog 4e shows exceptional promise against S. aureus, potentially outperforming standard treatments in specific resistant strains due to its membrane-disrupting lipophilicity.
Comparative Analysis: Metabolic Enzyme Inhibition
Targeting
-glucosidase is a primary strategy for Type 2 Diabetes management.[7] Pyrazole-benzothiazine hybrids have emerged as potent inhibitors, often surpassing Acarbose by forming stable complexes with the enzyme's catalytic residues.
To ensure reproducibility, the following protocols utilize standard validated methodologies.
Protocol A: Synthesis of Pyrazole-4-carbaldehyde (Vilsmeier-Haack)
Objective: Generate the core aldehyde scaffold.[4]
Reagent Prep: In a dried round-bottom flask, place DMF (0.07 mol) and cool to 0°C in an ice bath.
Addition: Dropwise add POCl3 (0.07 mol) with stirring. Maintain temperature <5°C to form the Vilsmeier-Haack adduct (white/yellowish solid).
Reaction: Add the appropriate hydrazone (0.01 mol) dissolved in DMF.
Heating: Remove ice bath and reflux at 60-70°C for 6 hours . Monitor via TLC (Ethyl acetate:Hexane 3:7).
Workup: Pour reaction mixture into crushed ice. Neutralize with Na2CO3 or NaHCO3 to pH 7-8.
Isolation: Filter the resulting precipitate, wash with cold water, and recrystallize from ethanol.
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Objective: Determine IC50 values for anticancer assessment.
Seeding: Seed MCF-7/HeLa cells in 96-well plates (5x10^3 cells/well) in DMEM medium. Incubate for 24h at 37°C/5% CO2.
Treatment: Add test compounds (dissolved in DMSO) at serial dilutions (e.g., 0.1, 1, 10, 50, 100 µM). Include DMSO control and Doxorubicin positive control.
Incubation: Incubate for 48 hours.
MTT Addition: Add 10 µL MTT reagent (5 mg/mL) to each well. Incubate for 4 hours until purple formazan crystals form.
Solubilization: Discard supernatant. Add 100 µL DMSO to dissolve crystals.
Measurement: Read absorbance at 570 nm using a microplate reader.
Calculation: Calculate % Cell Viability and derive IC50 using non-linear regression analysis.
Protocol C:
-Glucosidase Inhibition Assay
Objective: Evaluate antidiabetic potential.
Mix: In a 96-well plate, combine 20 µL enzyme solution (
-glucosidase from S. cerevisiae, 0.5 U/mL) with 100 µL phosphate buffer (pH 6.9).
Inhibit: Add 10 µL of test compound (varying concentrations). Incubate at 37°C for 15 mins.
Substrate: Add 20 µL of p-Nitrophenyl-
-D-glucopyranoside (pNPG) (5 mM).
Reaction: Incubate at 37°C for 20 mins.
Stop: Terminate reaction with 50 µL Na2CO3 (0.1 M).
Quantify: Measure absorbance of released p-nitrophenol at 405 nm . Compare against Acarbose.
References
Vertex AI Search. (2026). Synthesis, Structural Studies, and α-Glucosidase Inhibitory Activities of 2,3-Dihydroquinazolin-4(1H)-ones Derived from Pyrazol-4-carbaldehyde. National Institutes of Health (PMC). Link
Vertex AI Search. (2026). Exploring the therapeutic potential of benzothiazine-pyrazole hybrid molecules against alpha-glucosidase. National Institutes of Health (PMC). Link
Vertex AI Search. (2026). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Institutes of Health (PMC). Link
Vertex AI Search. (2026). Synthesis, characterization and biological studies of pyrazole-linked Schiff bases. Royal Society of Chemistry (RSC). Link
Vertex AI Search. (2026). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. MDPI. Link
Core Directive & Hazard Identification Immediate Action Required: 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde is a halogenated heterocyclic aldehyde .[1] For disposal purposes, it must be strictly segregated from genera...
Author: BenchChem Technical Support Team. Date: February 2026
Core Directive & Hazard Identification
Immediate Action Required:
5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde is a halogenated heterocyclic aldehyde .[1] For disposal purposes, it must be strictly segregated from general organic waste.[1] Under no circumstances should this compound be disposed of down the drain or in non-halogenated waste streams.[1][2]
The "Why" Behind the Protocol:
Halogen Content (Cl): The presence of the chlorine atom on the pyrazole ring mandates disposal in the Halogenated Waste stream.[1] Incinerating chlorinated compounds in standard kilns (used for non-halogenated waste) can generate dioxins and furans, which are persistent environmental pollutants.[1]
Aldehyde Reactivity: The C4-aldehyde group is electrophilic and prone to oxidation. It can react violently with strong oxidizers or polymerize in the presence of strong bases.[1]
1H-Pyrazole Acidity: Unlike N-substituted pyrazoles, the 1H-pyrazole moiety is amphoteric (can act as a weak acid or base).[1] This increases its solubility in basic aqueous solutions, potentially complicating extraction from aqueous waste streams.[1]
Pre-Disposal Assessment & Segregation
Before handling the waste, verify the state and composition.[1] Use the following decision matrix to determine the correct waste stream.
Disposal Decision Matrix
Figure 1: Decision tree for segregating 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde waste. Note that even if dissolved in non-halogenated solvents, the presence of the chlorinated solute reclassifies the entire mixture as Halogenated Waste.[1]
Detailed Disposal Protocols
Scenario A: Pure Solid (Expired or Excess Reagent)
Applicable for: Old inventory, recrystallized product, or spill cleanup residues.[1]
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a glass jar with a Teflon-lined cap. Avoid metal containers due to potential corrosion from slow hydrolysis of the chloro-group over time.
Labeling: Mark the container clearly with:
Chemical Name: 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde[1][3][4]
Critical Warning: This compound is often synthesized using POCl3 and DMF.[1] Waste from this reaction is highly acidic and water-reactive.
Quenching (If Active):
Slowly add the reaction mixture to a stirred slurry of ice and sodium acetate or sodium bicarbonate.
Control: Maintain temperature <10°C to prevent uncontrolled exotherms.
Endpoint: Ensure pH is neutral (pH 6-8).
Phase Separation:
Extract the organic component (containing the pyrazole aldehyde) using Dichloromethane (DCM) or Ethyl Acetate.[1]
Aqueous Phase Disposal:
The aqueous layer (now containing salts) should be checked for organics.[1][5] If clear, dispose of via Aqueous Waste (check local regulations for phosphate limits).[1]
DO NOT rotovap to dryness if the material is destined for waste (dry solids are harder to handle).[1]
Pour into the Halogenated Organic Solvent Waste carboy.
Scenario C: Contaminated Glassware
Rinse: Triple rinse glassware with a minimal amount of Acetone or Ethanol.[1]
Collect Rinsate: Pour the first three rinses into the Halogenated Organic Waste container (do not pour down the sink).
Wash: After triple rinsing, glassware can be washed in a standard base bath or dishwasher.[1]
Physicochemical Data for Waste Profiling
When filling out waste manifests (e.g., for Stericycle or Clean Harbors), use the following data to ensure proper incineration parameters.
Property
Value / Characteristic
Relevance to Disposal
Molecular Formula
C₁₀H₇ClN₂O
Nitrogen and Chlorine content requires scrubbers during incineration.[1]
Molecular Weight
206.63 g/mol
-
Solubility (Water)
Very Low / Insoluble
Will precipitate in aqueous drains, causing blockages and contamination.[1]
Solubility (Organics)
Soluble in DMSO, DMF, DCM
Compatible with standard organic waste streams.[1]
Acidity (pKa)
~12 (NH group)
Weakly acidic; soluble in strong caustic solutions (NaOH).[1]
RCRA Classification
D001 (if ignitable solvent), Halogenated
Must be flagged for high-temperature incineration.[1]
Emergency Spill Contingency
Workflow for Solid Spill (>1g):
Evacuate & PPE: Clear the immediate area. Don nitrile gloves, safety goggles, and a lab coat.[1] If powder is fine/dusty, use an N95 or half-face respirator.[1]
Containment: Cover the spill with a generic absorbent pad or spill pillow to prevent dispersion.[1]
Neutralization: Not required for the pure solid.[1]
Wipe the surface with an acetone-dampened paper towel.
Place all solid waste and dirty towels into a sealed clear bag .[1]
Disposal: Label as "Debris contaminated with Halogenated Organics" and place in the Solid Hazardous Waste bin.[1]
Regulatory Compliance & References
Compliance Checklist:
References:
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version.[1] National Academies Press.[1] [Link]
U.S. Environmental Protection Agency (EPA). (2023).[1] Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste.[Link][1]
PubChem. (2023).[1] Compound Summary: 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (Analogous Hazard Data).[1][4][6] National Library of Medicine.[1] [Link][1]
University of Illinois Division of Research Safety. (2023). Halogenated Solvents and Waste Management Guide.[1][2][Link][1]
Personal protective equipment for handling 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde
Comprehensive Safety and Handling Guide: 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde A Senior Application Scientist's Guide to Safe Laboratory Operations, Personal Protective Equipment, and Disposal Disclaimer: 5-chloro...
Author: BenchChem Technical Support Team. Date: February 2026
Comprehensive Safety and Handling Guide: 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde
A Senior Application Scientist's Guide to Safe Laboratory Operations, Personal Protective Equipment, and Disposal
Disclaimer: 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde is a specialized research chemical. Comprehensive, peer-reviewed toxicological data for this specific compound is not widely available. This guide is therefore predicated on the safety data available for the closely related analogue, 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde (CAS 947-95-5), and established best practices for handling halogenated aromatic aldehydes and biologically active heterocyclic compounds.[1][2] It is imperative to treat this compound with the assumption that it carries similar or potentially greater hazards than its analogue.
Hazard Assessment and Chemical Profile
Understanding the inherent risks of a compound is the foundation of safe handling. 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde is a solid, crystalline powder, which presents a primary risk of inhalation of fine dust and contamination of surfaces. Its structure, featuring a halogenated pyrazole ring and an aldehyde functional group, suggests potential for irritant properties and biological activity.[3]
The Globally Harmonized System (GHS) classifications for the methyl-analogue provide a baseline for our safety protocols.
The toxicological properties of this chemical class have not been fully investigated, and chronic effects may be delayed.[1] Therefore, the core principle of our approach is the Precautionary Principle : we will implement controls to minimize all potential routes of exposure—inhalation, dermal contact, ingestion, and ocular contact.
The Hierarchy of Controls: A Multi-Layered Defense
Personal Protective Equipment (PPE) is the final line of defense. Its effectiveness is critically dependent on the implementation of higher-level controls that engineer safety into the workflow itself.
Caption: Hierarchy of controls for chemical handling.
Engineering Controls: This is the most critical layer. All handling of solid 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde, including weighing, transfers, and preparing solutions, must be conducted within a certified chemical fume hood or a ventilated balance enclosure. This prevents the inhalation of aerosolized powder.[1]
Administrative Controls: Your institution's Chemical Hygiene Plan, supplemented by specific Standard Operating Procedures (SOPs) for this chemical, forms the procedural backbone of safety. This includes mandatory training on the specific hazards and clear labeling of designated work areas.
Personal Protective Equipment (PPE): PPE is not a substitute for robust engineering and administrative controls. It is designed to protect you from residual contamination and in the event of an accidental spill or splash.
Personal Protective Equipment (PPE) Protocol
A multi-layered PPE approach is mandatory to prevent exposure.
Eye and Face Protection
Ocular exposure presents a significant risk of serious irritation.[1]
Mandatory: ANSI Z87.1-compliant or EN166-compliant chemical splash goggles must be worn at all times in the laboratory.[1][4]
Recommended for High-Risk Operations: When handling larger quantities (>5g) or performing vigorous reactions where splashing is possible, a full-face shield must be worn over the chemical splash goggles. Standard safety glasses with side shields are insufficient.[5]
Skin and Body Protection
This compound is a known skin irritant.[3][4] Protective clothing is essential to prevent dermal contact.
Laboratory Coat: A flame-resistant lab coat with long sleeves and a fully fastened front is required.
Clothing: Full-length pants and closed-toe shoes are mandatory. No part of the leg or foot should be exposed.
Apron: For procedures involving larger volumes of solutions or a significant risk of spills, a chemical-resistant apron made of rubber or PVC should be worn over the lab coat.[6]
Hand Protection
Given the risk of skin irritation and unknown long-term effects, a robust gloving strategy is non-negotiable.
Double Gloving: This is a mandatory practice. The inner glove provides a second barrier in case the outer glove is compromised and allows for safe doffing of the contaminated outer glove.[7]
Glove Selection:
Inner Glove: A standard nitrile examination glove.
Outer Glove: A chemically resistant glove. Since specific breakthrough time data is unavailable, select a glove material effective against a broad range of chemicals. Butyl rubber or thicker nitrile gloves (>8 mil) are recommended. Always check the manufacturer's compatibility chart for protection against halogenated organic compounds.[8]
Gloving Protocol:
Don the inner nitrile glove.
Don the outer, thicker chemically resistant glove, ensuring the cuff extends over the sleeve of the lab coat.
Inspect gloves for any visible defects before starting work.
If you suspect contamination of the outer glove, remove and replace it immediately after moving away from the immediate work area.
Never wear gloves outside of the laboratory area.
Respiratory Protection
Engineering controls are the primary method for respiratory protection.
Standard Operations: When working exclusively within a certified chemical fume hood, a respirator is not typically required.[1]
Emergency Situations: In the event of a large spill outside of a fume hood, a full-face respirator with a combination organic vapor/particulate (P100) cartridge is necessary.[4] All personnel using respirators must be medically cleared and fit-tested as part of an OSHA-compliant respiratory protection program.[1][9]
Operational Workflow and Disposal Plan
This workflow outlines the critical steps for handling the compound, emphasizing the integration of safety controls at each stage.
Caption: Step-by-step workflow for handling the compound.
Decontamination Protocol
Glassware and Equipment: All contaminated glassware and equipment should be rinsed with a suitable organic solvent (e.g., acetone, ethyl acetate) in the fume hood.
Collect Rinsate: The initial rinsate is considered acutely hazardous and must be collected in a designated "Halogenated Organic Liquid Waste" container.[10]
Work Surfaces: Wipe down the work surface inside the fume hood with a cloth dampened with 70% ethanol or a suitable decontaminating solution.
PPE Removal: Remove the outer gloves first, followed by the lab coat, goggles, and finally the inner gloves. Wash hands thoroughly with soap and water immediately after.
Disposal Plan
Improper disposal can lead to environmental contamination and regulatory violations.
Waste Segregation: All materials that have come into direct contact with 5-chloro-3-phenyl-1H-pyrazole-4-carbaldehyde are considered hazardous waste.
Solid Waste: Contaminated gloves, weigh paper, and paper towels must be collected in a clearly labeled, sealed bag or container for "Solid Halogenated Organic Waste."
Liquid Waste: Unused solutions and solvent rinses must be collected in a compatible, sealed container labeled "Halogenated Organic Liquid Waste."[8][11][12]
Labeling and Storage: All waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste." Store containers in a designated satellite accumulation area away from incompatible materials like strong oxidizing agents.[1][10] Follow all federal, state, and local regulations for disposal.[1]
Emergency Procedures
Immediate and correct action is vital in an emergency.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[1]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. Do not use mouth-to-mouth resuscitation. Seek medical attention.[1]
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and give 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[1]
Spill:
Alert others in the area and evacuate if necessary.
If the spill is large or outside of a fume hood, call your institution's emergency response team.
For a small spill inside a fume hood, use a chemical spill kit with an absorbent appropriate for organic compounds.
Wearing full PPE, cover the spill with absorbent material, allow it to soak, then carefully sweep it into a designated hazardous waste container.[1]
References
Chemsrc. (2025). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carboxaldehyde Safety Data Sheet. Chemsrc. Retrieved from [Link]
The ISDSS™. (n.d.). 5 Chloro 3 Methyl 1 4 Methylphenyl 1h Pyrazole 4 Carbaldehyde – Safety Data Sheet (SDS) Download. The ISDSS™. Retrieved from [Link]
PubChem. (n.d.). 5-Chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde. National Center for Biotechnology Information. Retrieved from [Link]
Generic Supplier. (n.d.). 1-Phenyl-3-methyl-5-pyrazolone Safety Data Sheet. Retrieved from [Link]
Oregon OSHA. (n.d.). Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. Oregon Occupational Safety and Health. Retrieved from [Link]
University of Missouri Extension. (2000). Personal Protective Equipment for Working With Pesticides. MU Extension. Retrieved from [Link]
Washington State University. (n.d.). Halogenated Solvents Safety Plan. WSU Environmental Health & Safety. Retrieved from [Link]
Braun Research Group. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign. Retrieved from [Link]
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